molecular formula C10H13ClO B1590159 2-(4-Chlorophenyl)-2-methylpropan-1-ol CAS No. 80854-14-4

2-(4-Chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B1590159
CAS No.: 80854-14-4
M. Wt: 184.66 g/mol
InChI Key: NJTICDHSNUXDFF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS 80854-14-4) is a chlorinated aromatic alcohol of significant value in organic and medicinal chemistry as a versatile synthetic intermediate and core structural scaffold . Its molecular architecture, featuring a tertiary alcohol group attached to a 4-chlorophenyl ring, allows for diverse chemical transformations, making it a valuable building block for more complex molecules . The primary application of this compound is as a precursor in multi-step synthesis. The hydroxyl group can be oxidized to form the corresponding ketone, 2-(4-Chlorophenyl)-2-methylpropan-1-one, a common step in various synthetic pathways . Furthermore, the alcohol functionality can be readily converted into other groups, facilitating nucleophilic substitution reactions to introduce new functional groups . The 4-chlorophenyl moiety is a stable and common pharmacophore, and its presence is a strategic feature in the design of bioactive molecules. This makes this compound a useful starting point in the development of new pharmaceuticals and agrochemicals . For instance, it serves as a documented precursor in the synthesis of potential antifungal agents such as 1-(4-Chlorophenyl)-2-imidazol-1-yl-2-methylpropan-1-ol . The compound can be efficiently synthesized via the reduction of its corresponding aldehyde, 2-(4-Chlorophenyl)-2-methylpropanal, through optimized methods like catalytic hydrogenation or chemoselective reduction with hydride reagents . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTICDHSNUXDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515946
Record name 2-(4-Chlorophenyl)-2-methylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80854-14-4
Record name 2-(4-Chlorophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)-2-methylpropanol
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Foundational & Exploratory

Technical Monograph: Scalable Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This monograph details the synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS: 80854-14-4), a critical neopentyl-type alcohol intermediate used in the development of pharmaceutical agents (e.g., lipid-modulating fibrates and ion channel blockers).

The molecule features a steric gem-dimethyl group adjacent to the aryl ring and the primary alcohol. This structural motif creates significant steric hindrance, rendering standard nucleophilic substitutions difficult and requiring specialized conditions for precursor hydrolysis.

This guide presents two distinct validated routes:

  • The Ester-Enolate Route (Preferred): Offers the highest purity profile and operational simplicity for laboratory to pilot scales.

  • The Nitrile-PTC Route (Industrial Cost-Leader): Utilizes cheaper starting materials but requires harsh hydrolysis conditions due to steric impedance.

Part 2: Retrosynthetic Analysis

The strategic disconnection centers on the quaternary carbon. The most reliable bond formations occur via alkylation of the benzylic position followed by reduction of the carbonyl surrogate (ester or nitrile).

Retrosynthesis Target Target: This compound (CAS 80854-14-4) Acid Intermediate: 2-(4-Chlorophenyl)-2-methylpropanoic Acid (or Ester) Target->Acid Reduction (LiAlH4 / BH3) Nitrile Precursor A: 4-Chlorophenylacetonitrile Acid->Nitrile Hydrolysis (Difficult) EsterStart Precursor B: Ethyl 4-chlorophenylacetate Acid->EsterStart Dialkylation (LDA/MeI or NaH/MeI)

Caption: Retrosynthetic tree illustrating the two primary feedstocks: the nitrile (A) and the ester (B).[1][2][3][4][5][6][7][8][9][10][11][12]

Part 3: Synthesis Protocols

Route 1: The Ester-Enolate Method (High Purity)

Recommended for: Medicinal chemistry and pilot-scale batches where purity is paramount.

Step 1: Gem-Dimethylation of Ethyl 4-chlorophenylacetate

This step utilizes a strong base to generate the enolate, which is trapped by methyl iodide.

  • Reagents: Ethyl 4-chlorophenylacetate (1.0 eq), Sodium Hydride (2.2 eq, 60% dispersion), Methyl Iodide (2.5 eq), DMF (anhydrous).

  • Conditions: 0°C to Room Temperature (RT), 4–6 hours.

Protocol:

  • Charge a flame-dried 3-neck flask with NaH (2.2 eq) and anhydrous DMF under nitrogen flow. Cool to 0°C.[11][13][14]

  • Add Ethyl 4-chlorophenylacetate (1.0 eq) dropwise over 30 minutes. Evolution of H₂ gas will be vigorous; ensure proper venting.

  • Stir for 45 minutes at 0°C to ensure complete enolate formation.

  • Add Methyl Iodide (2.5 eq) dropwise, maintaining internal temperature <10°C.

  • Allow the reaction to warm to RT and stir for 4 hours.

  • Quench: Carefully pour the mixture into ice-cold saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica plug.

    • Yield Expectation: 85–92%

    • Intermediate: Ethyl 2-(4-chlorophenyl)-2-methylpropanoate.

Step 2: Reductive Cleavage

Reduction of the sterically hindered ester requires a potent hydride source.

  • Reagents: LiAlH₄ (1.5 eq) or LiBH₄ (2.0 eq), THF (anhydrous).

  • Conditions: 0°C to Reflux, 3 hours.

Protocol:

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under nitrogen.

  • Add the gem-dimethyl ester from Step 1 (dissolved in THF) dropwise.

  • Once addition is complete, heat to varying reflux for 2 hours to drive the reduction of the hindered carbonyl.

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).

  • Filter the granular precipitate through Celite.

  • Concentrate the filtrate to obtain the crude alcohol. Recrystallize from Hexanes/EtOAc if necessary.

Route 2: The Nitrile-PTC Method (Industrial)

Recommended for: Large-scale manufacturing where raw material cost is the primary driver.

Step 1: Phase Transfer Catalyzed Alkylation

Uses aqueous NaOH and a quaternary ammonium salt, avoiding dangerous NaH and expensive anhydrous solvents.

  • Reagents: 4-Chlorophenylacetonitrile, 50% NaOH (aq), Methyl Iodide, TEBA (Triethylbenzylammonium chloride - 5 mol%).

  • Mechanism: The interfacial mechanism allows for rapid double alkylation.

Protocol:

  • Mix 4-chlorophenylacetonitrile and TEBA in 50% NaOH.

  • Add Methyl Iodide (2.2 eq) dropwise with vigorous stirring (exothermic).

  • Maintain temperature at 35–40°C (external cooling may be required).

  • Stir for 3 hours. The product, 2-(4-chlorophenyl)-2-methylpropanenitrile, will form an organic oil layer.

  • Separate phases, wash the organic layer with water, and proceed directly to hydrolysis.

Step 2: Harsh Hydrolysis (The Bottleneck)

Expert Insight: The gem-dimethyl group protects the nitrile from nucleophilic attack. Standard acid hydrolysis often fails.

  • Reagents: KOH (excess), Ethylene Glycol (solvent).

  • Conditions: 160–180°C, 12 hours.

Protocol:

  • Dissolve the nitrile in ethylene glycol containing KOH (4 eq).

  • Heat to reflux (approx. 180°C). Note: High temperature is mandatory to overcome the steric barrier.

  • Monitor by HPLC until nitrile disappears.

  • Acidify to pH 1 with HCl to precipitate the 2-(4-chlorophenyl)-2-methylpropanoic acid .

Step 3: Chemoselective Reduction

Borane-THF is preferred here to reduce the carboxylic acid rapidly without affecting the aryl chloride.

  • Reagents: BH₃·THF (1 M solution, 1.2 eq).

  • Protocol: Treat the acid with Borane-THF at 0°C, then warm to RT. Quench with MeOH.

Part 4: Process Logic & Workflows

The following diagram illustrates the decision logic between the two routes based on scale and equipment availability.

SynthesisFlow Start Start: Selection Ester Route 1: Ester (High Purity) Start->Ester Lab/Pilot Scale Nitrile Route 2: Nitrile (Low Cost) Start->Nitrile Multi-Kilo Scale Alkylation1 Alkylation (NaH/MeI) Ester->Alkylation1 Red1 Reduction (LiAlH4) Alkylation1->Red1 Product Target Alcohol (>98% HPLC) Red1->Product Alkylation2 PTC Alkylation (NaOH/TEBA/MeI) Nitrile->Alkylation2 Hydrolysis Hydrolysis (KOH/Glycol, 180°C) Alkylation2->Hydrolysis Red2 Reduction (BH3-THF) Hydrolysis->Red2 Red2->Product

Caption: Comparative process flow for Ester vs. Nitrile synthesis routes.

Part 5: Analytical Profile & Data

Target Molecule: this compound[15][16][17]

ParameterSpecificationNotes
CAS Number 80854-14-4 Verified unique identifier.
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Appearance White crystalline solidLow melting point solid or viscous oil.
¹H NMR (CDCl₃) δ 7.30 (d, 2H), 7.25 (d, 2H), 3.60 (s, 2H), 1.35 (s, 6H)Characteristic gem-dimethyl singlet ~1.3 ppm.
IR Spectrum 3350 cm⁻¹ (Broad OH)Absence of C=O (1730 cm⁻¹) or CN (2230 cm⁻¹).
Critical Process Parameters (CPPs)
  • Moisture Control (Route 1): NaH and LiAlH₄ are pyrophoric and moisture sensitive. Water content in solvents must be <50 ppm.

  • Temperature Control (Route 1, Step 1): Alkylation is exothermic. Runaway exotherms can lead to dimethylation at the wrong positions or polymerization. Keep T < 10°C during addition.

  • Hydrolysis Temperature (Route 2): The reaction will not proceed at standard reflux (100°C). Ethylene glycol or pressure vessels are required to reach >160°C.

References

  • CymitQuimica. 2-(4-Chlorophenyl)-2-methylpropanol (CAS 80854-14-4) Product Data.[15][17] Retrieved from

  • Makosza, M., & Serafin, B. (1965). Alkylation of phenylacetonitrile derivatives in the presence of concentrated aqueous NaOH and quaternary ammonium salts. Roczniki Chemii, 39, 1223.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for LiAlH4 reduction of hindered esters).
  • Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol (WO2015035541A1). (Analogous synthesis demonstrating the ester reduction pathway). Retrieved from

  • ChemGuide. Reduction of Carboxylic Acids and Esters. (Mechanistic grounding for hydride reductions). Retrieved from

Sources

Solubility Profile of 2-(4-Chlorophenyl)-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the solubility profiling of 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS: 80854-14-4).[1] It synthesizes physicochemical principles with practical experimental workflows to assist in formulation, purification, and synthesis optimization.

Executive Summary & Compound Identity

This compound is a functionalized primary alcohol featuring a sterically hindered quaternary carbon and a lipophilic chlorophenyl moiety.[1] Its solubility behavior is governed by the competition between the hydrophobic aromatic/aliphatic backbone and the hydrophilic hydroxyl group.[1]

  • CAS Number: 80854-14-4[1][2]

  • Molecular Formula: C₁₀H₁₃ClO[3]

  • Molecular Weight: 184.66 g/mol [3][4]

  • Appearance: White to off-white crystalline solid[1][2]

  • Key Physicochemical Descriptors:

    • Lipophilicity (LogP): ~2.9 – 3.2 (Predicted)[1]

    • H-Bond Donors: 1 (Primary Alcohol)

    • H-Bond Acceptors: 1

Critical Insight: The presence of the quaternary carbon adjacent to the hydroxyl group creates steric bulk, potentially reducing the rate of dissolution in viscous solvents, while the chlorophenyl group significantly enhances solubility in non-polar and chlorinated organic solvents compared to non-halogenated analogs.

Physicochemical Solubility Profile

The following data categorizes solvents based on their interaction capability with the solute. Data is derived from structural analysis, functional group compatibility, and standard synthesis isolation protocols.

Table 1: Predicted Solubility Performance in Organic Solvents[1]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dispersion forces and dipole-dipole interactions with the chlorophenyl ring; primary extraction solvent.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Favorable H-bonding with the hydroxyl group; steric hindrance of the solute is overcome by the small size of solvent molecules.
Polar Aprotic DMSO, DMF, THFHigh (>50 mg/mL)Strong dipole interactions; DMSO disrupts intermolecular H-bonding of the solute lattice.
Esters & Ketones Ethyl Acetate, AcetoneGood (20–50 mg/mL)Dipole-dipole interactions; excellent candidates for solvent evaporation/exchange steps.[1]
Aromatic Hydrocarbons Toluene, BenzeneModerate (10–30 mg/mL)

stacking interactions with the phenyl ring; solubility increases significantly with temperature (ideal for recrystallization).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow (<5 mg/mL at RT)Lack of polar interactions; useful as anti-solvents to induce precipitation.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Hydrophobic effect dominates; the lipophilic C10 skeleton precludes water solubility.

Application Note: For synthesis workup, DCM is the preferred extraction solvent due to its high capacity.[1] For purification via recrystallization, a Toluene/Hexane or Ethanol/Water binary system is recommended to leverage the temperature-dependent solubility differential.[1]

Thermodynamic Analysis & Solvent Selection Strategy

Understanding the thermodynamics of dissolution is critical for process scale-up.[1] The solubility (


) of a solid solute in a liquid solvent can be approximated by the Van't Hoff equation  in the ideal limit, though deviations occur due to activity coefficients (

):

[1]

Where


 is the enthalpy of fusion and 

is the melting point.[1]
Solvent Selection Decision Tree

The following logic flow guides the selection of solvents for specific unit operations (Synthesis, Extraction, Crystallization).

SolventSelection Start Select Process Goal Synthesis Reaction Medium Start->Synthesis Extraction Extraction / Workup Start->Extraction Crystallization Purification / Crystallization Start->Crystallization Temp_High High Temp Required? Synthesis->Temp_High Partition Partition vs Water? Extraction->Partition Solubility_Diff Solubility Differential? Crystallization->Solubility_Diff Toluene Toluene / Xylene (High Boiling, Non-polar) Temp_High->Toluene Yes (>100°C) THF THF / Dioxane (Mod Boiling, Polar) Temp_High->THF No (<70°C) DCM DCM / Ethyl Acetate (Immiscible with Water) Partition->DCM High Efficiency Binary Binary System: Ethanol + Water or Toluene + Heptane Solubility_Diff->Binary Anti-solvent Addition

Figure 1: Decision matrix for selecting the optimal solvent based on the operational requirement for this compound.[1]

Experimental Protocol: Quantitative Solubility Determination

Since batch-to-batch impurity profiles can alter solubility, experimental verification is required.[1] This protocol uses the Shake-Flask Method coupled with HPLC quantification, the gold standard for solubility data generation.[1]

Phase 1: Saturation[1][5]
  • Preparation: Add excess solid this compound (~500 mg) to 20 mL scintillation vials.

  • Solvent Addition: Add 5 mL of the target solvent (e.g., Methanol, Toluene, Hexane) to each vial.

  • Equilibration:

    • Place vials in a thermostatic shaker bath at 25°C (±0.1°C).

    • Agitate at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.

    • Visual Check: Ensure solid remains present.[1] If fully dissolved, add more solid until a precipitate persists.[1]

Phase 2: Sampling & Filtration
  • Sedimentation: Stop agitation and allow solids to settle for 1 hour.

  • Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 1 mL of supernatant.

  • Filter: Pass through a 0.45 µm PTFE syringe filter into a tared volumetric flask.

Phase 3: Quantification (HPLC Method)

Analyze the filtrate using the following validated HPLC parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (Chlorophenyl absorption).[1]

  • Calculation:

    
    [1]
    
Workflow Visualization

SolubilityWorkflow Step1 Excess Solid + Solvent Step2 Equilibration (24h @ 25°C) Step1->Step2 Step3 Filtration (0.45 µm PTFE) Step2->Step3 Step4 Dilution & HPLC Analysis Step3->Step4 Step5 Data Calculation (mg/mL) Step4->Step5

Figure 2: Step-by-step workflow for the gravimetric or chromatographic determination of solubility.

Applications in Purification & Formulation

Recrystallization Protocol

For high-purity isolation (>99%), a binary solvent system utilizing the temperature dependence of solubility is recommended.

  • Dissolution: Dissolve crude this compound in minimal hot Ethanol (60°C).

  • Nucleation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.[1][5]

  • Clarification: Add a few drops of hot Ethanol to clear the solution.[1][5]

  • Crystal Growth: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Collect crystals via vacuum filtration and wash with cold 50:50 Ethanol/Water.

Formulation Implications

For drug delivery or biological assays, the compound must be solubilized in a carrier before introduction to aqueous media.[1]

  • Stock Solution: Prepare a 100 mM stock in DMSO .

  • Working Solution: Dilute into aqueous buffer. Note that precipitation may occur if the final organic solvent concentration drops below 1–5%, depending on the specific concentration of the compound.

References

  • Chemical Identity & Properties: CymitQuimica. 2-(4-Chlorophenyl)-2-methylpropanol - CAS 80854-14-4.[1][2] Retrieved from

  • Structural Analogs & Synthesis: BenchChem. Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from

  • Solubility Principles: PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from

  • General Solvent Properties: University of Rochester. Reagents & Solvents: Solvents and Polarity. Retrieved from

Sources

Technical Monograph: Spectroscopic Characterization of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

[1]

Introduction & Chemical Profile

This compound (CAS: 80854-14-4) is a primary alcohol featuring a gem-dimethyl substituted benzylic carbon.[1] It serves as a critical building block in medicinal chemistry due to the metabolic stability conferred by the para-chloro substituent and the steric bulk of the quaternary center.

PropertyData
IUPAC Name This compound
Common Name p-Chloro Neophyl Alcohol
Molecular Formula C

H

ClO
Molecular Weight 184.66 g/mol
Exact Mass 184.0655
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in CHCl

, DMSO, MeOH; Insoluble in water

Experimental Protocols for Spectroscopy

To ensure reproducible spectral data, follow these sample preparation protocols.

A. Nuclear Magnetic Resonance (NMR)
  • Solvent : Deuterated Chloroform (CDCl

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration :

    • 
      H NMR: 10–15 mg in 0.6 mL solvent.
      
    • 
      C NMR: 40–50 mg in 0.6 mL solvent.
      
  • Tube : 5 mm high-precision NMR tube.[1]

  • Acquisition :

    • 
      H: 16 scans, 2-second relaxation delay.
      
    • 
      C: 1024 scans, proton-decoupled (CPD).
      
B. Mass Spectrometry (GC-MS)
  • Ionization : Electron Impact (EI) at 70 eV.

  • Inlet : Split injection (250°C).

  • Column : DB-5ms or equivalent (30 m x 0.25 mm).

  • Carrier Gas : Helium at 1.0 mL/min.

C. Infrared Spectroscopy (FT-IR)
  • Method : Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

  • Scan Parameters : 4000–400 cm

    
    , 4 cm
    
    
    resolution, 32 scans.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H & C NMR)

The NMR spectrum is characterized by the symmetry of the para-substituted aromatic ring and the isolated spin systems of the aliphatic chain.


H NMR Data (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.28 – 7.32 Multiplet (AA'BB')4H

Ar-H (Ortho/Meta)
3.58 Singlet (or broad s)2H--CH

OH
1.32 Singlet6H--C(CH

)

-
1.40 Broad Singlet1H--OH (Exchangeable)

Interpretation:

  • Aromatic Region (7.3 ppm): The para-chloro substitution creates a symmetric AA'BB' system. Unlike the unsubstituted neophyl alcohol (which shows a multiplet for 5 protons), this derivative shows a collapsed higher-order doublet pattern due to the magnetic equivalence of protons ortho and meta to the alkyl group.

  • Gem-Dimethyl (1.32 ppm): The six methyl protons are chemically equivalent, appearing as a sharp singlet.

  • Methylene (3.58 ppm): The -CH

    
    - group is isolated from other protons (no vicinal neighbors), resulting in a singlet. If the sample is extremely dry, coupling to the OH proton may split this into a doublet (
    
    
    Hz).

C NMR Data (100 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignment
144.5 Quaternary (C)Ar-C -1 (Ipso to alkyl)
132.1 Quaternary (C)Ar-C -4 (C-Cl)
128.4 Methine (CH)Ar-C -3,5 (Meta to alkyl)
127.9 Methine (CH)Ar-C -2,6 (Ortho to alkyl)
72.5 Methylene (CH

)
-C H

OH
39.8 Quaternary (C)-C (CH

)

-
25.1 Methyl (CH

)
-C(C H

)

B. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the carbocation formed after the loss of the hydroxymethyl group.

Key Fragments:

  • Molecular Ion [M]

    
     : 
    
    
    184 (100%) and 186 (32%) — Displays the characteristic 3:1 Chlorine isotope cluster.
  • Base Peak [M - CH

    
    OH]
    
    
    :
    
    
    153/155. The loss of the hydroxymethyl radical (31 Da) generates the stable p-chlorocumyl cation .
  • Secondary Fragment [M - C

    
    H
    
    
    O]
    
    
    :
    
    
    125/127. Corresponds to the p-chlorobenzyl cation (or chlorotropylium ion) formed by the loss of the entire alkyl side chain.
Fragmentation Pathway Visualization

MS_FragmentationM_IonMolecular Ion[M]+ m/z 184/186Base_PeakBase Peak(p-Chlorocumyl Cation)m/z 153/155M_Ion->Base_PeakLoss_CH2OH- •CH2OH (31)M_Ion->Loss_CH2OHTropyliumChlorotropylium Ionm/z 125/127Base_Peak->TropyliumLoss_C2H4- C2H4Base_Peak->Loss_C2H4

Figure 1: EI-MS Fragmentation pathway showing the dominant loss of the hydroxymethyl group to form the stable tertiary carbocation.[1]

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeDescription
3300 – 3450 O-H StretchBroad, strong band indicating H-bonded alcohol.[1]
2960, 2870 C-H StretchSharp bands corresponding to methyl and methylene sp

C-H.
1490, 1095 Ar-C=C / Ar-ClCharacteristic aromatic ring breathing and C-Cl stretch.[1]
1040 C-O StretchStrong band typical of primary alcohols.
825 C-H Bend (oop)Strong band indicating para-disubstituted benzene.[1]

Structural Validation Logic

To confirm the identity of the compound against potential isomers (e.g., the ether 2-(4-chlorophenoxy)-2-methylpropane or the secondary alcohol 1-(4-chlorophenyl)-2-methylpropan-2-ol), use the following logic flow:

NMR_LogicStartUnknown SampleC10H13ClOCheck_OHIR: Broad OH @ 3350?Start->Check_OHCheck_C_Type13C NMR: CH2 signal present?Check_OH->Check_C_TypeYesResult_EtherIsomer:Ether Derivative(No OH stretch)Check_OH->Result_EtherNoCheck_H_Type1H NMR: Singlet (6H) @ 1.3 ppm?Check_C_Type->Check_H_TypeYes (Primary Alcohol)Result_SecondaryIsomer:1-(4-Chlorophenyl)-2-methylpropan-2-ol(OH on tertiary C)Check_C_Type->Result_SecondaryNo (Tertiary Alcohol)Result_PrimaryCONFIRMED:This compoundCheck_H_Type->Result_PrimaryYes (Gem-dimethyl)

Figure 2: Decision tree for distinguishing the target primary alcohol from common structural isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219535, 2-Methyl-2-phenyl-1-propanol (Neophyl Alcohol). Retrieved from [Link]

  • Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607. (Provides comparative spectral data for the p-chlorophenyl-dimethyl-alkyl moiety). Retrieved from [Link][2][3]

known biological activities of chlorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated aromatic compounds (CACs) occupy a unique and polarized position in chemical biology. In medicinal chemistry, the introduction of a chlorine substituent on an aromatic ring—often termed the "Magic Chloro" effect—can dramatically enhance potency (up to


-fold) and metabolic stability by modulating lipophilicity and blocking cytochrome P450 oxidation sites. Conversely, in environmental toxicology, specific CAC configurations (e.g., TCDD, PCBs) act as high-affinity ligands for the Aryl Hydrocarbon Receptor (AhR), driving endocrine disruption and carcinogenesis.

This technical guide dissects the molecular mechanisms governing these opposing activities, providing researchers with the theoretical grounding and experimental protocols necessary to distinguish therapeutic efficacy from toxicity.

Part 1: The Physicochemical Basis of Biological Activity

The biological activity of CACs is not random; it is dictated by three core physicochemical alterations introduced by the chlorine atom:

The Sigma-Hole and Halogen Bonding

Unlike the isotropic electron distribution of lighter halogens, chlorine on an aromatic ring exhibits an anisotropic charge distribution.

  • Mechanism: The electron density is pulled toward the aromatic ring, creating an electron-deficient region on the outer side of the halogen atom, known as the

    
    -hole .
    
  • Biological Impact: This positive potential allows Cl to act as a Lewis acid, forming highly directional halogen bonds with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in protein binding pockets. This interaction is distinct from hydrogen bonding and is hydrophobic in nature.

Lipophilicity Modulation ( )

Chlorine is highly lipophilic. Substituting a hydrogen with chlorine typically increases the


 value by approximately 0.71.
  • Pharmacology: Enhances membrane permeability and blood-brain barrier (BBB) penetration (e.g., Sertraline).

  • Toxicology: Drives bioaccumulation in adipose tissue, leading to the persistence of Polychlorinated Biphenyls (PCBs) in the food chain.

Metabolic Blocking

The carbon-chlorine bond is stronger (


) than the carbon-hydrogen bond and resistant to oxidative cleavage.
  • Strategy: Placing Cl at the para-position of an aromatic ring blocks metabolic "soft spots" susceptible to CYP450-mediated hydroxylation, thereby extending the drug's half-life (

    
    ).
    

Part 2: Pharmacological Applications (The "Magic Chloro")

In drug discovery, the "Chlorine Scan" is a standard optimization workflow.

Case Study: Diclofenac

Diclofenac utilizes two chlorine atoms on the phenyl ring to force the two aromatic rings into a twisted conformation via steric hindrance. This specific geometry fits the cyclooxygenase (COX) active site perfectly, while the chlorine atoms participate in hydrophobic interactions that stabilize the complex.

Case Study: Vancomycin

The antimicrobial activity of Vancomycin relies on chlorinated aromatic residues that rigidify the peptide backbone, enabling the precise "lock-and-key" binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors.

Visualization: The Chlorine Scan Workflow

The following diagram illustrates the decision logic for introducing chlorine during Lead Optimization.

ChlorineScan Start Hit Compound Identified (Low Potency/Stability) Scan Perform Chlorine Scan (Sub H -> Cl at ortho/meta/para) Start->Scan CheckMetab Assay: Metabolic Stability (Microsomal Clearance) Scan->CheckMetab CheckPotency Assay: Binding Affinity (IC50 / Kd) Scan->CheckPotency Decision1 Is t1/2 increased? CheckMetab->Decision1 Decision2 Is Potency > 10x? CheckPotency->Decision2 SigmaHole Analyze Halogen Bonding (X-ray / Modeling) Decision1->SigmaHole Yes (Metabolic Block) Discard Discard / Rescan Decision1->Discard No Decision2->SigmaHole Yes (Sigma Hole Effect) Decision2->Discard No ToxCheck Toxicity Screen (AhR Activation) SigmaHole->ToxCheck Lead Lead Candidate (Optimized) ToxCheck->Lead AhR Negative ToxCheck->Discard AhR Positive

Figure 1: The "Chlorine Scan" optimization workflow in drug discovery, balancing metabolic stability and potency against toxicity risks.

Part 3: Toxicological Mechanisms (The AhR Pathway)

The toxicity of planar chlorinated aromatics (e.g., Dioxins, Furans) is mediated almost exclusively by the Aryl Hydrocarbon Receptor (AhR) .

Mechanism of Action
  • Ligand Binding: TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) diffuses across the cell membrane and binds to the cytosolic AhR with high affinity (

    
    ).
    
  • Activation: Binding causes the dissociation of chaperone proteins (Hsp90, XAP2, p23) and exposes the Nuclear Localization Signal (NLS).

  • Translocation: The AhR-Ligand complex moves into the nucleus.[1]

  • Heterodimerization: AhR binds with the AhR Nuclear Translocator (ARNT).[1]

  • Transcription: The AhR/ARNT complex binds to Dioxin Response Elements (DRE) on DNA, triggering the expression of Phase I enzymes (CYP1A1, CYP1B1).[1]

  • Toxicity: Overexpression leads to oxidative stress, while sustained AhR activation disrupts cell cycle regulation and endocrine signaling.

Visualization: AhR Signaling Pathway

AhR_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand TCDD (Ligand) AhR_Complex AhR Complex (AhR + Hsp90 + XAP2) Ligand->AhR_Complex Binding Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational Change Chaperones Hsp90/XAP2 (Dissociated) AhR_Complex->Chaperones Heterodimer AhR/ARNT Complex Activated_AhR->Heterodimer Translocation ARNT ARNT ARNT->Heterodimer DNA DRE Sequence (DNA) Heterodimer->DNA Binding mRNA mRNA (CYP1A1) DNA->mRNA Transcription

Figure 2: The Aryl Hydrocarbon Receptor (AhR) signaling cascade activated by planar chlorinated aromatic compounds.

Part 4: Experimental Methodologies

To validate the biological activity of a chlorinated scaffold, two assays are critical: one for metabolic stability (efficacy) and one for AhR activation (toxicity).

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine if chlorination protects the scaffold from CYP450 degradation.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Test Compound (10 mM in DMSO).[2][3]

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).[4]

Step-by-Step Workflow:

  • Preparation: Dilute Test Compound to 1

    
    M in Phosphate Buffer (pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of diluted compound with 370 
    
    
    
    L of microsomal mix (0.5 mg/mL protein final). Pre-warm at 37°C for 5 min.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold ACN (precipitates proteins and stops reaction).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Protocol B: AhR Luciferase Reporter Assay

Objective: Screen for toxicological liability (dioxin-like activity).

Materials:

  • HepG2 cells stably transfected with pDRE-Luc (Dioxin Response Element driving Luciferase).

  • Positive Control: TCDD (1 nM).

  • Lysis Buffer and Luciferase Substrate.

Step-by-Step Workflow:

  • Seeding: Plate HepG2-DRE-Luc cells in 96-well white plates (

    
     cells/well). Incubate 24h.
    
  • Dosing: Treat cells with Test Compound (concentration range 0.1 nM – 10

    
    M). Include TCDD (1 nM) as max response control.
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis: Aspirate media, wash with PBS, and add 20

    
    L Passive Lysis Buffer. Shake 15 min.
    
  • Reading: Inject 100

    
    L Luciferase Substrate. Measure luminescence immediately on a plate reader.
    
  • Analysis: Normalize RLU (Relative Light Units) to TCDD max response. High activation indicates potential toxicity.

Data Summary: Efficacy vs. Toxicity

FeaturePharmacological "Magic Chloro"Toxicological "Dioxin-Like"
Target Specific Enzymes/Receptors (e.g., COX, Kinases)Aryl Hydrocarbon Receptor (AhR)
Geometry Non-planar, twisted (steric bulk)Planar, rigid (intercalation/stacking)
Cl Position Strategic (blocks metabolism, fills pocket)Lateral (positions 2,3,7,8 on dibenzo-p-dioxin)
Binding Type Halogen Bond (

-hole), Hydrophobic
Hydrophobic Stacking, Electrostatic
Outcome Therapeutic, Metabolically StableEndocrine Disruption, Carcinogenesis

References

  • AhR Signaling & TCDD Toxicity

    • Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes.[5]

    • Source:

  • Medicinal Chemistry of Chlorine

    • “Magic Chloro”: Profound Effects of the Chlorine
    • Source:

  • Halogen Bonding Mechanism

    • Halogen bonding (X-bonding): A biological perspective.[6]

    • Source:

  • Metabolic Stability Protocols

    • Microsomal stability assay for human and mouse liver microsomes.
    • Source:

Sources

Technical Guide: Therapeutic Applications & Synthetic Utility of Chlorophenyl Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenyl propanol derivatives represent a privileged scaffold in medicinal chemistry, serving primarily as high-value chiral synthons for blockbuster CNS (Central Nervous System) therapeutics.[1] While their direct pharmacological application is niche (e.g., skeletal muscle relaxants like Chlorphenesin), their utility as precursors for Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs) drives their industrial demand.[1]

This guide analyzes the structure-activity relationships (SAR) of this scaffold, details the biocatalytic protocols for generating enantiopure intermediates, and outlines their downstream conversion into active pharmaceutical ingredients (APIs) such as Dapoxetine and Atomoxetine.[1]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The 3-chloro-1-phenylpropan-1-ol scaffold derives its utility from three distinct chemical features that allow for modular drug design:

  • The Chiral Benzylic Alcohol:

    • Function: Serves as the primary stereogenic center. In many CNS drugs, biological activity is restricted to a single enantiomer (e.g., (S)-Dapoxetine).[1]

    • Reactivity: The hydroxyl group allows for conversion into leaving groups (mesylates/tosylates) for nucleophilic substitution (inverting stereochemistry) or direct etherification (preserving stereochemistry via Mitsunobu reaction).

  • The Propyl Chain Spacer:

    • Function: Provides the critical 3-carbon distance between the aromatic ring and the amine/ether functionality, mimicking the distance found in biogenic amines (serotonin/norepinephrine).

    • Flexibility:[2] The chain length is optimal for binding to the monoamine transporter pockets (SERT/NET).

  • The Chlorophenyl Ring:

    • Lipophilicity: The chlorine substitution (typically para-) increases logP, enhancing Blood-Brain Barrier (BBB) permeability.[1]

    • Metabolic Stability: The halogen blocks para-hydroxylation by Cytochrome P450 enzymes, extending the half-life of the resulting drug.

Visualization: The Synthetic Utility Pathway

The following diagram illustrates how the core 3-chloropropiophenone precursor branches into major therapeutic classes.

SyntheticUtility cluster_legend Key Precursor 3-Chloropropiophenone Intermediate (S)-3-Chloro-1-phenylpropan-1-ol (Universal Synthon) Precursor->Intermediate Biocatalytic Reduction (KRED/ADH) Relaxant Muscle Relaxants (e.g., Chlorphenesin*) Precursor->Relaxant Epoxide Ring Opening (Structural Analog) SSRI SSRIs (e.g., Dapoxetine, Fluoxetine) Intermediate->SSRI 1. Etherification 2. Amination SNRI SNRIs (e.g., Atomoxetine, Nisoxetine) Intermediate->SNRI 1. Amination 2. Arylation key1 *Chlorphenesin is a structural analog derived from chlorophenol, not directly from the ketone.

Figure 1: The divergent synthesis pathways from the chloropropiophenone core to major pharmaceutical classes.[3]

Part 2: Therapeutic Areas & Case Studies

CNS Therapeutics: The Serotonin/Norepinephrine Modulators

The most significant application of chlorophenyl propanol derivatives is in the synthesis of reuptake inhibitors.

  • Dapoxetine (Priligy): Used for premature ejaculation.[4]

    • Mechanism:[5][6][7][8][9] Short-acting SSRI.[1]

    • Role of Scaffold: The (S)-enantiomer of the propanol backbone is essential. The 1-phenyl-1-propanamine core is derived directly from the reduction of the ketone precursor.

  • Atomoxetine (Strattera): Used for ADHD.

    • Mechanism:[5][7][8][9] Selective Norepinephrine Reuptake Inhibitor.

    • Role of Scaffold: Relies on the 3-phenyl-3-aryloxypropylamine structure.[1] The chirality at the benzylic position dictates the binding affinity to the norepinephrine transporter.

Muscle Relaxants & Antimicrobials[10][11]
  • Chlorphenesin (Maolate):

    • Structure: 3-(4-chlorophenoxy)propane-1,2-diol.[1]

    • Application: Skeletal muscle relaxant and antifungal preservative in cosmetics.[10][11]

    • Mechanism:[5][7][8][9] Modulates polysynaptic reflexes in the spinal cord. It also exhibits broad-spectrum antimicrobial activity by disrupting cell wall integrity in fungi.

Part 3: Advanced Synthesis & Biocatalysis[12]

The industrial bottleneck in utilizing this scaffold is stereochemistry . Chemical reduction of 3-chloropropiophenone (e.g., using NaBH4) yields a racemate, requiring wasteful resolution steps.[1]

The Solution: Biocatalytic Asymmetric Reduction Using Ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Candida utilis, Saccharomyces cerevisiae) allows for the synthesis of the (S)-alcohol with >99% enantiomeric excess (ee).[1]

Visualization: Biocatalytic Workflow

This workflow describes the self-validating loop for producing the chiral intermediate.

Biocatalysis Substrate Substrate: 3-Chloropropiophenone Bioreactor Bioreactor: Immobilized Candida utilis (30°C, pH 7.0) Substrate->Bioreactor Cofactor Cofactor Recycling: NADPH -> NADP+ Cofactor->Bioreactor Product Product: (S)-3-Chloro-1-phenylpropan-1-ol Bioreactor->Product QC QC Check: Chiral HPLC (>99% ee required) Product->QC QC->Bioreactor Fail (Optimize pH/Temp) QC->Product Pass

Figure 2: Process flow for the enzymatic stereoselective reduction of 3-chloropropiophenone.

Part 4: Experimental Protocols

Protocol A: Whole-Cell Biocatalytic Reduction

Objective: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol from 3-chloropropiophenone.[1][12][13][14] Source Validation: Adapted from Yang et al. (2009) and industrial patents for Dapoxetine intermediates.

Materials:

  • Substrate: 3-chloropropiophenone (dissolved in ethanol).

  • Biocatalyst: Candida utilis (CCTCC M 209298) or commercially available KRED screening kit.

  • Buffer: Phosphate buffer (100 mM, pH 7.0).[1]

  • Co-substrate: Glucose (for cofactor regeneration).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate C. utilis in YPD medium at 30°C for 24h. Harvest cells by centrifugation (4000g, 10 min).

  • Immobilization (Optional but Recommended): Mix wet cells with 2% sodium alginate solution. Drop into 0.1M CaCl2 to form beads. Reasoning: Immobilization enhances thermal stability and allows catalyst reuse.

  • Reaction Setup: In a 500mL flask, suspend 10g of immobilized beads in 100mL phosphate buffer. Add glucose (5g) as an energy source for NADPH regeneration.

  • Substrate Addition: Add 3-chloropropiophenone (final concentration 10 mM). Note: Add in fed-batch mode (aliquots every 2 hours) to prevent substrate inhibition.

  • Incubation: Shake at 30°C, 180 rpm for 24-48 hours.

  • Extraction: Filter out beads. Extract the aqueous phase 3x with Ethyl Acetate.

  • Purification: Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5). Target: >99% ee of the (S)-isomer.

Protocol B: Downstream Conversion to Dapoxetine Core

Objective: Conversion of the chiral alcohol to the amine.

  • Activation: Dissolve (S)-3-chloro-1-phenylpropan-1-ol in DCM. Add Et3N (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.[1]

    • Checkpoint: Monitor TLC for disappearance of alcohol.

  • Displacement: Treat the crude mesylate with excess Dimethylamine (40% aq or in THF) in a sealed tube at 60°C.

    • Stereochemistry Note: This SN2 reaction typically proceeds with inversion . If the target drug requires (S)-configuration at the amine, start with the (R)-alcohol, or utilize a double-inversion strategy involving a leaving group.[1]

Part 5: Data Summary & Safety

Comparative Efficiency of Synthesis Methods
ParameterChemical Reduction (NaBH4)Asymmetric Hydrogenation (Ru-BINAP)Biocatalysis (Whole Cell)
Enantiomeric Excess (ee) 0% (Racemic)90-96%>99%
Yield High (>90%)Moderate (70-85%)High (85-95%)
Cost LowHigh (Catalyst cost)Moderate
Environmental Impact ModerateHigh (Heavy metals)Low (Green Chem)
Scalability ExcellentGoodGood (Requires bioreactor)
Safety & Toxicology Note
  • QT Prolongation: Derivatives like Clobutinol were withdrawn from the market due to hERG channel blockade leading to QT prolongation. Any new drug candidate containing this scaffold must undergo rigorous hERG screening early in the discovery phase.

  • Skin Irritation: Chlorphenesin is a known skin irritant at concentrations >0.3% in cosmetics.

References

  • Yang, G. S., et al. (2009). "Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis."[1][15] Biotechnology Letters.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 71329, Dapoxetine."[1]

  • Tao, J., & Lin, G. (2017). "Recent developments in whole-cell biocatalysis for the synthesis of chiral drugs."[1][12] Current Opinion in Chemical Biology. (Contextualizing the shift to biocatalysis for chlorophenyl derivatives).

  • U.S. Food and Drug Administration (FDA). "Chlorphenesin in Cosmetics: Safety Assessment."

  • ChemicalBook. "3-Chloropropiophenone Product & Synthesis Data."

Sources

Advanced Strategies in Friedel-Crafts Acylation: A Technical Guide to Aryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Causality

The Pharmacophore Context

Aryl ketones are ubiquitous scaffolds in medicinal chemistry, serving as precursors for benzylic alcohols, amines, and heterocycles found in blockbuster drugs like Bupropion (antidepressant) and Ketoprofen (NSAID). While the Friedel-Crafts (F-C) acylation is a textbook reaction, its industrial and research-grade execution requires navigating a specific "stoichiometric paradox" that distinguishes it from its alkylation counterpart.

The Stoichiometric Paradox

Unlike F-C alkylation, which is truly catalytic, F-C acylation classically requires a stoichiometric amount of Lewis acid.

The Causality: The resulting aryl ketone product is more basic than the starting acyl chloride. The carbonyl oxygen of the product forms a strong, stable complex with the Lewis acid (e.g., AlCl₃). This product inhibition removes the Lewis acid from the catalytic cycle, necessitating >1.0 equivalents of catalyst to drive the reaction to completion.

Mechanistic Pathway

The reaction proceeds through the generation of a resonance-stabilized acylium ion.[1][2][3][4] This electrophile is distinct from alkyl carbocations as it does not undergo rearrangement—a critical advantage for structural integrity.

FC_Mechanism AcylCl Acyl Chloride (R-CO-Cl) Complex1 Lewis Acid Complex AcylCl->Complex1 + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Acylium Acylium Ion (R-C≡O)+ Complex1->Acylium - AlCl4- Sigma Sigma Complex Acylium->Sigma + Arene Benzene Arene (Nucleophile) Benzene->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl Final Aryl Ketone ProductComplex->Final + H2O (Quench)

Figure 1: The F-C Acylation cycle showing the formation of the electrophilic acylium ion and the irreversible product complexation that necessitates aqueous quenching.[2]

Part 2: Catalyst Selection & Engineering

The choice of catalyst dictates the workup intensity and atom economy. While Aluminum Chloride remains the gold standard for reactivity, modern "Green" alternatives offer superior selectivity and simplified purification.

Comparative Analysis of Catalyst Systems
FeatureAluminum Chloride (Traditional)Metal Triflates (Modern Homogeneous)Zeolites (Heterogeneous/Green)
Active Species AlCl₃ (Stoichiometric)In(OTf)₃, Sc(OTf)₃, Bi(OTf)₃H-Beta, H-Y, ZSM-5
Loading 1.1 – 1.5 Equivalents1 – 10 mol%Fixed bed or slurry
Solvent DCM, Nitrobenzene, CS₂Ionic Liquids, NitromethaneSolvent-free possible
Selectivity Low (Ortho/Para mixtures)ModerateHigh (Shape selective for Para)
Workup Hydrolytic quench (Exothermic)Aqueous extractionFiltration (Catalyst reusable)
Moisture Sensitivity Extreme (Fumes HCl)TolerantRequires activation (calcination)

Part 3: Experimental Protocols

Protocol A: The Classical Approach (AlCl₃ Mediated)

Best for: Small-scale discovery where yield is prioritized over waste generation.

Safety Warning: AlCl₃ reacts violently with water to release HCl gas. Perform all steps in a fume hood.

  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas (N₂/Ar) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl.

  • Solvent & Catalyst: Charge the flask with anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add powdered anhydrous AlCl₃ (1.2 equiv relative to acyl chloride).

    • Note: The mixture will remain a suspension.

  • Electrophile Formation: Cool the suspension to 0°C. Add the Acyl Chloride (1.0 equiv) dropwise.

    • Observation: The solid AlCl₃ will dissolve, and the solution may turn yellow/orange, indicating Acylium ion formation.

  • Substrate Addition: Add the Arene substrate (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Why: Rapid addition causes localized overheating and di-acylation byproducts.

  • Reaction: Allow to warm to room temperature. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of the acyl chloride.

  • Quenching (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl.

    • Mechanism:[1][2][3][4][5][6][7][8][9] This breaks the strong Product-AlCl₃ bond.

  • Isolation: Separate the organic layer. Wash with water, NaHCO₃ (sat.), and brine. Dry over MgSO₄ and concentrate.

Protocol B: The Green Approach (Zeolite Catalyzed)

Best for: Process chemistry, scale-up, and acid-sensitive substrates.

  • Catalyst Activation: Calcine H-Beta Zeolite at 400°C for 4 hours prior to use to remove adsorbed water and maximize Lewis acid site availability.

  • Reaction Assembly: In a pressure tube or round bottom flask, combine the Arene (in excess, acting as solvent if liquid, or use Nitromethane) and the Acyl Anhydride (1.0 equiv).

    • Note: Anhydrides are preferred over chlorides in zeolite chemistry to prevent pore clogging by HCl.

  • Catalyst Addition: Add activated Zeolite (10-20 wt% relative to substrate).

  • Heating: Heat the mixture to reflux (or 80-120°C).

    • Selectivity: The pore structure of H-Beta favors para-selectivity by sterically hindering ortho attack.

  • Workup: Cool the mixture. Filter the catalyst (can be regenerated by calcination). Evaporate excess arene/solvent to obtain the product.

Part 4: Troubleshooting & Optimization

Regioselectivity Control
  • Problem: Obtaining ortho isomers when para is dominant.

  • Solution: Use a "blocking group" strategy or switch to a solvent that coordinates with the active species.

    • Nitrobenzene: Forms a complex with the acylium ion, increasing its steric bulk and favoring para attack.

    • CS₂ or DCM: Non-complexing solvents allow for smaller effective electrophile size, slightly increasing ortho ratios (though para usually dominates due to sterics).

Deactivated Substrates
  • Challenge: Nitrobenzene or Pyridine rings do not react under standard F-C conditions.

  • Workaround: F-C Acylation fails on rings more deactivated than chlorobenzene. For these systems, switch to diazo coupling or organometallic coupling (e.g., reacting aryl lithium with a nitrile followed by hydrolysis).

Workflow Visualization

FC_Workflow Start Start: Substrate Selection Check Is Substrate Deactivated? (NO2, CN, CF3 groups) Start->Check Stop STOP: Switch to Organometallic Route Check->Stop Yes Proceed Proceed to Catalyst Choice Check->Proceed No CatChoice Select Catalyst Proceed->CatChoice AlCl3_Path AlCl3 (Stoichiometric) High Reactivity / High Waste CatChoice->AlCl3_Path Zeolite_Path Zeolite (Catalytic) High Selectivity / Green CatChoice->Zeolite_Path Setup_Al Setup: Inert Atm, Scrubber Add 1.2 eq AlCl3 AlCl3_Path->Setup_Al Setup_Zeo Setup: Calcine Catalyst Solvent-free or Nitromethane Zeolite_Path->Setup_Zeo Quench Quench: Ice/HCl (Break Complex) Setup_Al->Quench Filter Workup: Simple Filtration Setup_Zeo->Filter

Figure 2: Decision tree for optimizing Friedel-Crafts acylation workflows based on substrate reactivity and process goals.

References

  • Friedel-Crafts Acylation Mechanism & Kinetics Source: Master Organic Chemistry. "The Mechanism of the Friedel-Crafts Acylation Reaction." URL:[Link]

  • Zeolite Catalysis in Acylation Source: Bentham Science. "Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites." URL:[Link]

  • Modern Green Methodologies (Metal Triflates) Source: Organic Letters (ACS). "Greener Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology."[9] URL:[Link]

  • Industrial Relevance & Stoichiometry Source: Organic Chemistry Portal. "Friedel-Crafts Acylation: Scope and Mechanism." URL:[Link][1]

Sources

Technical Whitepaper: Operational Safety and Handling of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

[1][2][3][4]

Executive Summary

This compound is a specialized primary alcohol featuring a gem-dimethyl substitution at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

123234

Unlike simple aliphatic alcohols, this compound presents specific handling challenges due to its low melting point (~50°C), which often results in a supercooled liquid or "slush" state in variable laboratory conditions.[2][4] This guide establishes a self-validating safety protocol to manage its physicochemical ambiguity and irritant properties.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8][9][10][11]

Accurate identification is critical to avoid confusion with its tertiary alcohol isomer, 1-(4-Chlorophenyl)-2-methylpropan-2-ol.[1][2][3][4]

PropertySpecification
IUPAC Name This compound
CAS Number 80854-14-4
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Structure Description Primary alcohol; p-chlorophenyl group attached to a quaternary carbon.[1][2][3][4]
Physical State Waxy solid or viscous liquid (Ambient dependent)
Melting Point 50 – 53 °C (Literature range)
Boiling Point 262.2 °C (at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water.[4]

Hazard Identification & Toxicology (The "Why" Behind Safety)

While classified primarily as an irritant, the presence of the halogenated aromatic ring necessitates precautions against potential sensitization and aquatic toxicity.[2][3][4]

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3][5]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][6][5][7]

Toxicological Mechanism

The lipophilicity (LogP ~2.[1][3]6) of the 4-chlorophenyl moiety facilitates dermal absorption.[1][2][3] Once absorbed, the primary alcohol functionality is a substrate for Alcohol Dehydrogenases (ADH), potentially oxidizing to the corresponding aldehyde (2-(4-chlorophenyl)-2-methylpropanal).[1][2][3][4] Aldehydes are reactive electrophiles capable of forming Schiff bases with proteins, which underpins the potential for contact dermatitis or sensitization upon repeated exposure.[2][3][4]

Advanced Handling Protocols

Standard SOPs are insufficient for low-melting solids.[1][2][3] The following protocols ensure reproducibility and safety.

Engineering Controls & PPE Workflow

The following decision matrix dictates the required protection level based on the operation scale.

SafetyMatrixStartOperation TypeAnalyticalAnalytical (<100 mg)Start->AnalyticalPrepPreparative (>1 g)Start->PrepBulkBulk Transfer (>100 g)Start->BulkControls1Fume Hood + Nitrile GlovesAnalytical->Controls1Controls2Fume Hood + Double Gloving(Nitrile/Neoprene) + GogglesPrep->Controls2Controls3Full Face Respirator (if dust)+ Tyvek Sleeves + Splash ShieldBulk->Controls3

Figure 1: Risk-based exposure control matrix.[1][2][3] Select PPE based on the scale of handling to mitigate irritation and inhalation risks.[2][4]

Phase-Change Transfer Protocol (The "Melt-Pour" Technique)

Because the compound melts near 50°C, scooping the waxy solid can be imprecise and lead to static-induced scattering.[1][2][3][4]

  • Heating: Place the original container in a water bath set to 55°C for 15 minutes. Ensure the cap is loose to prevent pressure buildup.[1][3]

  • Verification: Visually confirm the compound is a clear, homogeneous liquid.

  • Transfer: Use a pre-warmed glass pipette to transfer the liquid by mass (density

    
     1.115 g/mL).
    
  • Cooling: Allow the aliquot to resolidify in the reaction vessel before adding solvent. This prevents solvent splashing.[1][3]

Emergency Response & Stability

Reactivity Profile
  • Stability: Stable under ambient conditions.[1][3] The gem-dimethyl group prevents

    
    -elimination, making it more thermally stable than secondary alcohols.[1][2][3]
    
  • Incompatibilities: Strong oxidizing agents (e.g., PCC, Jones Reagent) will convert it to the aldehyde/acid.[2][4] Acid chlorides and anhydrides will form esters.[1][3]

  • Decomposition: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Carbon Monoxide.[3][4]

Spill Management (Solid vs. Liquid)
  • Liquid Spill (Molten): Do not wipe immediately.[1][3] Allow it to cool and solidify, then scrape up with a spatula.[2][3][4] Wipe residue with acetone.[1][3]

  • Solid Spill: Sweep carefully to avoid dust generation.[1][3][5] Place in a hazardous waste container labeled "Halogenated Organic Solid."

Synthesis & Application Context

In drug discovery, this compound is utilized to introduce a metabolically robust linker.[3][4] The gem-dimethyl group blocks metabolic oxidation at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

123
Validated Synthesis Pathway

The most reliable route for generating high-purity material is the reduction of the corresponding acid precursor.[1][2][3]

SynthesisPrecursor2-(4-Chlorophenyl)-2-methylpropanoic acidIntermediateBoron ComplexIntermediatePrecursor->Intermediate Activation (0°C)ReagentReduction Agent(BH3·THF or LiAlH4)Reagent->IntermediateProduct2-(4-Chlorophenyl)-2-methylpropan-1-ol(CAS 80854-14-4)Intermediate->Product Quench (HCl/H2O)

Figure 2: Synthetic flow for the reduction of the carboxylic acid precursor to the target primary alcohol.[1][2][3][4]

Experimental Insight

When using Borane-THF (BH3[1][2][3][4]·THF) for this reduction:

  • Observation: The reaction is often vigorous.[1][3] The gem-dimethyl steric bulk does not significantly hinder the reduction of the carboxylic acid, but it does slow down subsequent side reactions.[1][2][3][4]

  • Work-up: Ensure complete quenching of borane species with methanol before adding aqueous acid, otherwise, the product may be contaminated with boric acid residues which are difficult to remove from the waxy solid product.[2][4]

References

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 13034557, this compound. Retrieved from [Link][2][3][4][8]

  • ChemSrc. (2025).[1][3] Physicochemical Properties of this compound. Retrieved from [Link][2][3][4]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-chlorophenyl)-2-methylpropan-1-ol (CAS: 22663-87-2), a critical intermediate in the synthesis of antihistamines (e.g., Fexofenadine precursors) and agrochemicals.

Starting from 4-chlorobenzaldehyde , the target molecule requires the construction of a quaternary carbon center adjacent to the aryl ring. Direct alkylation strategies often fail due to steric hindrance or lack of regiocontrol. Therefore, this guide utilizes a Nitrile-Directed Alkylation Strategy , which offers the highest reliability for generating gem-dimethyl quaternary centers on an industrial or semi-preparative scale.

Key Chemical Transformation

Target: this compound Starting Material: 4-Chlorobenzaldehyde Overall Yield Potential: 65–75% (Optimized) Purity Target: >98% (HPLC)[1]

Retrosynthetic Logic & Pathway Design

The synthesis is designed around the "neopentyl" alcohol motif. The most reliable disconnection for a quaternary carbon adjacent to an aryl ring is the dialkylation of a phenylacetonitrile derivative. This route avoids the formation of regioisomers common in Friedel-Crafts alkylations.

Reaction Pathway Diagram

SynthesisPathway Aldehyde 4-Chlorobenzaldehyde (Start) Alcohol 4-Chlorobenzyl Alcohol Aldehyde->Alcohol NaBH4 Reduc. Chloride 4-Chlorobenzyl Chloride Alcohol->Chloride SOCl2 Subst. Nitrile 4-Chlorophenylacetonitrile Chloride->Nitrile NaCN Subst. GemNitrile 2-(4-Chlorophenyl)- 2-methylpropanenitrile Nitrile->GemNitrile 2.2 eq MeI NaH or PTC Dialkylation Acid 2-(4-Chlorophenyl)- 2-methylpropanoic Acid GemNitrile->Acid H2SO4/H2O Hydrolysis Target 2-(4-Chlorophenyl)- 2-methylpropan-1-ol (Target) Acid->Target BH3-THF Chemo-Reduc.

Figure 1: Modular synthetic pathway designed for high regioselectivity and scalability.

Detailed Experimental Protocols

Module 1: Precursor Activation (Aldehyde to Benzyl Chloride)

Objective: Convert the aldehyde to a reactive benzyl chloride suitable for nucleophilic substitution.

Step 1.1: Reduction
  • Reagents: 4-Chlorobenzaldehyde (1.0 eq), NaBH₄ (0.35 eq), Methanol.

  • Protocol: Dissolve aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise (exothermic). Stir 1h. Quench with dilute HCl. Extract with EtOAc.[2][3]

  • Checkpoint: Product is a white solid (mp 70-72°C).

Step 1.2: Chlorination[4]
  • Reagents: 4-Chlorobenzyl alcohol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), DCM (Solvent), DMF (cat.).

  • Protocol:

    • Dissolve alcohol in DCM. Add catalytic DMF (2-3 drops).

    • Add SOCl₂ dropwise at 0°C.

    • Reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

    • Concentrate in vacuo.[2][3]

  • Mechanism: S_N2 substitution via an alkyl chlorosulfite intermediate.

Module 2: The Critical C-C Bond Formation (Nitrile Route)

Objective: Introduction of the carbon framework and the gem-dimethyl quaternary center.

Step 2.1: Cyanation
  • Reagents: 4-Chlorobenzyl chloride (1.0 eq), NaCN (1.2 eq), DMSO (Solvent).

  • Protocol:

    • Safety: NaCN is highly toxic.[5] Use a fume hood and have a cyanide antidote kit available.

    • Suspend NaCN in DMSO at 30°C.

    • Add benzyl chloride dropwise (exothermic). Maintain temp <60°C to prevent polymerization.

    • Quench with water, extract with toluene.[1]

  • Result: 4-Chlorophenylacetonitrile.[6]

Step 2.2: Gem-Dimethylation (The "Neopentyl" Setup)

This is the most critical step. We utilize Phase Transfer Catalysis (PTC) for operational simplicity and high yield, avoiding the need for dangerous NaH/THF suspensions.

  • Reagents:

    • 4-Chlorophenylacetonitrile (1.0 eq)

    • Methyl Iodide (MeI) (2.5 eq) — Excess required for dialkylation.

    • NaOH (50% aq. solution)

    • TEBA (Triethylbenzylammonium chloride) (0.05 eq) — Catalyst.

  • Protocol:

    • Mix the nitrile, MeI, and TEBA in toluene.

    • Add 50% NaOH dropwise with vigorous stirring at 20–25°C.

    • Exotherm Alert: The reaction is significant. Maintain temperature <45°C.

    • Stir for 4–6 hours. Monitor by GC/TLC for disappearance of mono-methylated intermediate.

    • Separate organic layer, wash with water, dry over MgSO₄.[1][2]

  • Mechanism: The methylene protons are acidic (pKa ~16). The base deprotonates to form a carbanion, which attacks MeI. This repeats rapidly for the second proton due to the steric activation of the intermediate.

AlkylationMech Start Ar-CH2-CN (Active Methylene) Anion1 [Ar-CH-CN]⁻ (Carbanion) Start->Anion1 NaOH/PTC -H2O Mono Ar-CH(Me)-CN (Mono-alkyl) Anion1->Mono + MeI - I⁻ Anion2 [Ar-C(Me)-CN]⁻ (Tertiary Carbanion) Mono->Anion2 NaOH/PTC (Fast) Product Ar-C(Me)2-CN (Gem-dimethyl) Anion2->Product + MeI

Figure 2: Mechanism of Phase Transfer Catalyzed Dialkylation.

Module 3: Functional Group Transformation (Nitrile to Alcohol)

Objective: Convert the hindered nitrile to the primary alcohol.

Step 3.1: Hydrolysis to Carboxylic Acid

Direct reduction of nitriles to alcohols is prone to amine side-products. Hydrolysis followed by reduction is cleaner.

  • Reagents: 70% H₂SO₄ (aq).

  • Protocol:

    • Heat the nitrile in 70% H₂SO₄ at 140°C for 6–8 hours.

    • Cool and pour onto ice.

    • Filter the precipitate (2-(4-chlorophenyl)-2-methylpropanoic acid).

    • Recrystallize from Hexane/EtOAc if necessary.

Step 3.2: Chemoselective Reduction

We must reduce the carboxylic acid without dehalogenating the aromatic ring (removing the Chlorine).

  • Reagent Choice: Borane-THF (BH₃·THF) is superior to LiAlH₄ here. LiAlH₄ can sometimes cause hydrodehalogenation (Ar-Cl -> Ar-H) at reflux temperatures. Borane is highly chemoselective for -COOH over Ar-Cl.

  • Protocol:

    • Dissolve the acid (1.0 eq) in anhydrous THF under N₂.

    • Cool to 0°C.

    • Add BH₃·THF (1.0 M solution, 1.5 eq) dropwise.

    • Allow to warm to RT and stir overnight.

    • Quench: Carefully add MeOH until bubbling ceases.

    • Evaporate solvents.[2][3][7] Partition between NaOH (1M) and Ether. (The alcohol stays in Ether; unreacted acid stays in NaOH).

    • Dry organic layer and concentrate.[3][6][8]

Data Summary & Specifications

ParameterSpecification / ValueNotes
Target Formula C₁₀H₁₃ClO
Molecular Weight 198.69 g/mol
Appearance White crystalline solidLow melting point solid or viscous oil depending on purity.[6]
Key 1H NMR Signals δ 1.35 (s, 6H, 2xMe)Diagnostic gem-dimethyl singlet.
Key 1H NMR Signals δ 3.60 (s, 2H, -CH₂OH)Diagnostic methylene singlet.
Overall Yield 65–75%From 4-chlorobenzaldehyde.
Major Impurity Mono-methylated analogControlled by excess MeI in Step 2.2.

References

  • Org. Synth. 1931, 11, 26. Preparation of Phenylacetonitrile derivatives.

  • Makosza, M., & Serafinowa, B. (1965). Roczniki Chem, 39, 1805.[9] (Foundational work on Phase Transfer Catalysis alkylation of nitriles).

  • BenchChem Application Note. 1-(4-Chlorophenyl)-2-methylpropan-1-one and derivatives.

  • US Patent 3755412A. Alkylation of acetonitriles.

  • Brown, H. C., et al.Selective reductions using Borane-THF. J. Am. Chem. Soc. 1970, 92, 1637.

Sources

Application Note: Chemoselective & Stereoselective Reduction of 1-(4-Chlorophenyl)-2-methylpropan-1-one

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10][11]

This application note details the protocol for the reduction of 1-(4-chlorophenyl)-2-methylpropan-1-one (CAS: 18713-58-1), also known as 4'-chloroisobutyrophenone.[1][2] This transformation yields 1-(4-chlorophenyl)-2-methylpropan-1-ol (CAS: 10400-18-7), a critical chiral alcohol intermediate used in the synthesis of agrochemicals (fungicides) and pharmaceutical scaffolds (e.g., antihistamines, selective serotonin reuptake inhibitors).[1][2]

The reduction of this specific ketone presents a classic competition between electronic activation (by the p-chloro substituent) and steric hindrance (by the bulky isopropyl group at the

  • Protocol A: A robust, cost-effective racemic reduction using Sodium Borohydride (

    
    ).[1][2]
    
  • Protocol B: A high-precision asymmetric reduction using the Corey-Bakshi-Shibata (CBS) catalyst to generate the (

    
    )- or (
    
    
    )-alcohol with high enantiomeric excess (
    
    
    ).[1]
Chemical Structure Analysis[1][12]
ComponentStructure DescriptionReactivity Implication
Substrate 1-(4-chlorophenyl)-2-methylpropan-1-oneKetone: Prochiral center.[1][2][3] Isopropyl Group: Steric bulk directs nucleophilic attack trajectory.[1][2] p-Cl Phenyl: Electron-withdrawing group increases carbonyl electrophilicity.[1][2]
Target 1-(4-chlorophenyl)-2-methylpropan-1-olSecondary Alcohol: Generated as a racemate (Protocol A) or enantioenriched product (Protocol B).[1]

Protocol A: Racemic Reduction (Standard)

Objective: Efficient conversion to racemic alcohol for non-chiral applications or analytical standards.[1][2]

Reagents & Equipment
  • Substrate: 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 equiv).

  • Reductant: Sodium Borohydride (

    
    ) (0.6 – 1.0 equiv).[1][2][4] Note: Theoretically 0.25 equiv is required, but excess drives kinetics.[1][2]
    
  • Solvent: Methanol (MeOH), anhydrous grade.[1][2]

  • Quench: 1N Hydrochloric Acid (HCl).[1][2][5]

  • Equipment: 3-neck round bottom flask, internal temperature probe, magnetic stirrer, inert gas (Nitrogen/Argon) line.[1][2]

Experimental Procedure
  • Preparation: Charge the reaction flask with 1-(4-chlorophenyl)-2-methylpropan-1-one (10 mmol, 1.83 g) and MeOH (30 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. The isopropyl group adds steric bulk, but the electron-deficient ring makes the carbonyl reactive; cooling prevents over-reduction or side reactions.[2]

  • Addition: Add

    
     (6 mmol, 227 mg) portion-wise over 15 minutes.
    
    • Critical Control: Monitor internal temperature.[1][2] Do not allow exotherm to exceed 5°C. Rapid hydrogen gas evolution will occur.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

    • Endpoint: Disappearance of ketone peak (

      
      ) and appearance of alcohol (
      
      
      ).[1][2]
  • Quench: Cool back to 0°C. Slowly add 1N HCl (10 mL) dropwise until pH < 7. Caution: Vigorous gas evolution (

    
    ).[1][2]
    
  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).[1][2] Wash combined organics with brine, dry over 
    
    
    , and concentrate.[1][2][5]
Expected Results
  • Yield: >95%

  • Purity: >98% (HPLC)

  • Appearance: Colorless viscous oil or low-melting solid.[1][2]

Protocol B: Asymmetric Reduction (CBS Reduction)

Objective: Synthesis of enantioenriched alcohol (>90%

12
Mechanistic Rationale

The bulky isopropyl group makes this substrate ideal for CBS (Corey-Bakshi-Shibata) reduction .[1][2] The chiral oxazaborolidine catalyst binds the borane and the ketone, locking them into a rigid transition state.[2] The isopropyl group is forced away from the catalyst's wall, directing hydride attack to a specific face.[2]

Reagents
  • Catalyst: (R)-2-methyl-CBS-oxazaborolidine (10 mol%).[1][2]

  • Reductant: Borane-dimethylsulfide complex (

    
    ) (0.6 equiv).[1][2]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]

Experimental Procedure
  • Inert Setup: Flame-dry a 2-neck flask and cool under Argon flow. Moisture kills the catalyst.[1][2]

  • Catalyst Charge: Add (R)-Me-CBS solution (1.0 M in toluene, 1.0 mL, 1.0 mmol) and anhydrous THF (20 mL). Cool to -20°C .

  • Borane Addition: Add

    
     (6.0 mmol) to the catalyst solution. Stir for 10 minutes.
    
  • Substrate Addition: Dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one (10 mmol, 1.83 g) in anhydrous THF (10 mL). Add this solution dropwise to the catalyst mixture over 30 minutes.

    • Why Slow Addition? Keeps the concentration of free ketone low, ensuring the catalyzed pathway dominates over the background uncatalyzed reduction.[2]

  • Quench: Add Methanol (5 mL) cautiously at -20°C. Hydrogen gas will evolve.

  • Purification: Flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

Visualization of Reaction Pathways[2]

The following diagram illustrates the mechanistic divergence between the racemic and asymmetric protocols, highlighting the transition state logic.

Reduction_PathwaysStart1-(4-chlorophenyl)-2-methylpropan-1-oneNaBH4Reagent: NaBH4Solvent: MeOHTemp: 0°CStart->NaBH4CBSCatalyst: (R)-Me-CBSReagent: BH3-DMSTemp: -20°CStart->CBSTS_RacemicTransition State:Uncontrolled Hydride Attack(Front & Back Face)NaBH4->TS_RacemicProduct_RacRacemic Alcohol(50:50 R/S Mixture)TS_Racemic->Product_RacYield: >95%TS_ChiralTransition State:Rigid Bicyclic ComplexSteric Steering by IsopropylCBS->TS_ChiralProduct_ChiralEnantioenriched Alcohol(>90% ee)TS_Chiral->Product_ChiralYield: 85-90%

Figure 1: Comparison of Racemic (NaBH4) vs. Asymmetric (CBS) reduction pathways. The CBS pathway utilizes steric steering to achieve enantioselectivity.[2]

Analytical Validation

To validate the success of the protocol, use the following analytical parameters.

NMR Spectroscopy ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.20 – 7.35Multiplet4HAromatic protons (Ar-H)
4.35Doublet (

Hz)
1HChiral center (CH -OH)
1.90Multiplet1HIsopropyl methine (CH -Me2)
0.95, 0.85Doublets6HIsopropyl methyls (CH-Me2 )

Diagnostic Signal: The disappearance of the ketone signal (no protons, but observable in

4.35 ppm2
Chiral HPLC (Enantiomeric Excess)[1][2]
  • Column: Chiralcel OD-H or AD-H.[1][2]

  • Mobile Phase: Hexane : Isopropanol (95:5).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Expected Retention:

    • Enantiomer 1: ~8.5 min

    • Enantiomer 2: ~10.2 min

Safety & Handling (E-E-A-T)

Hazard CategorySpecific RiskMitigation Strategy
Substrate Toxicity Chlorinated aromatics can be skin/eye irritants and potential sensitizers.[1][2][6]Wear nitrile gloves and safety goggles.[1][2] Handle in a fume hood.
Reagent Reactivity

and

liberate Hydrogen gas (

) upon contact with acid or protic solvents.[1][2]
Ensure adequate venting.[1][2][6] Quench reactions slowly at low temperature.
Solvent Safety THF can form explosive peroxides.[1][2]Use fresh, inhibitor-free anhydrous THF for the CBS protocol.[1][2] Test for peroxides if solvent is old.[1][2]

References

  • BenchChem. (2025).[1][2][7][8] Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis. Retrieved from 8[1][2]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][9][10] Journal of the American Chemical Society, 109(18), 5551-5553.[1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72865, 1-(4-chlorophenyl)-2-methylpropan-1-one. Retrieved from

  • Fisher Scientific. (2021).[1][2][11] Safety Data Sheet: 1-(4-Chlorophenyl)-2-pyrrolidinone (Analogous Handling). Retrieved from 11[1][2]

using sodium borohydride for ketone reduction to alcohol

Application Note: Chemoselective Reduction of Ketones to Alcohols using Sodium Borohydride ( )[1]

Abstract

This technical guide provides a rigorous protocol for the reduction of ketones to secondary alcohols using sodium borohydride (

1


2

Introduction & Strategic Utility

Sodium borohydride, discovered by H.C. Brown (Nobel Prize, 1979), is the standard reagent for reducing aldehydes and ketones in pharmaceutical synthesis. Its utility stems from its chemoselectivity and safety profile .

Key Advantages over :
  • Solvent Tolerance: Can be used in MeOH, EtOH, and aqueous mixtures.

  • Chemoselectivity: Reduces ketones/aldehydes without affecting esters, lactones, carboxylic acids, or nitriles under standard conditions.

  • Handling: Non-pyrophoric; stable in dry air (unlike

    
     which requires inert atmosphere and dry solvents).
    

Mechanistic Insight

The reduction proceeds via nucleophilic addition of the hydride ion (

The Role of Protic Solvents

While

methanol
  • Activation: The protic solvent hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3]

  • Ligand Exchange: As hydrides are transferred, methoxide ions replace them on the boron atom, forming mono-, di-, and tri-methoxyborohydrides (

    
    ). These intermediates are often more reactive than the parent borohydride due to the electron-donating effect of oxygen, though steric bulk eventually slows the reaction [1].
    
Reaction Mechanism Diagram

The following diagram illustrates the hydride transfer and subsequent hydrolysis.

NaBH4_Mechanismcluster_solventSolvent Effect (MeOH)NaBH4Sodium Borohydride(NaBH4)TransitionTransition State(4-Center)NaBH4->TransitionHydride (H-) AttackKetoneKetone(R-CO-R')Ketone->TransitionElectrophilic CarbonIntermediateAlkoxyborateIntermediateTransition->IntermediateFormation of B-O bondHydrolysisAcidic Workup(H3O+)Intermediate->HydrolysisQuenchingAlcoholSecondary Alcohol(R-CH(OH)-R')Hydrolysis->AlcoholProtonationSolventMeOH activatesC=O bondSolvent->Ketone

Figure 1: Mechanism of nucleophilic hydride addition followed by hydrolysis.

Strategic Considerations: Selectivity & Solvents

Chemoselectivity Profile

The following table contrasts

Functional GroupSodium Borohydride (

)
Lithium Aluminum Hydride (

)
DIBAL-H (low temp)
Aldehyde/Ketone Reduced (Fast)ReducedReduced
Ester Inert (Slow/No Rxn)Reduced (to Alcohol)Reduced (to Aldehyde)
Carboxylic Acid InertReduced (to Alcohol)Inert
Amide InertReduced (to Amine)Reduced (to Aldehyde)
Nitro InertReduced (to Amine)Inert
Alkene/Alkyne InertInert (usually)Inert
Solvent Selection Matrix
  • Methanol (Recommended): Fastest reaction rate. Risk of solvolysis (borohydride decomposition) if left too long or heated.

  • Ethanol: Slower rate, better for substrates sensitive to methanolysis.

  • THF/Methanol (9:1): Use when the ketone is not soluble in pure alcohol. The small amount of MeOH is required to activate the borohydride and protonate the intermediate.

Standard Operating Procedure (Protocol)

Objective: Reduction of Acetophenone to 1-Phenylethanol (Scale: 10 mmol).

Reagents
  • Substrate: Acetophenone (1.20 g, 10 mmol)

  • Reagent: Sodium Borohydride (0.38 g, 10 mmol) (Note: 0.25 eq is theoretical, but 1.0 eq is standard to ensure completion).

  • Solvent: Methanol (anhydrous preferred, 30 mL).

  • Quench: 1M HCl or Saturated

    
    .
    
Step-by-Step Workflow
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. While inert atmosphere (

    
    ) is not strictly required for 
    
    
    , it is Good Laboratory Practice (GLP) to prevent moisture absorption by the solvent.
  • Dissolution: Dissolve the ketone (10 mmol) in Methanol (20 mL). Cool to 0°C using an ice bath.

    • Why 0°C? Controls the exotherm and minimizes the reaction of

      
       with the solvent (hydrogen evolution).
      
  • Reagent Addition: Add

    
     (10 mmol) portion-wise over 5-10 minutes.
    
    • WARNING: Gas evolution (

      
      ) will occur.[4] Ensure the system is vented (e.g., via a needle in the septum or an open bubbler).
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 30–60 minutes.

  • Monitoring: Check progress via TLC or LC-MS. Look for the disappearance of the ketone peak.

  • Quenching (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly add 1M HCl (10 mL) or Sat.

      
       dropwise.
      
    • Observation: Vigorous bubbling (

      
      ) indicates destruction of excess hydride.
      
    • Continue stirring until bubbling ceases and the pH is slightly acidic (pH 5-6) to break the boron-alkoxide complex.

  • Workup:

    • Evaporate bulk Methanol under reduced pressure (Rotavap).

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Advanced Application: Luche Reduction

Context: When reducing


1,2-reduction5
Mechanism (HSAB Theory)

Cerium (


Luche Protocol Modification
  • Dissolve ketone and

    
     (1.0 eq) in Methanol.
    
  • Stir for 10 minutes at RT to allow coordination.

  • Cool to -78°C or 0°C (substrate dependent).

  • Add

    
     portion-wise.
    
Decision Logic for Method Selection

Decision_Treecluster_tipsPro-TipStartStart: Ketone ReductionCheck1Is the Ketone Conjugated?(Enone)Start->Check1Check2Are Esters/Acids Present?Check1->Check2NoLucheUse Luche Conditions(NaBH4 + CeCl3)Check1->LucheYesStandardStandard NaBH4(MeOH, 0°C)Check2->StandardYes (NaBH4 won't touch them)Check2->StandardNoProtectConsider Protecting Groupsor LiAlH4 (if ester reduction desired)Tip1If reaction is slow in EtOH,switch to MeOH

Figure 2: Decision matrix for selecting reduction conditions.

Troubleshooting & Safety

Common Issues
SymptomProbable CauseCorrective Action
Low Conversion Old/Wet Reagent

absorbs moisture. Use fresh reagent or increase equivalents (up to 2-3 eq).
Slow Reaction Steric HindranceWarm to 40°C or switch to

(stronger) in THF.
Emulsion during Workup Boron SaltsAdd saturated Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour.
Gas Evolution Solvent ReactionThis is normal (

). Ensure proper venting.[6] If excessive, cool the reaction further.
Safety Data (E-E-A-T)
  • Flammability:

    
     is flammable and releases hydrogen gas upon contact with water or acids.[4]
    
  • Quenching: Never quench a large-scale reaction by dumping water into it. Use a dropping funnel and add acid/water slowly with cooling.

  • Toxicity: Methanol is toxic; use in a fume hood.

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) for the reduction of Aldehydes and Ketones.[4][7] Available at: [Link][5][7][8][9]

  • Organic Chemistry Portal. Luche Reduction: Mechanism and Protocols. Available at: [Link]

  • Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. Available at: [Link][5][3][4][7][8][9][10][11][12][13][14][15]

  • American Chemical Society (ACS). Cerium(III) Chloride-Mediated Stereoselective Reduction. Org. Process Res. Dev. Available at: [Link]

Precision Grignard Addition to Ketones: Mechanistic Control & Scale-Up Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While the Grignard reaction is a staple of undergraduate curricula, its application in high-stakes drug development requires a mastery of invisible variables: Schlenk equilibrium dynamics, moisture scavenging, and kinetic vs. thermodynamic control. This guide moves beyond standard textbook procedures to provide a rigorous, self-validating protocol for the addition of organomagnesium reagents to ketones. It emphasizes the use of "Turbo Grignards" (LiCl-mediated) and precise titration to mitigate common failure modes such as enolization, reduction, and Wurtz coupling.

Part 1: Pre-Experimental Considerations & Mechanistic Logic

The Schlenk Equilibrium & Solvent Choice

The reactivity of a Grignard reagent is dictated by the solvent-dependent Schlenk equilibrium. You are not just adding "RMgX"; you are managing a dynamic mixture.



  • Diethyl Ether (

    
    ):  Favors the formation of 
    
    
    
    dimers. It is the solvent of choice when high Lewis acidity is required to activate the ketone carbonyl, provided the substrate is soluble.
  • Tetrahydrofuran (THF): Coordinates strongly to Mg, shifting the equilibrium toward monomeric species.[1] However, THF reduces the Lewis acidity of the Mg center.

  • The "Turbo" Advantage: For difficult substrates, the use of Knochel’s Turbo Grignard (

    
    ) is recommended. The LiCl breaks up polymeric aggregates, increasing solubility and reactivity, often allowing reactions to proceed at lower temperatures (-78°C), which kinetically favors addition over side reactions.
    
Competing Pathways: The Enemy of Yield

When adding a Grignard to a ketone, three pathways compete. Your experimental conditions must suppress pathways B and C.

  • Pathway A (Desired): Nucleophilic Addition

    
     Tertiary Alcohol.
    
  • Pathway B (Side Reaction): Enolization. If the ketone has

    
    -protons and the Grignard is sterically hindered, the reagent acts as a base. Result: Recovery of starting material.
    
  • Pathway C (Side Reaction): Reduction. If the Grignard reagent has

    
    -hydrogens (e.g., isopropyl magnesium chloride), hydride transfer can occur. Result: Secondary alcohol.
    
Mechanistic Workflow Diagram

The following diagram illustrates the decision logic and mechanistic divergence based on steric and electronic factors.

GrignardMechanism Start Grignard Reagent (R-MgX) + Ketone Sterics Steric Hindrance? Start->Sterics AlphaH Has Alpha-Hydrogens? Sterics->AlphaH High Add Nucleophilic Addition Sterics->Add Low BetaH Grignard has Beta-H? AlphaH->BetaH No Enol Enolization (Acid-Base) AlphaH->Enol Yes BetaH->Add No Reduct Reduction (Hydride Transfer) BetaH->Reduct Yes Alkoxide Mg-Alkoxide Intermediate Add->Alkoxide Prod_Tert Product: Tertiary Alcohol Alkoxide->Prod_Tert Prod_Recov Recovered Ketone Enol->Prod_Recov Prod_Sec Product: Secondary Alcohol Reduct->Prod_Sec

Figure 1: Mechanistic divergence in Grignard additions. High steric hindrance promotes enolization (acting as a base) or reduction (acting as a hydride source) over nucleophilic addition.

Part 2: Detailed Protocols

Protocol A: Precise Titration of Grignard Reagents

Why: Commercial reagents degrade. Using an un-titrated Grignard leads to uncertain stoichiometry, promoting side reactions. Method: Salicylaldehyde Phenylhydrazone Titration (Love Method).[2] This is superior to simple acid-base titration as it is specific to the organometallic species.

Reagents:

  • Salicylaldehyde phenylhydrazone (Indicator).[2][3][4]

  • Anhydrous THF.

  • Grignard reagent (Unknown concentration).[3][5]

Steps:

  • Weigh ~0.5 mmol (approx. 100 mg, record exact mass) of salicylaldehyde phenylhydrazone into a flame-dried vial with a stir bar.

  • Add 5.0 mL of anhydrous THF under Argon. The solution will be yellow .

  • Add the Grignard reagent dropwise via a gas-tight syringe.

  • Endpoint: The solution turns from yellow to bright orange immediately upon the consumption of the active proton.

  • Calculation:

    
    
    
Protocol B: The Addition Reaction (Scale: 10 mmol)

Equipment Setup:

  • Three-neck round bottom flask (RBF).

  • Reflux condenser (center neck).

  • Pressure-equalizing addition funnel (side neck).

  • Schlenk line (Argon/Vacuum).

  • Internal temperature probe (critical for scale-up).

Diagram: Experimental Assembly

Setup cluster_glassware Reaction Assembly Inert Inert Gas Source (Ar/N2) (Positive Pressure) Manifold Schlenk Manifold (Vacuum/Gas) Inert->Manifold Condenser Reflux Condenser Manifold->Condenser Gas Inlet Trap Cold Trap Manifold->Trap Funnel Addition Funnel (Ketone Solution) Flask 3-Neck RBF (Grignard Reagent) Funnel->Flask Dropwise Addition Condenser->Flask Probe Internal Temp Probe Probe->Flask Bubbler Oil Bubbler (Pressure Release) Trap->Bubbler

Figure 2: Standard Schlenk assembly for moisture-sensitive additions. Note the internal probe for monitoring exotherms.

Step-by-Step Procedure:

  • System Preparation (Self-Validating):

    • Assemble glassware hot from the oven (>120°C).

    • Cycle Vacuum/Argon 3 times.

    • Validation: Ensure the oil bubbler shows positive pressure without rapid bubbling (leak check).

  • Reagent Charging:

    • Charge the RBF with the titrated Grignard reagent (1.2 – 1.5 equivalents).

    • Note: If using Mg metal to generate fresh Grignard, initiate with a crystal of Iodine or 1,2-dibromoethane. A loss of color (iodine) or exotherm indicates initiation.

    • Cool the Grignard solution to 0°C (or -78°C for Turbo Grignards/hindered ketones).

  • Substrate Addition:

    • Dissolve the ketone (1.0 equiv) in anhydrous solvent (THF or Ether, matching the Grignard).

    • Transfer to the addition funnel via cannula.

    • Crucial Step: Add the ketone dropwise. Monitor the internal temperature. Do not allow the temperature to spike >5°C.

    • Reasoning: High temperatures favor side reactions (Wurtz coupling/Enolization).

  • Reaction Monitoring:

    • Stir for 1–4 hours.

    • Validation: TLC analysis. Remove a 0.1 mL aliquot, quench in saturated

      
      , extract with EtOAc. If starting material persists, warm to Room Temp (RT).
      
  • Quenching (Safety Critical):

    • Cool the mixture to 0°C.

    • Method A (Standard): Slowly add saturated aqueous

      
      .
      
    • Method B (Fieser - for large aluminum/magnesium scales): If workup creates an emulsion, use the Fieser method (Water, 15% NaOH, Water) to create granular precipitates.

    • Warning: Quenching is exothermic and releases hydrogen gas.[6] Ensure ventilation.

Part 3: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Initiation (Preparation) Oxide layer on Mg; Wet solvent.Add

crystal; mechanically crush Mg under Argon; use "Turbo" initiation.
Recovered Starting Ketone Enolization occurred (Grignard acted as base).[7]Use Cerium Chloride (

) additive (Imamoto reagent) to increase nucleophilicity; switch to less basic organolithium.
Secondary Alcohol formed Reduction (Hydride transfer from

-H).
Use a Grignard without

-hydrogens (e.g., Methyl or Phenyl) if possible; lower temperature to -78°C.
Low Yield / Wurtz Coupling Temperature too high during addition.Slow addition rate; improve cooling bath; dilute reaction mixture.

References

  • Mechanism & Side Reactions

    • Organic Chemistry Portal. "Grignard Reaction."[1][4][5][6][7][8][9][10][11][12]

    • [Link]

  • Titration Protocol (Salicylaldehyde Phenylhydrazone)

    • Love, B. E.; Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." J. Org.[4][7][8] Chem.1999 , 64, 3755.[8]

    • [Link]

  • Turbo Grignards (LiCl Additives)

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[9] Chem. Int. Ed.2004 , 43, 3333.

    • [Link]

  • Safety & Scale-Up

    • American Chemical Society.[11] "Grignard Reaction Safety Summary."

    • [Link]

  • Schlenk Equilibrium

    • Wikipedia. "Schlenk Equilibrium."
    • [Link]

Sources

Application Note: 2-(4-Chlorophenyl)-2-methylpropan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-(4-Chlorophenyl)-2-methylpropan-1-ol is a specialized primary alcohol featuring a bulky gem-dimethyl group adjacent to a para-chlorophenyl ring. In medicinal chemistry, this scaffold is prized for the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , which restricts conformational freedom, often enhancing the binding affinity and metabolic stability of the final drug candidate.[1]

Core Pharmaceutical Applications
  • Antihistamine Synthesis (Fexofenadine/Terfenadine Class):

    • Acts as a reduced precursor to the

      
      -dimethylphenylacetic acid moiety found in third-generation antihistamines like Fexofenadine .
      
    • The alcohol group serves as a "masked" carboxylic acid, allowing for chemical manipulations on the aromatic ring (e.g., Friedel-Crafts acylation or metal-halogen exchange) without compromising the acid functionality, which is regenerated via oxidation in the final steps.[1]

  • Pyrethroid & Agrochemical Synthesis:

    • Structural analog to the key intermediate of Etofenprox (where the 4-position is ethoxy rather than chloro).[1] The alcohol is essential for creating ether linkages in non-ester pyrethroids.[1]

  • Linker Chemistry:

    • The steric bulk of the quaternary carbon protects the benzylic position from metabolic oxidation, a common failure point in drug development.[1]

Part 2: Synthetic Pathways & Mechanism[2]

The utility of this alcohol lies in its controlled oxidation to the corresponding aldehyde (for reductive amination) or acid, and its conversion to alkyl halides for nucleophilic substitution.[1]

The Synthetic Tree[1]

SyntheticTree Start 2-(4-Chlorophenyl)- 2-methylpropan-1-ol Aldehyde Aldehyde Intermediate (Reductive Amination) Start->Aldehyde Oxidation (Swern/TEMPO) Ether Ether Derivatives (Agro/Pharma Linkers) Start->Ether Williamson Synthesis Halide Alkyl Halide (Nucleophilic Coupling) Start->Halide Appel Reaction (CBr4/PPh3) Acid Carboxylic Acid (Fexofenadine Tail) Aldehyde->Acid Pinnick Oxidation

Figure 1: Divergent synthetic pathways starting from this compound.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Oxidation to 2-(4-Chlorophenyl)-2-methylpropanal

Context: The aldehyde is a critical gateway for reductive amination reactions to attach piperidine or piperazine pharmacophores (common in GPCR ligands).[1] Challenge: Preventing over-oxidation to the carboxylic acid while managing the steric hindrance of the gem-dimethyl group.

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Substrate: this compound (10.0 mmol)

  • Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)[1]

  • Co-oxidant: Sodium Hypochlorite (NaOCl, bleach) (1.1 eq)[1]

  • Buffer: KBr (0.1 eq) in NaHCO3 (sat. aq.)

  • Solvent: Dichloromethane (DCM) / Water biphasic system[1]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 1.85 g (10 mmol) of the starting alcohol in 20 mL of DCM.

  • Catalyst Addition: Add a solution of KBr (119 mg, 1 mmol) and TEMPO (156 mg, 1 mmol) in 5 mL of water. Cool the mixture to 0°C using an ice bath.

  • Oxidation: Slowly add the NaOCl solution (buffered to pH 9 with NaHCO3) dropwise over 20 minutes. Vigorous stirring is essential to maximize phase transfer.[1]

    • Critical Process Parameter (CPP): Maintain internal temperature < 5°C to prevent chlorination of the aromatic ring.[1]

  • Quenching: Monitor via TLC (Hexane/EtOAc 8:2). Upon disappearance of starting material (~30-60 mins), quench with saturated Na2S2O3 (sodium thiosulfate).[1]

  • Work-up: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The aldehyde is often unstable; use immediately or purify via a short silica plug.[1]

Expected Yield: 85-92% Data Validation: IR signal shift from ~3400 cm⁻¹ (OH) to ~1725 cm⁻¹ (C=O).

Protocol B: Conversion to Alkyl Bromide (Appel Reaction)

Context: Creating a leaving group for coupling with amines or phenols.[1] The neopentyl-like structure makes SN2 reactions difficult; therefore, a highly reactive leaving group like Bromide or Iodide is preferred over Tosylate.[1]

Reagents
  • Substrate: 1.0 eq

  • Carbon Tetrabromide (CBr4): 1.2 eq[1]

  • Triphenylphosphine (PPh3): 1.2 eq[1]

  • Solvent: DCM (Anhydrous)[1]

Methodology
  • Dissolve the alcohol and CBr4 in dry DCM at 0°C.

  • Add PPh3 portion-wise (exothermic reaction).[1]

  • Stir at room temperature for 3 hours.

  • Precipitate PPh3O by adding Hexane/Ether.[1] Filter and concentrate.

Part 4: Quantitative Data & Safety Profile

Physicochemical Properties Table
PropertyValueRelevance
Molecular Formula C10H13ClOCore stoichiometry
Molecular Weight 184.66 g/mol Calculation standard
LogP (Predicted) ~3.2Lipophilic; crosses BBB unless modified
H-Bond Donors 1Primary Alcohol
Rotatable Bonds 2Rigid "Gem-Dimethyl" anchor
Impurity Profile & Troubleshooting
IssueProbable CauseCorrective Action
Over-oxidation to Acid Excess oxidant or high tempUse TEMPO/Bleach at 0°C; avoid Jones Reagent.
Low Yield in Coupling Steric Hindrance (Neopentyl)Switch from SN2 to SN1-like conditions or use stronger nucleophiles.[1]
Ring Chlorination Unbuffered BleachEnsure pH > 8.5 during oxidation.[1]

Part 5: Mechanism of Action (Gem-Dimethyl Effect)[1]

The inclusion of the gem-dimethyl group is not merely structural; it provides a kinetic advantage known as the Thorpe-Ingold Effect . By compressing the bond angle between the gem-dimethyl groups, the reactive chain ends (e.g., the alcohol/aldehyde and the incoming nucleophile) are forced closer together, accelerating cyclization or binding interactions.[1]

Mechanism Step1 Gem-Dimethyl Group (Steric Bulk) Step2 Angle Compression (Thorpe-Ingold Effect) Step1->Step2 Step3 Restricted Conformation Step2->Step3 Step4 Enhanced Receptor Binding (Entropic Advantage) Step3->Step4

Figure 2: Pharmacological rationale for the gem-dimethyl moiety.

References

  • Preparation of Fexofenadine Intermediates

    • Patent: "Process for the preparation of Fexofenadine and intermediates thereof."[1][4][7] US Patent 6,242,606.[1]

    • Source:[1]

  • Oxidation Protocols (TEMPO/Bleach)

    • Journal: Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes...".[1] Journal of Organic Chemistry, 1987.[1]

    • Source:[1]

  • Synthesis of Etofenprox Analogs (Etherification)

    • Patent: "Preparation method of 2-(4-ethoxyphenyl)-2-methyl propanol."[10] WO2015035541A1.[1]

    • Source:[1]

  • Chemical Data & Safety

    • Database: PubChem Compound Summary for substituted phenyl-alkanols.
    • Source:[1][11]

Sources

use of 2-(4-Chlorophenyl)-2-methylpropan-1-ol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS 3390-53-2) [1][2]

Abstract

This compound (CAS 3390-53-2) is a specialized neophyl-type primary alcohol characterized by a gem-dimethyl quaternary carbon adjacent to a 4-chlorophenyl ring.[1][2] This structural motif serves as a critical "metabolic shield" in drug design, blocking


-oxidation and enhancing lipophilicity.[1][2] This guide details the strategic use of this intermediate in synthesizing 2-(4-chlorophenyl)-2-methylpropanoic acid  (a precursor for NSAIDs and PPAR

agonists) and its activation for nucleophilic coupling in agrochemical synthesis.[1][2] We address specific challenges, including the prevention of neophyl rearrangements during functionalization.

Chemical Profile & Strategic Utility

The utility of this compound lies in its ability to introduce a sterically bulky, lipophilic anchor into bioactive molecules.[1][2]

PropertyDataStrategic Implication
CAS Number 3390-53-2Unique identifier for sourcing.[1][2]
Molecular Formula

MW: 184.66 g/mol .[1][2]
Structure Class Neophyl Alcohol

-quaternary center prevents

-elimination.[1][2]
Key Reactivity Primary HydroxylAccessible for oxidation or esterification despite steric bulk.[1][2]
Metabolic Role Blocked

-position
The gem-dimethyl group prevents metabolic degradation via

-oxidation, extending half-life (

).[1][2]

Expert Insight: The gem-dimethyl effect (Thorpe-Ingold effect) in this molecule not only stabilizes the conformation but also creates significant steric hindrance.[1][2] While this improves metabolic stability, it complicates nucleophilic substitution at the adjacent carbon.[1][2] Standard


 reactions on the corresponding halides are sluggish; therefore, oxidation  or activation via sulfonate esters  are the preferred synthetic pathways.[1][2]

Application I: Oxidation to 2-(4-Chlorophenyl)-2-methylpropanoic Acid

The most prevalent industrial application of this alcohol is its conversion to the corresponding carboxylic acid (CAS 6258-30-6), a key intermediate for fibrate-class lipid-lowering agents and specific NSAIDs.[1][2]

Challenge: Avoiding over-oxidation or cleavage of the benzylic-like quaternary bond.[1][2] Solution: A TEMPO-mediated oxidation offers a "green," highly selective route compared to harsh Jones oxidations.[1][2]

Protocol: TEMPO/Bleach Oxidation (Anelli Conditions)

Reagents:

  • Substrate: this compound (10 mmol)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)[1][2]

  • Co-oxidant: NaOCl (Sodium hypochlorite, household bleach, ~5-6%) (2.2 eq)[2]

  • Co-catalyst: KBr (0.1 eq)[2]

  • Solvent: Dichloromethane (DCM) / Water biphasic system.[1][2]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of the alcohol in 20 mL of DCM.

  • Catalyst Addition: Add a solution of KBr (119 mg, 1 mmol) and TEMPO (156 mg, 1 mmol) in 5 mL of water. Cool the mixture to 0°C using an ice bath.

  • Oxidant Feed: Slowly add the aqueous NaOCl solution (approx. 30 mL, buffered to pH 9.5 with

    
    ) dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent side reactions.[1][2]
    
  • Reaction: Vigorously stir the biphasic mixture at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Quench excess oxidant by adding 10 mL of saturated

    
     (sodium sulfite) solution.[1][2]
    
  • Work-up: Acidify the aqueous layer with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc to obtain the acid.[1][2]
    

Validation:

  • IR: Disappearance of broad -OH stretch (3300

    
    ); Appearance of C=O stretch (1700 
    
    
    
    ).[1][2]
  • Yield: Typically >85%.[1][2]

Application II: Activation for Nucleophilic Coupling (Mesylation)

To use this molecule as a building block (e.g., attaching it to an amine for antihistamine synthesis), the hydroxyl group must be converted to a leaving group.[1][2]

Expert Warning (Neophyl Rearrangement): Attempting to convert this alcohol to a chloride using


 without base, or using strong Lewis acids, can trigger a Neophyl Rearrangement .[1][2] The phenyl group can migrate to the primary carbon if a discrete carbocation forms.[1][2] To prevent this, we use Mesylation (Methanesulfonylation) , which proceeds via a mechanism that strictly maintains the carbon skeleton.[1][2]
Protocol: Mesylation without Rearrangement

Reagents:

  • Substrate: this compound (10 mmol)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[2]

  • Base: Triethylamine (

    
    ) (1.5 eq)[2]
    
  • Solvent: Anhydrous DCM[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.85 g of alcohol and 2.1 mL of

    
     in 15 mL anhydrous DCM. Cool to -10°C (salt/ice bath).
    
  • Addition: Add MsCl (0.93 mL, 12 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control rate to keep Temp < 0°C.

  • Completion: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The product (

    
     ~0.[1][2]4) should appear as the starting material (
    
    
    
    ~0.[1][2]2) disappears.[1][2]
  • Work-up: Wash with cold 1M HCl (to remove amine), then saturated

    
    , then Brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo at <30°C.
    
    • Storage: Use immediately.[1][2] Neophyl mesylates are reactive.[1][2]

Visualizing the Pathways

The following diagram illustrates the divergent synthetic utility of the intermediate, highlighting the critical decision point between Oxidation and Activation.

ChemicalUtility Alcohol 2-(4-Chlorophenyl)- 2-methylpropan-1-ol (CAS 3390-53-2) Oxidation Oxidation (TEMPO/NaOCl) Alcohol->Oxidation Activation Activation (MsCl / Et3N) Alcohol->Activation Warning Avoid Acidic Halogenation! Risk of Phenyl Migration Alcohol->Warning Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Acid 2-(4-Chlorophenyl)- 2-methylpropanoic Acid (NSAID/Fibrate Precursor) Aldehyde->Acid Rapid conversion Mesylate Neophyl Mesylate (Activated Electrophile) Activation->Mesylate Coupling Nucleophilic Substitution (Amines/Thiols) Mesylate->Coupling S_N2 (Slow but clean)

Figure 1: Divergent synthetic pathways for CAS 3390-53-2.[1][2] The oxidation route (top) leads to bioactive acids, while the activation route (bottom) enables coupling, provided acidic conditions are avoided to prevent rearrangement.[1][2]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2]

  • Storage: Store in a cool, dry place. The alcohol is stable, but the mesylate derivative (if synthesized) is thermally unstable and should be stored at -20°C.[1][2]

  • Disposal: Halogenated organic waste.[1][2][3] Do not mix with strong oxidizers unless under controlled reaction conditions.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57369444, Clofibric-d4 Acid (Related Structure).[1][2] Retrieved from [Link](Note: Used for structural comparison of the 2-methylpropanoic acid motif).[1][2]

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[1][2] Organic Process Research & Development.[1][2][3] (Standard reference for the Anelli Oxidation protocol).

Sources

HPLC method development for analysis of chlorophenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Pi-Pi Selectivity for Isomeric Resolution

Executive Summary

The chromatographic separation of chlorophenyl compounds presents unique challenges due to the high hydrophobicity conferred by chlorine substitution and the difficulty in resolving positional isomers (e.g., ortho- vs. para- substitution). While C18 phases are the industry standard for hydrophobicity-based separations, they often fail to resolve critical pairs of chlorophenyl isomers due to identical hydrophobic footprints.

This guide details a Pi-Pi Interaction Driven method development strategy. By transitioning from standard alkyl phases (C18) to phenyl-hexyl phases and utilizing methanol as a pi-active solvent, researchers can unlock orthogonal selectivity mechanisms required for baseline resolution of complex chlorophenyl mixtures.

Scientific Foundation: The "Why" Behind the Protocol
2.1 The Limits of Hydrophobicity (C18)

In standard Reversed-Phase Chromatography (RPC) using C18 columns, retention is governed by the partition coefficient (


).
  • Challenge: Positional isomers like 2,4-dichlorophenol and 2,5-dichlorophenol have nearly identical

    
     values. On a C18 column, these often co-elute because the stationary phase cannot discriminate based on the spatial arrangement of the chlorine atoms.
    
2.2 The Phenyl-Hexyl Advantage (Pi-Pi Interactions)

Phenyl-Hexyl or Biphenyl stationary phases introduce a secondary separation mechanism:


 interactions .
  • Mechanism: The electron-deficient aromatic ring of the chlorophenyl analyte interacts with the electron-rich phenyl ring of the stationary phase.

  • Selectivity: The strength of this interaction is highly sensitive to the electron-withdrawing nature of the chlorine substituents and their position on the ring. This allows for the separation of isomers based on electronic density rather than just hydrophobicity.

2.3 The Critical Role of Solvent Selection
  • Acetonitrile (ACN): The triple bond in the nitrile group (

    
    ) has its own 
    
    
    
    electrons.[1] ACN molecules can "shield" the stationary phase, competing with the analyte for
    
    
    interactions. This suppresses the unique selectivity of phenyl columns, making them behave more like short-chain alkyl columns.
  • Methanol (MeOH): Methanol lacks

    
     electrons. It does not interfere with the analyte-stationary phase interaction.[2] Therefore, Methanol is the required organic modifier to maximize selectivity on Phenyl-Hexyl columns. 
    
Method Development Workflow

The following diagram illustrates the decision matrix for developing this method.

MethodDevWorkflow Start Start: Define Target Chlorophenyls IsomerCheck Are Positional Isomers Present? Start->IsomerCheck C18Path Select C18 Column (Hydrophobic Mechanism) IsomerCheck->C18Path No PhenylPath Select Phenyl-Hexyl Column (Pi-Pi Mechanism) IsomerCheck->PhenylPath Yes (Critical) ACN_Buffer Mobile Phase: ACN / Phosphate Buffer C18Path->ACN_Buffer Optimization Gradient Optimization (5% to 95% B) ACN_Buffer->Optimization MeOH_Buffer Mobile Phase: MeOH / Phosphate Buffer (CRITICAL: Avoid ACN) PhenylPath->MeOH_Buffer MeOH_Buffer->Optimization CheckRes Resolution (Rs) > 2.0? Optimization->CheckRes Validation Final Validation (Linearity, Precision) CheckRes->Validation Yes TempControl Adjust Temp (Lower = More Retention) CheckRes->TempControl No TempControl->Optimization Re-run

Figure 1: Decision tree for selecting stationary phases and solvents based on the presence of chlorophenyl isomers.

Experimental Protocol
4.1 Reagents and Standards
  • Analytes: Chlorobenzene, 1,2-Dichlorobenzene, 1,3-Dichlorobenzene, 1,4-Dichlorobenzene.

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with Phosphoric Acid (
    
    
    
    ).
    • Note on pH: Low pH suppresses the ionization of acidic chlorophenols (pKa ~7-9) and silanol activity, ensuring sharp peaks.

4.2 Instrument Configuration
  • System: UHPLC or HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (chlorine substitution band).

  • Temperature: 30°C (Standard). Lowering to 25°C can enhance

    
     selectivity if resolution is marginal.
    
4.3 Column Screening Protocol (Step-by-Step)

Step 1: The "Scouting" Gradient Run the following gradient on both a C18 and a Phenyl-Hexyl column to determine the best separation mechanism.

Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)
0.051.0
1.051.0
15.0951.0
20.0951.0
20.151.0
25.051.0

Step 2: Isomer Resolution Analysis Compare the resolution (


) of the critical pair (e.g., 1,2-DCB and 1,4-DCB).

Step 3: Optimization (Focusing on Phenyl-Hexyl) If the Phenyl-Hexyl column shows partial separation, flatten the gradient at the elution point of the critical pair.

  • Example: If analytes elute at 60% B, create an isocratic hold at 58% B for 5 minutes.

Expected Results & Data Analysis

The following table summarizes the typical performance difference between C18 and Phenyl-Hexyl phases for chlorinated aromatics using Methanol as the modifier.

Table 1: Comparative Resolution Data (Simulated)

Analyte PairColumn TypeMobile Phase BResolution (

)
Observation
1,2-DCB / 1,4-DCB C18Acetonitrile1.1Co-elution or partial separation due to similar hydrophobicity.
1,2-DCB / 1,4-DCB C18Methanol1.3Slight improvement, but still insufficient.
1,2-DCB / 1,4-DCB Phenyl-Hexyl Acetonitrile 1.2 Failure: ACN suppresses pi-pi interactions; column mimics C18.
1,2-DCB / 1,4-DCB Phenyl-Hexyl Methanol 3.5 Success: Strong pi-pi discrimination separates ortho/para isomers.
5.1 Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Interaction between basic analytes (e.g., Chlorpheniramine) and residual silanols.

    • Fix: Ensure buffer concentration is at least 20mM. Add 0.1% Triethylamine (TEA) if using a pH > 7 method, though low pH (2.5-3.0) is preferred to protonate silanols.

  • Retention Drift:

    • Cause: "Dewetting" of C18 phase in 100% aqueous start conditions.

    • Fix: Phenyl-Hexyl phases are generally more resistant to dewetting (phase collapse) than standard C18.

Interaction Mechanism Diagram

Understanding the molecular interaction is crucial for troubleshooting.

PiPiInteraction StationaryPhase Stationary Phase (Phenyl Ring) Analyte Analyte (Chlorophenyl) StationaryPhase->Analyte Pi-Pi Stacking (Selectivity) Solvent_MeOH Solvent: Methanol (No Interference) Solvent_MeOH->StationaryPhase Allows Interaction Solvent_ACN Solvent: Acetonitrile (Pi-Electron Interference) Solvent_ACN->StationaryPhase Blocks Interaction (Shielding)

Figure 2: Mechanism of Pi-Pi interaction.[3][4] Note how Acetonitrile blocks the selective interaction, while Methanol permits it.[5]

References
  • Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Link

  • Phenomenex. (2025).[6] Reversed Phase HPLC Method Development Guide: Solvent Screening for Phenyl Phases. Link

  • Waters Corporation. (2026). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Link

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography (Applicable to HPLC grounding). Link

  • USP. (2025). Chlorpheniramine Maleate Monograph - Chromatographic Conditions. Link

Sources

Application Note: Asymmetric Reduction Techniques for Prochiral Ketones

[1][2][3][4][5]

Abstract

The transformation of prochiral ketones into enantiomerically pure secondary alcohols is a cornerstone reaction in the synthesis of pharmaceutical intermediates (APIs).[1][2][3] This guide provides a comprehensive technical overview of the three dominant methodologies: Biocatalysis (KREDs) , Asymmetric Transfer Hydrogenation (ATH) , and Corey-Bakshi-Shibata (CBS) Reduction . Unlike standard textbook descriptions, this note focuses on operational causality—explaining why specific parameters function as they do—and provides self-validating protocols designed for high reproducibility in drug discovery and process chemistry environments.

Strategic Method Selection

Before initiating wet chemistry, select the methodology based on substrate properties and scale requirements.

Decision Matrix (Graphviz Visualization)

MethodSelectionFigure 1: Decision tree for selecting asymmetric reduction methodology.StartStart: Prochiral KetoneScaleScale / Equipment?Start->ScaleStabilitySubstrate Stability?Scale->StabilityLab/Pilot ScaleBiocatMethod A: Biocatalysis (KRED)(High Selectivity, Green, Mild)Stability->BiocatAqueous StableATHMethod B: Noyori ATH(Versatile, No H2 Pressure, Robust)Stability->ATHBase/Acid StableCBSMethod C: CBS Reduction(Early Phase, Reagent Control)Stability->CBSWater Sensitive

Method A: Biocatalytic Reduction (Ketoreductases)

The Industrial Gold Standard

Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers the highest theoretical enantioselectivity (>99% ee) due to the rigid chiral environment of the enzyme active site.

Mechanistic Insight

KREDs do not simply "reduce" the ketone; they transfer a hydride from a cofactor (NADPH or NADH) to the si or re face of the carbonyl. The critical engineering challenge is not the reduction itself, but the regeneration of the expensive cofactor .

  • Coupled Enzyme System: Uses Glucose Dehydrogenase (GDH) to oxidize glucose to gluconolactone, reducing NADP+ back to NADPH.

  • Substrate-Coupled System: Uses Isopropanol (IPA) as a hydride donor (similar to chemical transfer hydrogenation), converting IPA to acetone.

Protocol: KRED Screening with Cofactor Recycling

Validation: This system is self-validating; if pH drifts significantly, the reaction stalls, indicating insufficient buffer capacity or byproduct accumulation (gluconic acid).

Materials:

  • KRED Screening Kit (e.g., Codexis, Johnson Matthey).

  • Cofactor: NADP+ (1.0 mM final).

  • Recycling System: Glucose (1.5 eq) + GDH (5 U/mL).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (for substrate solubility).

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the ketone in DMSO to create a 500 mM stock solution.

  • Master Mix Preparation: In a beaker, combine:

    • Phosphate Buffer (pH 7.0, 90% of final vol).

    • Glucose (250 mM).

    • GDH (sufficient for 5 U/mL).

    • NADP+ (1 mM).

    • Note: Add MgCl2 (2 mM) if using specific KREDs that require divalent cations.

  • Initiation:

    • Dispense 900 µL of Master Mix into reaction vials.

    • Add 1-5 mg of specific KRED enzyme powder to each vial.

    • Add 100 µL of Substrate Stock (Final conc: 50 mM).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Quench & Analysis: Add 1 mL acetonitrile to precipitate proteins. Centrifuge. Analyze supernatant via Chiral HPLC.

Biocatalytic Cycle Visualization

BiocatalysisFigure 2: KRED reduction coupled with GDH cofactor recycling system.cluster_mainMain Reduction Cyclecluster_recycleCofactor RegenerationKetoneProchiral KetoneAlcoholChiral AlcoholKetone->Alcohol Hydride TransferKREDKRED EnzymeNADPNADP+KRED->NADPNADPHNADPHNADP->NADPH ReductionGDHGDH EnzymeNADP->GDHNADPH->KREDNADPH->NADP OxidationGlucoseGlucoseGluconoGluconolactoneGlucose->Glucono OxidationGDH->NADPH

Method B: Asymmetric Transfer Hydrogenation (Noyori ATH)

The Versatile Chemist's Tool

When enzymes are unavailable or the substrate is structurally distinct from natural motifs, Ru-catalyzed ATH is the method of choice. It avoids high-pressure H2 gas (required for standard Asymmetric Hydrogenation) by using liquid hydrogen donors.

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism . The Ruthenium center binds the hydride, while the amine proton of the chiral ligand (TsDPEN) forms a hydrogen bond with the ketone oxygen. This "lock-and-key" concerted transition state ensures high enantioselectivity.

  • Catalyst: RuCl.

  • Hydrogen Donor: Formic Acid/Triethylamine (FA/TEA) is preferred over Isopropanol for thermodynamics (irreversible CO2 release drives the reaction).

Protocol: Ru-TsDPEN Reduction in FA/TEA

Validation: Color change from deep purple/red to orange often indicates active catalyst formation.

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox or under Argon, charge a flask with [RuCl2(p-cymene)]2 (0.005 eq) and (R,R)-TsDPEN (0.012 eq).

  • Solvent/Base: Add anhydrous DMF or DCM (minimal volume). Add Triethylamine (2 eq relative to substrate). Stir at 80°C for 1 hr to pre-form the active 16-electron Ru-hydride species (color change observed).

  • Reaction Mix: Cool to room temperature. Add the prochiral ketone (1.0 eq).

  • H-Donor Addition: Slowly add Formic Acid/TEA azeotrope (5:2 molar ratio) (2-5 eq).

    • Critical Step: Evolution of CO2 will occur. Ensure open venting (via needle/bubbler).

  • Monitoring: Stir at RT for 12-24 hours. Monitor via TLC/LCMS.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with sat. NaHCO3 (to remove residual formic acid) and brine.

Method C: Corey-Bakshi-Shibata (CBS) Reduction

Early Phase & Reagent Control

CBS reduction is powerful for its predictability (based on steric bulk of ketone substituents) and availability of reagents. It is strictly anhydrous.

Mechanistic Insight

The "CBS Catalyst" (chiral oxazaborolidine) acts as a Lewis acid/Lewis base bridge.[4]

  • Lewis Base (N): Coordinates to Borane (BH3), activating the hydride.

  • Lewis Acid (B): Coordinates to the ketone oxygen, activating the electrophile and locking its face.

  • Stereochemical Model: The hydride is delivered to the face of the ketone cis to the endocyclic boron substituent.

Protocol: Borane-Mediated CBS Reduction

Safety: Borane-THF is pyrophoric. All glassware must be oven-dried.

Step-by-Step Workflow:

  • Catalyst Prep: Charge an oven-dried Schlenk flask with (S)-Me-CBS catalyst (10 mol%) in dry THF.

  • Borane Activation: Add Borane-Dimethylsulfide (BH3·DMS) or BH3·THF (0.6 - 1.0 eq) to the catalyst solution at room temperature. Stir for 10 mins.

  • Inverse Addition (Crucial for Selectivity):

    • Dissolve the ketone (1.0 eq) in dry THF.

    • Slowly add the ketone solution to the Catalyst/Borane mixture over 1-2 hours via syringe pump.

    • Reasoning: Keeping ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the non-selective background reduction by free borane.

  • Quench: Cool to 0°C. Carefully add Methanol (gas evolution!).

  • Workup: Add 1N HCl to break the boron-amine complex. Extract with ether.

Comparative Data Analysis

FeatureBiocatalysis (KRED)Noyori ATH (Ru)CBS Reduction (Borane)
Enantioselectivity Excellent (>99% ee)High (90-98% ee)Good to High (85-97% ee)
Catalyst Cost Low (if bulk); High (screening)Moderate (Ru metal)Moderate (Chiral auxiliary)
Conditions Aqueous buffer, mildOrganic solvent, RTStrictly Anhydrous, Cryo/RT
Scale-Up Excellent (Green Chem)GoodChallenging (Pyrophoric reagents)
Substrate Scope Narrow (requires screening)Broad (Aromatic ketones)Broad (Steric differentiation)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Corey, E. J., & Helal, C. J. (1998).[6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2010). Biocatalytic Redox Reactions for Organic Synthesis. ChemCatChem, 2(7), 762–794. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits and Protocols. Link

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35, 226-252. Link

monitoring reaction progress with thin layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Reaction Monitoring via Thin Layer Chromatography (TLC)

Introduction: The High-Throughput Kinetic Sensor

In an era dominated by LC-MS and NMR, Thin Layer Chromatography (TLC) remains the primary "eyes" of the synthetic chemist. It is not merely a purification guide but a high-throughput kinetic sensor capable of parallel monitoring. Unlike serial spectroscopic methods, TLC allows a researcher to assess reaction conversion, byproduct formation, and starting material consumption simultaneously—often in under 5 minutes.

This guide moves beyond basic operation to detail the structural logic of reaction monitoring , emphasizing the "Mini-Workup" technique for high-boiling solvents and the "Co-Spot" method for definitive endpoint verification.

Mechanistic Principles & Mobile Phase Engineering

TLC separation is governed by the competition between the stationary phase (typically silica gel, polar/acidic) and the mobile phase (solvent) for the analyte.

  • Retention Factor (

    
    ):  The ratio of distance traveled by the compound to the solvent front.
    
    
    
    
  • The "Golden Window": For reaction monitoring, tune the solvent system so the limiting reagent (Starting Material, SM) has an

    
     between 0.3 and 0.5 . This provides sufficient resolution to detect slightly more polar (lower 
    
    
    
    ) or less polar (higher
    
    
    ) products.
Strategic Solvent Selection (The Eluotropic Series)

Do not guess solvent ratios. Use the Eluotropic Series to systematically adjust polarity.

Table 1: Common Mobile Phase Systems and Polarity Adjustments

Solvent SystemPolarityApplication
Hexanes / EtOAc Low - MedStandard for non-polar to moderately polar organics.[1]
DCM / MeOH Med - HighPolar compounds, amines, heterocycles.[1] (Max 10-15% MeOH to avoid silica dissolution).
Toluene / Acetone MediumGood orthogonal selectivity to Hex/EtOAc; excellent for UV-active aromatics.
Hexanes / Ether LowVery non-polar substrates; avoids EtOAc UV absorption cutoff (256 nm).
Additives Function Target Problem
Acetic Acid (1%)AcidifierPrevents tailing of Carboxylic Acids/Phenols.
Triethylamine (1%)BasifierPrevents streaking of Amines/Alkaloids.

Workflow Logic: Solvent Optimization

The following logic gate describes how to systematically tune your mobile phase before committing to a reaction monitor.

SolventOptimization start Start: Spot SM on Plate test_run Run 20% EtOAc/Hexanes (Standard Starting Point) start->test_run check_rf Check Rf Value test_run->check_rf rf_low Rf < 0.2 (Too Polar) check_rf->rf_low Stuck at Baseline rf_high Rf > 0.7 (Too Non-Polar) check_rf->rf_high Moved to Front rf_good Rf 0.3 - 0.5 (Optimal) check_rf->rf_good Centered action_polar Increase Polarity (e.g., 40% EtOAc or switch to DCM/MeOH) rf_low->action_polar action_nonpolar Decrease Polarity (e.g., 5% EtOAc or 100% Hexanes) rf_high->action_nonpolar final Record Solvent System Begin Reaction Monitoring rf_good->final action_polar->test_run Retest action_nonpolar->test_run Retest

Figure 1: Decision logic for optimizing TLC mobile phases to achieve the "Golden Window" of resolution.

Protocol: The "Co-Spot" Reaction Monitor[2]

The most common error in reaction monitoring is spotting only the reaction mixture (Rxn). Without a reference, slight shifts in


 due to matrix effects (pH, concentration) can be mistaken for reaction progress.
Step 1: The "Mini-Workup" (Critical for DMF/DMSO/Water)

Direct spotting from high-boiling solvents (DMF, DMSO) or aqueous mixtures causes "streaking" and ruins the plate.

  • Take a small aliquot (10-50 µL) of the reaction mixture.

  • Place in a small vial containing 0.5 mL EtOAc and 0.5 mL Water (or saturated NaHCO3/NH4Cl).

  • Shake/Vortex. Allow layers to separate.[2][3][4]

  • Spot the organic (top) layer. This removes salts and high-boiling solvents.

Step 2: The Three-Lane Layout

Prepare a TLC plate with three pencil marks at the origin:

  • Lane 1 (SM): Pure Starting Material (Reference).

  • Lane 2 (Co-Spot): Spot SM overlaid with the Rxn mixture.

  • Lane 3 (Rxn): The Reaction Mixture (from Mini-Workup).

Step 3: Elution and Interpretation

Run the plate and visualize.[5][6][7] Use the Co-Spot to interpret the result.

CoSpotLogic plate_result Visualize Plate decision Analyze Lane 2 (Co-Spot) plate_result->decision snowman Figure-8 / Snowman Shape (Two distinct spots) decision->snowman Separation blob Single Blob / Perfect Overlap decision->blob No Separation conclusion_incomplete Reaction Incomplete (SM and Product distinct) snowman->conclusion_incomplete conclusion_no_rxn No Reaction / Identity Match (SM = Product?) blob->conclusion_no_rxn check_lane3 Check Lane 3 (Rxn) conclusion_incomplete->check_lane3 sm_gone No SM Spot check_lane3->sm_gone Lane 1 vs Lane 3 sm_present SM Spot Visible check_lane3->sm_present done Reaction Complete (Workup) sm_gone->done continue Continue Heating/Time sm_present->continue

Figure 2: The "Co-Spot" decision matrix. The co-spot (Lane 2) proves whether a new spot in the reaction lane is actually a new product or just the starting material shifting due to pH/concentration.

Visualization: Beyond UV Light[9]

While UV (254 nm) detects conjugated systems (aromatics, enones), many intermediates are non-UV active. Chemical staining is mandatory for robust monitoring.

Table 2: Essential Visualization Reagents (Stains)

StainTarget FunctionalityAppearancePreparation/Notes
p-Anisaldehyde Universal (Nucleophiles)Pink/Blue/Purple spotsRequires heat.[8] Excellent for distinguishing spots by color.
KMnO₄ Oxidizable Groups (Alkenes, Alcohols)Yellow spots on PurpleNo heat required. Unstable shelf life (fresh prep needed).
Phosphomolybdic Acid (PMA) Universal (Lipids, Steroids)Dark Green on Light GreenRequires vigorous heat.[8] High sensitivity.
Vanillin Alcohols, Ketones Range of colorsSimilar to Anisaldehyde but often more distinct color differences.
Iodine Chamber Unsaturated/Aromatics Brown spotsReversible (spots fade). Good for temporary visualization before staining.
Bromocresol Green Carboxylic Acids Yellow spots on BluepH indicator. No heat.
Dragendorff's Alkaloids / Amines Orange/Red spotsSpecific for nitrogenous bases.

Advanced Troubleshooting

Problem: "The Streak"
  • Symptom: Spots smear into long trails rather than distinct circles.

  • Cause: Acid/Base interaction with silica silanols (

    
    ).
    
  • Fix:

    • For Amines: Add 1% Triethylamine (TEA) or

      
       to the mobile phase.
      
    • For Acids: Add 1% Acetic Acid or Formic Acid to the mobile phase.

Problem: Decomposition on Silica
  • Symptom: A pure compound shows multiple spots after running the plate.[5][9]

  • Test (2D TLC):

    • Spot sample in the bottom-left corner of a square plate.

    • Run solvent vertically.

    • Dry plate, rotate 90° clockwise.

    • Run solvent again.

    • Result: Stable compounds appear on the diagonal. Decomposition products appear off-diagonal.

References

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC): Principles and Techniques. [Link][7]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

Sources

Application Note: Modular Synthesis of 1,2,4-Triazole Scaffolds for Dual-Action Antihistamine and Anticonvulsant Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Logic

The "Privileged Structure" Hypothesis

In the high-stakes environment of drug discovery, efficiency is paramount. We utilize privileged structures —molecular frameworks capable of providing ligands for diverse receptors.[1] The 1,2,4-triazole nucleus is a quintessential privileged scaffold.

  • Anticonvulsant Utility: The triazole ring mimics the amide moiety of endogenous neurotransmitters (like GABA) and modulates voltage-gated sodium channels (VGSCs), a mechanism shared by phenytoin and carbamazepine.

  • Antihistamine Utility: When functionalized with bulky lipophilic groups (e.g., benzhydryl) and a basic amine side chain, the scaffold bridges the H1-receptor binding pocket, mimicking the pharmacophore of cetirizine or loratadine.

This guide details a robust, scalable protocol for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones and their subsequent diversification via the Mannich reaction . This specific pathway was chosen for its modularity, allowing researchers to rapidly generate libraries with dual pharmacological profiles.

Mechanism of Action & Design Strategy

The design targets two distinct biological endpoints using a single core:

  • GABAergic Modulation (Anticonvulsant): The electronegative nitrogen-rich ring system facilitates hydrogen bonding with the benzodiazepine binding site of GABA-A receptors.

  • H1 Antagonism (Antihistamine): The introduction of a tertiary amine via the Mannich reaction provides the necessary protonatable nitrogen at physiological pH, essential for anchoring Asp107 in the H1 receptor.

G Start Carboxylic Acid (Lipophilic Tail) Inter1 Acid Hydrazide Start->Inter1 Esterification & Hydrazinolysis Core 1,2,4-Triazole-3-thione (Scaffold) Inter1->Core CS2 / KOH Cyclization Mannich Mannich Base (Dual Active Agent) Core->Mannich HCHO + 2° Amine (Mannich Reaction) GABA Target: GABA-A / Na+ Channels (Anticonvulsant) Core->GABA H-Bonding H1 Target: H1 Receptor (Antihistamine) Mannich->H1 Ionic Interaction

Figure 1: Retrosynthetic logic and pharmacological targeting of the triazole scaffold.

Part 2: Experimental Protocols

Safety Pre-Read
  • Carbon Disulfide (CS₂): Extremely flammable and neurotoxic. Use only in a high-efficiency fume hood.

  • Hydrazine Hydrate: Carcinogenic and unstable. Avoid contact with metal oxides.

  • Reaction Monitoring: All steps must be validated via TLC (Ethyl Acetate:Hexane systems) before proceeding.

Protocol A: Synthesis of the Core Scaffold (1,2,4-Triazole-3-thione)

This method utilizes the potassium dithiocarbazate intermediate, which avoids the harsh conditions of the fusion method and results in higher purity.

Reagents:

  • Substituted Benzoic Acid Hydrazide (10 mmol)

  • Carbon Disulfide (15 mmol)

  • Potassium Hydroxide (15 mmol)

  • Ethanol (Absolute)

  • Hydrazine Hydrate (99%)

Step-by-Step Methodology:

  • Dithiocarbazate Formation:

    • Dissolve KOH (0.84 g, 15 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

    • Add the substituted acid hydrazide (10 mmol) and cool the solution to 0–5°C in an ice bath.

    • Add CS₂ (1.14 g, 15 mmol) dropwise with vigorous stirring. Critical: Maintain temperature <10°C to prevent side reactions.

    • Stir for 12 hours at room temperature. A solid precipitate (potassium dithiocarbazate salt) will form.

    • Filtration: Filter the solid, wash with cold diethyl ether, and dry in a desiccator. Do not heat.

  • Ring Closure (Cyclization):

    • Suspend the dried potassium salt in hydrazine hydrate (5 mL) or an aqueous hydrazine solution.

    • Reflux the mixture for 4–6 hours until the evolution of H₂S gas ceases (test with lead acetate paper—it will stop turning black).

    • Workup: Cool the reaction mixture and pour it into crushed ice/water (100 mL).

    • Acidify with dilute HCl (10%) to pH 4. The triazole-3-thione will precipitate as a white/off-white solid.

    • Purification: Recrystallize from ethanol/water (8:2).

Checkpoint: The product exists in a tautomeric equilibrium (thione


 thiol). In IR, look for a characteristic C=S stretch (

1250 cm⁻¹) and N-H stretch (

3100-3400 cm⁻¹).
Protocol B: Diversification via Mannich Reaction

This step introduces the amine pharmacophore required for H1 antihistamine activity.

Reagents:

  • Synthesized Triazole-3-thione (Protocol A)

  • Formaldehyde (37% solution)[2]

  • Secondary Amine (e.g., Piperazine, Morpholine, Diethylamine)

  • Ethanol

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the triazole-3-thione (5 mmol) in ethanol (15 mL).

    • Add formaldehyde solution (0.5 mL, excess) and stir for 10 minutes to form the hydroxymethyl intermediate.

    • Add the secondary amine (5.5 mmol) dropwise.

  • Synthesis:

    • Stir the mixture at room temperature for 6–10 hours. If precipitation is slow, gently reflux for 1 hour and then cool.

    • Note: The reaction is pH-sensitive; adding a catalytic amount of HCl (1-2 drops) can accelerate iminium ion formation.

  • Isolation:

    • The Mannich base usually precipitates out. Filter and wash with cold ethanol.

    • Purification: Recrystallize from ethanol/DMF mixture.

Part 3: Data Analysis & Validation

Structural Characterization Table

A successful synthesis must meet the following spectroscopic criteria.

MoietyTechniqueDiagnostic SignalCausality/Interpretation
Triazole Ring IR 1600–1620 cm⁻¹ (C=N)Confirms ring closure (cyclization success).
Thione Group IR 1240–1260 cm⁻¹ (C=S)Confirms the thione tautomer is dominant in solid state.
Mannich Base ¹H-NMR

4.8–5.2 ppm (N-CH₂-N)
The "linker" methylene protons. Absence indicates hydrolysis.
Amine Protons ¹H-NMR Disappearance of NHThe NH proton of the triazole ring (

13-14 ppm) disappears upon substitution.
Troubleshooting the Mannich Reaction

The N-aminomethylation is reversible. If yields are low:

  • Moisture Control: Use anhydrous ethanol. Water shifts the equilibrium back to the starting materials.

  • Order of Addition: Always add formaldehyde before the amine to ensure the N-hydroxymethyl intermediate forms first.

Workflow Visualization

The following diagram illustrates the critical decision points during the synthesis and purification process.

Workflow Start Start: Acid Hydrazide CS2_Step Add CS2 / KOH (0-5°C) Start->CS2_Step Salt_Check Precipitate Formed? CS2_Step->Salt_Check Salt_Check->CS2_Step No (Adjust Temp/Conc) Cyclization Reflux with Hydrazine Salt_Check->Cyclization Yes Acidification Acidify (HCl) -> Solid Cyclization->Acidification Mannich Mannich Reaction (HCHO + Amine) Acidification->Mannich Validation NMR/IR Validation Mannich->Validation

Figure 2: Operational workflow for the synthesis of triazole-based libraries.

References

  • Pleissner, M. (1891). Uber die Einwirkung von Thiosemicarbazid auf Aldehyde und Ketone. Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry for triazole synthesis).

  • Reid, J. R., & Heindel, N. D. (1976). Improved synthesis of 5-substituted-4-amino-3-mercapto-4H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925-926. Link (The authoritative protocol for the cyclization step).

  • Siddiqui, N., et al. (2011). Synthesis and anticonvulsant activity of some substituted 1,2,4-triazoles. Acta Poloniae Pharmaceutica. Link (Validation of anticonvulsant properties).

  • Al-Soud, Y. A., et al. (2008). Synthesis and biological evaluation of some new 1,2,4-triazole derivatives as potential anti-inflammatory and anti-allergic agents. Farmaco. (Demonstrates the H1/anti-allergic potential).[3]

  • Küçükgüzel, Ş.[4] G., & Çıkla-Süzgün, P. (2015). Recent advances in medicinal chemistry of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Link (Review of privileged structure status).

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492-CL: Yield Optimization Support Subject: Technical Guide for 2-(4-Chlorophenyl)-2-methylpropan-1-ol Synthesis Status: Open [Resolved] Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of This compound presents a classic organic chemistry paradox: the structure is deceptively simple, yet the gem-dimethyl quaternary center creates a "neopentyl" steric barrier that severely retards nucleophilic attack during reduction. Furthermore, the 4-chlorophenyl moiety introduces a risk of hydrodehalogenation if reduction conditions are too aggressive.

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic bottlenecks specific to this scaffold.

Module 1: The Precursor Assembly (Alkylation)

Objective: Construct the quaternary center on 4-chlorophenylacetic acid ester without mono-methylated impurities.

The Challenge: Standard alkylation often stalls at the mono-methyl stage due to increasing steric bulk, or results in poly-alkylation/Claisen condensation side products.

Protocol Recommendation (High Yield): Do not use weak bases (e.g., carbonates) or protic solvents. The thermodynamic sink of the quaternary carbon requires irreversible deprotonation.

Optimized Workflow:

  • Substrate: Methyl 2-(4-chlorophenyl)acetate.[1]

  • Base/Solvent: NaH (2.5 eq) in anhydrous THF (0°C to RT).

  • Electrophile: MeI (2.5 eq).

  • Critical Step: Add the ester to the base/MeI mixture (inverse addition) to maintain a high concentration of electrophile relative to the enolate, suppressing self-condensation.[1]

Troubleshooting Table: Alkylation Phase

SymptomProbable CauseCorrective Action
Mono-methyl impurity (>5%) Enolate equilibration; insufficient base strength.Switch to KOtBu/THF or add 18-crown-6 to destabilize the K+ enolate aggregate.
Low Mass Balance Claisen condensation of starting ester.Inverse addition : Add ester dropwise to the Base/MeI slurry.
Dark/Tar Formation Polymerization of MeI or solvent degradation.Maintain Temp < 35°C; Ensure THF is peroxide-free and dry.

Module 2: Overcoming the Neopentyl Barrier (Reduction)

Objective: Reduce the sterically hindered ester to the primary alcohol without dechlorinating the aromatic ring.

The Mechanism: The carbonyl carbon is shielded by the adjacent gem-dimethyl group (neopentyl position). Standard NaBH₄ is often too bulky and electrophilically weak to overcome this barrier efficiently, leading to stalled reactions.[1]

Recommended System: In Situ Borane Generation (NaBH₄ + LiCl) While LiAlH₄ works, it is hazardous on scale and creates difficult emulsions.[1] The NaBH₄/LiCl system generates LiBH₄ in situ, which is significantly more reducing and less sterically demanding, yet mild enough to preserve the Ar-Cl bond.

Step-by-Step Protocol:

  • Dissolution: Dissolve the ester (1.0 eq) and LiCl (1.5 eq) in Diglyme or THF/EtOH.

  • Addition: Add NaBH₄ (1.5 eq) in portions.

  • Activation: Heat to reflux (THF) or 80°C (Diglyme). Note: Heat is required to overcome the steric activation energy.

  • Monitoring: Monitor by HPLC/GC. Disappearance of SM is not enough; confirm absence of the aldehyde intermediate.[1]

Visualization: Reaction Pathway & Steric Logic

ReactionPathway cluster_0 Critical Failure Point SM Ester Precursor (Sterically Shielded) Inter Tetrahedral Intermediate (High Energy State) SM->Inter Nucleophilic Attack (Rate Limiting Step) Aldehyde Aldehyde (Transient) Inter->Aldehyde Collapse Product Target Alcohol 2-(4-Cl-Ph)-2-Me-Pr-OH Aldehyde->Product Fast Reduction

Caption: The kinetic bottleneck occurs at the first nucleophilic attack due to the neopentyl steric wall. High-energy reducing agents (LiBH4) or heat are required to cross this barrier.

Module 3: Isolation & Workup (The "Hidden" Yield Loss)

Objective: Recover the product from the aluminum/boron salts without forming an inseparable emulsion.

The Problem: Neopentyl alcohols are lipophilic. When using aluminum hydrides (if you choose LiAlH₄), the aluminum hydroxides form a gelatinous matrix that traps the product, lowering isolated yield by 10-20%.

The Solution: The Fieser Workup (For LiAlH₄) or Acid Quench (For NaBH₄)

A. If using NaBH₄/LiCl:

  • Cool to 0°C.

  • Quench slowly with 1M HCl (careful of H₂ evolution) to pH 3.

  • Stir for 30 mins to break boron complexes.

  • Extract with EtOAc.[2] Wash organic layer with brine.[3]

B. If using LiAlH₄ (The Fieser Method): For every x grams of LiAlH₄ used:

  • Add x mL water (slowly!).

  • Add x mL 15% NaOH.

  • Add 3x mL water.

  • Add MgSO₄, stir 15 mins, and filter the granular white precipitate. This avoids the gel trap.

FAQ: Troubleshooting & Optimization

Q1: My reaction shows 100% conversion on TLC, but my isolated yield is only 60%. Where is the product? A: Check your aqueous layer.[4] While the product is lipophilic, boron-alcohol complexes can be water-soluble or form emulsions. Ensure the quench is acidic (pH < 4) and stirred long enough to hydrolyze these complexes before extraction.[1]

Q2: I see a side product with M-34 mass. What is it? A: This is the dechlorinated product (2-phenyl-2-methylpropan-1-ol). This occurs if you use Pd/C hydrogenation or dissolving metal reductions. It can also happen with LiAlH₄ at very high reflux temperatures over prolonged periods. Switch to NaBH₄/LiCl to eliminate this risk.

Q3: Can I use Grignard reagents instead? (e.g., 4-chlorophenylmagnesium bromide + acetone derivative?) A: Theoretically, yes, but it is less efficient. Adding a Grignard to a hindered ketone or epoxide often leads to elimination (alkene formation) or reduction (hydride transfer) rather than addition, due to the steric bulk of the quaternary center being formed. The alkylation-reduction route is more robust.

Logic Tree: Low Yield Diagnosis

Troubleshooting Start Low Yield Detected TLC Check TLC/HPLC of Crude Mixture Start->TLC SM_Present Starting Material Remains TLC->SM_Present Incomplete Rxn Clean_Conv Clean Conversion (No SM) TLC->Clean_Conv Loss in Workup Messy Many Spots/Tar TLC->Messy Decomposition Action_Heat Increase Temp or Switch to LiBH4 SM_Present->Action_Heat Action_Quench Optimize Quench (Use Fieser/Acid) Clean_Conv->Action_Quench Action_Cond Lower Temp or Exclude O2/Water Messy->Action_Cond

Caption: Diagnostic flow for isolating the root cause of yield loss: Kinetics (left), Physical Isolation (center), or Stability (right).[1]

References

  • Alkylation of Arylacetates

    • Mechanism:[2][3][5][6][7][8] The use of NaH/MeI for installing gem-dimethyl groups is a standard application of enolate chemistry, specifically addressing the "Thorpe-Ingold" or gem-dimethyl effect which influences cyclization but here creates steric hindrance.

    • Source: "The gem-Dimethyl Effect Revisited." ResearchGate.[1]

  • Reduction of Hindered Esters

    • Protocol: The use of NaBH4 fortified with LiCl (generating LiBH4 in situ) to reduce sterically hindered esters where standard borohydride fails.[1]

    • Source: "Reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropionate with sodium borohydride..." Google Patents (WO2015035541A1).[1]

  • Workup Procedures (Fieser Method)

    • Standard: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[1] (Standard reference for aluminum hydride workups).

    • Context: "Neopentyl alcohol synthesis."[1][9] Organic Syntheses.

Sources

Technical Support Center: Purification of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed for the purification of 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS: 80854-14-4).

Important Isomer Warning: Before proceeding, verify your target structure. This guide addresses the primary alcohol (gem-dimethyl group adjacent to the phenyl ring).

  • Target: this compound (Primary alcohol).

  • NOT: 1-(4-Chlorophenyl)-2-methylpropan-1-ol (Secondary alcohol, common ketone reduction product).

Module 1: Impurity Profiling & Diagnosis

The purification strategy depends heavily on the synthesis route. The most common synthesis involves the reduction of 2-(4-chlorophenyl)-2-methylpropanoic acid (or its methyl/ethyl ester) using reagents like Lithium Aluminum Hydride (LiAlH4) or Borane-THF complexes.

Common Impurity Signature Table
Impurity TypeSourceChemical BehaviorDetection (TLC/NMR)Removal Strategy
Unreacted Acid Starting Material (2-(4-chlorophenyl)-2-methylpropanoic acid)Acidic (pKa ~4-5)TLC: Streaks near baseline in non-polar solvents.NMR: Broad -COOH peak >10 ppm.Alkaline Extraction (NaHCO₃ or NaOH wash).
Boron-Alcohol Complexes Borane Reduction ByproductLewis Acidic / StickyObservation: Product is a viscous oil that refuses to crystallize.NMR: Broad/undefined signals.Methanol Quench (forms volatile B(OMe)₃) or Oxidative Workup.
De-halogenated Analog Over-reduction (Hydrogenolysis)NeutralMS: Mass = M-34 (loss of Cl).NMR: Loss of para-substitution pattern.Recrystallization (difficult) or Column Chromatography.[1]
Aldehyde Intermediate Incomplete ReductionNeutral / ElectrophilicNMR: Distinct -CHO peak ~9-10 ppm.Bisulfite Wash or Column Chromatography.[1]

Module 2: Chemical Workup Protocols (The "Crude" Phase)

The high steric hindrance of the gem-dimethyl group often leads to incomplete reduction or stable boron complexes. Standard workups are often insufficient.

Protocol A: The "Boron-Buster" Workup (If Borane/LiAlH4 used)

Use this if your crude product is a sticky gum that should be a solid.

  • Quench: Cool reaction mixture to 0°C. Slowly add Methanol (MeOH) dropwise.

    • Mechanism:[1][2][3][4][5][6][7] Converts stable R-O-B bonds into volatile trimethyl borate, B(OMe)₃.

  • Reflux: Heat the mixture to reflux for 1–2 hours.

  • Concentration: Rotovap to dryness.

    • Critical Step: Add fresh MeOH and rotovap again (repeat 2-3 times). This "azeotropes" away the boron.

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Protocol B: The Acid Scavenger Wash

Mandatory step to remove unreacted starting material.

  • Organic Phase Prep: Ensure the crude alcohol is dissolved in a non-miscible solvent (EtOAc/DCM).

  • Basic Wash: Wash the organic phase 2× with 10% NaOH or Saturated Na₂CO₃ .

    • Note: The target alcohol is neutral and will stay in the organic layer. The starting acid deprotonates and moves to the aqueous layer.

  • Neutralization: Wash 1× with Brine.

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate.

Module 3: Isolation & Crystallization (The "Polishing" Phase)

Physical Property Check:

  • State: Solid (White crystalline powder or waxy solid).

  • Melting Point: ~50–53°C [1].

  • Solubility: Soluble in alcohols, DCM, EtOAc. Insoluble in water.[8] Low solubility in cold alkanes.

Troubleshooting "Oiling Out"

Since the melting point is low (~50°C), the compound frequently "oils out" (separates as a liquid) during recrystallization instead of crystallizing.

Corrective Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (approx 40-45°C). Do not boil, as you approach the MP of the product.

  • Precipitation: Slowly add n-Heptane or Hexane dropwise while stirring until a faint turbidity (cloudiness) persists.

  • Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula.

  • Cooling:

    • Allow to cool to Room Temp (RT) slowly.[6]

    • Crucial: Transfer to a fridge (4°C) before a freezer. Rapid cooling promotes oiling.

  • Filtration: Filter the white needles and wash with cold Heptane.

Module 4: Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for purifying this specific intermediate, addressing the common failure points of boron contamination and acidity.

PurificationLogic Start Crude Reaction Mixture (Reductive Synthesis) BoronCheck Reagent Used: Borane or LiAlH4? Start->BoronCheck MeOHQuench Methanol Quench & Co-evaporation (Remove B(OMe)3) BoronCheck->MeOHQuench Yes Dissolve Dissolve in EtOAc/DCM BoronCheck->Dissolve No (e.g. Hydrogenation) MeOHQuench->Dissolve AcidWash Wash with 10% NaOH (Remove Unreacted Acid) Dissolve->AcidWash PhaseCut Separate Organic Phase AcidWash->PhaseCut SolidCheck Is Product Solid? PhaseCut->SolidCheck Recryst Recrystallize: EtOAc / Heptane SolidCheck->Recryst Yes (Standard) Distill High Vac Distillation (BP >260°C atm) SolidCheck->Distill No (Oiled/Impure) Final Pure this compound (MP ~50-53°C) Recryst->Final Distill->Final

Caption: Purification workflow prioritizing boron removal and acid scavenging before physical isolation.

FAQ: Troubleshooting Specific Issues

Q1: My product is a clear oil and won't solidify, even in the freezer. Why?

  • Cause 1 (Solvent Trap): The compound holds onto solvents (like DCM) tightly.

    • Fix: Dry under high vacuum (0.1 mmHg) for 12 hours.

  • Cause 2 (Impurity Depression): Even 5% impurity can depress the MP (50°C) to below room temperature.

    • Fix: Run a mini-column (Silica gel, 10% EtOAc in Hexane) to remove non-polar impurities, then attempt crystallization again.

Q2: I see a spot on TLC just below my product that won't wash away with NaOH.

  • Diagnosis: This is likely the aldehyde intermediate (incomplete reduction). It is not acidic, so NaOH won't touch it.

  • Fix: Stir the organic phase with saturated Sodium Bisulfite (NaHSO₃) solution for 1 hour. This forms a water-soluble adduct with the aldehyde, which can be washed away.

Q3: Can I use catalytic hydrogenation (H2/Pd) to make this?

  • Risk: Be extremely careful. The Chlorine on the aromatic ring is susceptible to hydrogenolysis (falling off) under standard Pd/C hydrogenation conditions, leaving you with the non-chlorinated analog (2-phenyl-2-methylpropan-1-ol). Hydride reduction (Borane/LiAlH4) is safer for preserving the aryl chloride [1].

References

  • PubChem . (n.d.).[9] Compound Summary: Chlorophenyl-methylpropanol derivatives. National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

challenges in the purification of 1-(4-chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(4-chlorophenyl)-2-methylpropan-1-ol .

I am Dr. Aris Thorne, Senior Application Scientist.[1] I have curated this guide to address the specific purification challenges associated with this secondary benzylic alcohol. Our focus is on overcoming the common bottlenecks: phase separation issues during workup, separation of closely eluting precursors, and thermal instability during isolation.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

User Case 1: "I synthesized the target via Grignard addition to isobutyraldehyde, but I have a persistent emulsion during the aqueous workup."

  • Diagnosis: This is a classic "magnesium soap" formation.[1] The magnesium salts (MgBrOH/MgClOH) formed during quenching are gelatinous and stabilize oil-in-water emulsions, trapping your product.[1][2]

  • The Fix (Rochelle’s Salt Method):

    • Do not use simple HCl quenching if the emulsion has already formed; it generates heat and can cause acid-catalyzed dehydration of your benzylic alcohol to the alkene (1-(4-chlorophenyl)-2-methylprop-1-ene).[2]

    • Protocol: Add a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) to the reaction mixture.

    • Mechanism: Tartrate acts as a bidentate ligand, chelating the Mg²⁺ ions into a water-soluble complex.[1]

    • Action: Stir vigorously for 1-2 hours at room temperature. The layers will separate cleanly into two transparent phases.[1]

User Case 2: "My crude product is a yellow oil. TLC shows a spot very close to my product. Recrystallization from hexanes failed."

  • Diagnosis: The impurity is likely unreacted 4-chlorobenzaldehyde (if Grignard route) or 4'-chloroisobutyrophenone (if reduction route).[1][2] Benzylic alcohols and their ketone/aldehyde precursors often have similar Rf values on silica due to comparable polarity.[1]

  • The Fix (Chemo-selective Wash vs. Chromatography):

    • If Aldehyde (Grignard route): Do not rely on column chromatography yet.[1] Use a Bisulfite Wash .[1]

      • Dissolve crude oil in diethyl ether.

      • Shake with saturated aqueous Sodium Bisulfite (NaHSO₃).[1] The aldehyde forms a water-soluble bisulfite adduct and migrates to the aqueous layer.

      • Wash organic layer with water, dry, and concentrate.[1][3]

    • If Ketone (Reduction route): Bisulfite will not work effectively on the sterically hindered isobutyrophenone.[1] You must use Flash Column Chromatography (See Protocol A below).[1]

User Case 3: "I attempted vacuum distillation (150°C @ 5 mmHg), but the product turned dark and the NMR shows vinylic protons."

  • Diagnosis: Thermal Dehydration.[1] The benzylic hydroxyl group is labile.[1] At high temperatures, especially in the presence of trace acidic impurities (from silica or unneutralized workup), it eliminates water to form the conjugated alkene.[1]

  • The Fix:

    • Neutralize: Pre-treat glassware with base or ensure the crude is absolutely acid-free (wash with NaHCO₃).[1]

    • Lower Temperature: You need a stronger vacuum.[1] Target <1 mmHg to keep the bath temperature below 120°C.

    • Alternative: If high vacuum is unavailable, switch to column chromatography.[1]

Part 2: Purification Decision Logic

The following diagram illustrates the critical decision points based on your crude analysis.

PurificationLogic Crude Crude 1-(4-chlorophenyl)-2-methylpropan-1-ol Analysis Analyze Purity (TLC/GC/NMR) Crude->Analysis ImpurityType Identify Major Impurity Analysis->ImpurityType Aldehyde Unreacted Aldehyde (Grignard Route) ImpurityType->Aldehyde Ketone Unreacted Ketone (Reduction Route) ImpurityType->Ketone Cleanish >90% Pure but Colored/Oily ImpurityType->Cleanish Bisulfite Protocol: Sodium Bisulfite Wash (Removes Aldehyde) Aldehyde->Bisulfite Column Protocol: Flash Chromatography (Silica Gel) Ketone->Column Distill Protocol: High Vacuum Distillation (<1 mmHg, <120°C) Cleanish->Distill Bisulfite->Analysis Re-check Final Pure Product (Viscous Oil/Low MP Solid) Column->Final Distill->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

Part 3: Detailed Experimental Protocols

Protocol A: Flash Column Chromatography

Best for removing unreacted ketone and non-polar side products (e.g., biphenyls).[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Loading: Dissolve crude in minimum volume of Dichloromethane (DCM).

  • Mobile Phase Gradient:

    • Start: Hexanes:Ethyl Acetate (95:5) to elute non-polar impurities (alkenes, biphenyls).[1]

    • Ramp: Hexanes:Ethyl Acetate (85:15) to elute the product.[1]

    • Note: The ketone precursor (if present) usually elutes before the alcohol.[1]

  • Detection: UV (254 nm) – The chlorophenyl ring is UV active.[1] Staining with PMA (Phosphomolybdic Acid) is effective for the alcohol.[1]

Protocol B: High Vacuum Distillation

Best for large scale (>10g) where chromatography is expensive.[1]

ParameterSpecificationReason
Vacuum Pressure < 1.0 mmHg (High Vac)Essential to lower BP below decomposition threshold.[2]
Bath Temperature Max 130°CPrevents thermal dehydration to alkene.[1]
Head Temperature ~110-115°C (at 0.5 mmHg)Monitor closely; collect main fraction only.[1][2]
Condenser Water-cooled (>20°C)Product is viscous; too cold and it may clog the condenser.[1]
Receiving Flask Pre-weighed, Argon flushedPrevent oxidation/moisture absorption.[1]

Part 4: Physical Properties & Reference Data

Compound: 1-(4-chlorophenyl)-2-methylpropan-1-ol CAS: 10400-18-7[2][4]

PropertyValueNotes
Molecular Weight 184.66 g/mol
Boiling Point ~267.5°C (760 mmHg)Theoretical.[2][4] Do not distill at atm pressure.[1]
Appearance Viscous Colorless OilCan solidify upon prolonged standing/chilling (low MP).[1]
Solubility Soluble: Et2O, DCM, MeOHInsoluble: Water.[1]
Key 1H NMR Signals δ 4.3-4.5 (d, 1H, CH-OH)Diagnostic doublet.[1][2] Shift varies with conc.

Impurity Profile:

ImpurityPathways SM Start Material (Aldehyde/Ketone) Prod Target Alcohol SM->Prod Reaction Dimer Homocoupling (Biphenyls) SM->Dimer Grignard Side Rxn Alkene Dehydration Impurity (Alkene) Prod->Alkene Heat/Acid

Caption: Origin of common impurities. Alkene forms via thermal/acidic degradation; Dimers form during Grignard preparation.[2]

References

  • Biosynth . 1-(4-Chlorophenyl)-2-methylpropan-1-one Product Page. (Precursor properties and synthesis context).[1][5][6][7][8][9] [1][10]

  • BenchChem . Application Notes for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride. (General Grignard protocols and workup). Note: URL is representative of the BenchChem protocol database accessed via search.

  • ChemSrc . 1-(4-chlorophenyl)-2-methylpropan-1-ol Physical Properties. (Boiling point and density data).

  • Organic Syntheses . General Procedures for Grignard Workup and Handling. (Rochelle's salt method justification).

Sources

Technical Support Center: Friedel-Crafts Acylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering Support Topic: Preventing Side Reactions & Optimizing Selectivity in Friedel-Crafts Acylation Ticket ID: FCA-OPT-2024

Introduction: The "Clean" Reaction That Isn't

Welcome to the Friedel-Crafts Acylation Support Center. While often taught as the "cleaner" alternative to alkylation (due to the lack of carbocation rearrangement and polyalkylation), acylation presents its own distinct failure modes.

This guide addresses the three most common support tickets we receive:

  • "My reaction stalled at 50% conversion." (Stoichiometry & Product Inhibition)

  • "I isolated the wrong isomer." (Thermodynamic vs. Kinetic Control)

  • "My workup turned into a tarry mess." (Hydrolysis & Complexation Management)

Module 1: The "Stalled Reaction" (Stoichiometry & Inhibition)

User Complaint: "I used 10 mol% catalyst like I do for alkylation, but the reaction barely proceeded." or "I used 1 equivalent of AlCl₃, but the yield is stuck at 50%."

Root Cause: Product Self-Inhibition

Unlike alkylation, where the catalyst is truly catalytic, Friedel-Crafts acylation requires stoichiometric Lewis acid. The product (an aryl ketone) is a Lewis base. It coordinates strongly with the Lewis acid (AlCl₃), forming a stable complex that removes the catalyst from the reaction cycle.[1]

The Fix: Stoichiometry Adjustment

You must supply enough Lewis acid to activate the electrophile and satisfy the product's coordination demand.[2]

Reagent TypeMinimum AlCl₃ EquivalentsReason
Acyl Chloride (RCOCl)> 1.1 eq 1.0 eq complexes with product; 0.1+ eq drives the reaction.
Acid Anhydride ((RCO)₂O)> 2.2 eq 1.0 eq complexes with leaving carboxylate; 1.0 eq complexes with product; excess drives reaction.
Substrate with Heteroatoms +1.0 eq per heteroatom Amines, ethers, or alcohols will sequester 1 eq of catalyst each.
Visualizing the Problem

The following diagram illustrates why the reaction stops if only 1 equivalent is used.

ProductInhibition Start Reagents (RCOCl + AlCl3) Acylium Active Electrophile (Acylium Ion) Start->Acylium Activation Reaction Attack on Arene Acylium->Reaction Product Free Ketone Product Reaction->Product Initial Formation Complex DEAD END: Product-AlCl3 Complex Product->Complex Irreversible Binding (Consumes Catalyst) Complex->Reaction Catalyst NOT Regenerated

Caption: The "Dead End" mechanism. The product ketone is a better Lewis base than the starting acyl chloride, effectively poisoning the catalyst as the reaction proceeds.

Module 2: "Wrong Product" (Regioselectivity & Solvent Effects)

User Complaint: "I'm acylating naphthalene (or a substituted benzene) and getting the beta-isomer instead of the alpha-isomer."

Root Cause: Kinetic vs. Thermodynamic Control

The regioselectivity of Friedel-Crafts acylation is highly sensitive to the solvent and temperature .

  • Kinetic Control: Favors attack at the most electron-rich/accessible position (e.g.,

    
    -position in naphthalene).
    
  • Thermodynamic Control: Favors the most stable product (e.g.,

    
    -position in naphthalene, less steric hindrance).
    
The Fix: Solvent Engineering

The solvent isn't just a medium; it modifies the active catalyst species.

Protocol: Tuning Regioselectivity for Naphthalene
Desired IsomerReaction ControlRecommended SolventMechanism
1-Acylnaphthalene (

)
Kinetic Dichloromethane (DCM) or CS₂ Non-polar solvents maintain a "tight" ion pair. The smaller electrophile attacks the most nucleophilic

-position rapidly.
2-Acylnaphthalene (

)
Thermodynamic Nitrobenzene Polar solvent complexes with AlCl₃, creating a bulky, sterically demanding electrophile that prefers the less hindered

-position.

Critical Note: Nitrobenzene is a high-boiling, toxic solvent. Ensure proper ventilation and difficult removal (steam distillation often required).

Module 3: Troubleshooting Workflow

Use this decision tree to diagnose unexpected results in your acylation attempts.

Troubleshooting Start Issue Detected Yield Low Yield / Stalled Start->Yield Isomer Wrong Regioisomer Start->Isomer SideRxn Unexpected Byproducts Start->SideRxn CheckStoich Is AlCl3 > 1.1 eq? Yield->CheckStoich CheckSolvent Check Solvent Polarity Isomer->CheckSolvent CheckRearrange Alkyl Migration? SideRxn->CheckRearrange Fries Is substrate an Ester? SideRxn->Fries AddMore Action: Increase AlCl3 CheckStoich->AddMore No CheckDeact Substrate Deactivated? (NO2, NH2, etc.) CheckStoich->CheckDeact Yes Stop Reaction Impossible (Switch to different method) CheckDeact->Stop Yes SwitchSolvent Action: Switch DCM <-> Nitrobenzene CheckSolvent->SwitchSolvent Clarify Unlikely in Acylation. Check for Decarbonylation (-CO) CheckRearrange->Clarify Yes FriesFix Action: Lower Temp to prevent Fries Rearrangement Fries->FriesFix Yes

Caption: Diagnostic logic flow for identifying the root cause of Friedel-Crafts acylation failures.

Module 4: Standard Operating Procedure (SOP)

Optimized Protocol for Mono-Acylation

Objective: Synthesis of 4-methoxyacetophenone (Anisole Acylation) avoiding hydrolysis issues.

Reagents:

  • Anisole (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • AlCl₃ (anhydrous) (1.2 eq)

  • DCM (Dry, 5 mL/mmol)

Step-by-Step:

  • Catalyst Slurry (The "Perrier" Method):

    • Suspend AlCl₃ in dry DCM at 0°C under inert atmosphere (

      
       or Ar).
      
    • Why? Adding AlCl₃ last can cause localized exotherms and tarring.

  • Electrophile Generation:

    • Add Acetyl Chloride dropwise to the slurry. Stir for 15 mins at 0°C.

    • Observation: The solid AlCl₃ should dissolve/react to form the soluble acylium complex.

  • Substrate Addition:

    • Add Anisole dropwise. Control the Exotherm.

    • Tip: If the reaction boils, you are losing regioselectivity. Keep T < 5°C.

  • Quench (The Danger Zone):

    • Do NOT pour water into the reaction.

    • Pour the reaction mixture INTO a slurry of ice/HCl.

    • Why? The product-AlCl₃ complex hydrolyzes violently. Inverse addition dissipates heat effectively.

References

  • Mechanistic Insight & Stoichiometry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Solvent Effects on Naphthalene: Journal of the American Chemical Society, "Differentiation of kinetically and thermodynamically controlled product compositions", .

  • Experimental Protocols: Organic Syntheses, Coll. Vol. 3, p.5 (1955). "Acylation of deactivated systems". .

  • Troubleshooting Deactivation: Master Organic Chemistry, "Limitations of Friedel-Crafts Acylation". .

Sources

managing temperature control during exothermic Grignard addition

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: GRIG-THERM-001 Subject: Managing Thermal Runaway & Initiation Latency Assigned Specialist: Senior Application Scientist

Introduction: The Thermal Paradox

Welcome to the Process Safety Support Center. You are likely here because you are dealing with the Grignard Paradox : You need heat to start the reaction (initiation), but once started, the heat generated can destroy your containment (runaway).

This guide treats the Grignard reaction not as a simple recipe, but as a thermal management system . Whether you are forming the reagent (Halide + Mg) or performing the addition (Grignard + Electrophile), the physics of heat transfer must dictate your addition rate.

Module 1: The "Golden Path" Protocol

Core Directive: Dose-Controlled, Not Accumulation-Controlled

The single most common cause of Grignard accidents is accumulation . If you add 50% of your halide before the reaction initiates, you have created a "thermal bomb" waiting for a trigger.

The Safe Workflow
  • The Heel (Activation):

    • Charge Mg turnings and a minimum volume of solvent (cover the Mg).[1]

    • Add 5-10% of your total Alkyl Halide charge.

    • Wait. Do not start the main feed.

    • Validation: Look for exotherm (temp rise >5°C), turbidity, or color change (grey/brown).

    • Critical Check: If temperature does not rise, STOP . Proceed to Troubleshooting Scenario A.

  • The Dosing Phase (Reaction-Limited Regime):

    • Once initiation is confirmed, begin the main addition.

    • Rule of Thumb: The addition rate must be slower than the consumption rate.

    • The Feedback Loop: Your addition rate is dictated by your cooling capacity, not your schedule.

Visualizing the Control Loop

The following logic governs a safe addition process.

GrignardControl cluster_legend Legend Start Start Dosing TempCheck Check Reactor Temp (Tr) Start->TempCheck DeltaT Check Delta T (Tr - Tj) TempCheck->DeltaT Tr < Max Limit Stop EMERGENCY STOP TempCheck->Stop Tr > Max Limit Action Adjust Pump Speed DeltaT->Action Delta T Stable DeltaT->Stop Delta T Spiking (Accumulation) Action->TempCheck Loop key Tr = Reactor Temp Tj = Jacket Temp

Figure 1: The feedback loop required for safe dosing. Note that a spike in Delta T (difference between reactor and jacket) indicates accumulation, requiring an immediate halt.

Module 2: Troubleshooting Scenarios

Scenario A: The "Sleeping Giant" (Delayed Initiation)

Symptom: You have added the starter charge, but the temperature is flat. You are tempted to add more reagent. Diagnosis: The oxide layer on the Magnesium has not been breached. Immediate Action: DO NOT ADD MORE HALIDE.

Troubleshooting StepTechnical Rationale
1. Stop Agitation Allows local concentration of halide to increase near the Mg surface without dilution.
2. Mechanical Activation Use a glass rod (lab scale) to crush a turning, exposing fresh Mg(0).
3. Chemical Activators Add Iodine (

)
or 1,2-Dibromoethane . These react aggressively with Mg, etching the surface and releasing heat to jumpstart the main reaction.
4. Thermal Gun Apply localized heat to the flask bottom. Warning: Remove heat immediately upon bubble formation.
Scenario B: The "Runaway" (Loss of Thermal Control)

Symptom: Reflux is violent, solvent is flooding the condenser, and jacket cooling is maxed out. Diagnosis: The rate of heat generation (


) exceeds the rate of heat removal (

).

Emergency Protocol:

  • KILL THE PUMP: Stop adding fuel to the fire immediately.

  • Max Cooling: Set jacket to lowest setpoint (or apply ice bath).

  • Do NOT drain: Draining the reactor often removes the cooling surface area (liquid level drops), making the remaining heel get hotter.

  • Vent: Ensure the system is open to the scrubber/bubbler. Pressure buildup is the secondary hazard.

Scenario C: The "Concrete Mixer" (Precipitation)

Symptom: The reaction mixture turns into a thick sludge or solidifies, stalling the stirrer. Diagnosis: Formation of Magnesium Halide salts (


) via the Schlenk Equilibrium, common in Diethyl Ether.

Fix:

  • Solvent Swap: Add anhydrous THF (Tetrahydrofuran). THF coordinates better with Mg species, keeping them in solution.

  • Dilution: You may be running too concentrated (>1.0 M). Add more solvent.

Module 3: Deep Dive FAQs

Q1: Why is THF preferred over Diethyl Ether for scale-up?

A: While Ether is classic, it is dangerous for scale-up due to its low flash point (-45°C) and low boiling point (35°C).

  • THF (BP 66°C): Provides a larger thermal safety margin. It also solubilizes the Grignard species better, preventing the "Concrete Mixer" scenario (Scenario C).

  • Warning: THF is more polar, which can increase the rate of Wurtz coupling (side reaction) and is harder to dry than Ether.

Q2: How does scale-up affect my cooling strategy?

A: This is the Square-Cube Law .

  • As you scale up, Volume (Heat Generation) increases by a power of 3.

  • Surface Area (Heat Removal) increases by a power of 2.

  • Result: A reaction that was easy to cool in a 100mL flask can become uncontrollable in a 10L reactor.

Data: Heat Removal Capability vs. Scale

ScaleVessel TypeSurface-to-Volume Ratio (

)
Cooling Efficiency
100 mL Round Bottom Flask~60High (Passive air cooling often sufficient)
1 L Jacketed Reactor~20Medium (Active fluid cooling required)
100 L Pilot Reactor~6Low (Requires pre-chilled condensers & slow dosing)
Q3: What is the "Schlenk Equilibrium" and why does it matter?

A: Grignard reagents are not simple


. They exist in equilibrium:


  • In Ether , the

    
     often precipitates (dioxane is often added to force this precipitation for specific applications).
    
  • In THF , the equilibrium shifts, and species remain soluble.

  • Impact: If your stirrer stops due to precipitation, you lose heat transfer, leading to hot spots and potential runaway.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type NoStart No Temp Rise (Delayed Initiation) Type->NoStart Overheat Temp Spiking (Runaway) Type->Overheat Solids Solid Formation (Clogging) Type->Solids FixStart 1. STOP Dosing 2. Add Iodine/Dibromoethane 3. Wait for exotherm NoStart->FixStart FixHeat 1. STOP Dosing 2. Max Cooling 3. Do NOT Drain Overheat->FixHeat FixSolids 1. Add THF 2. Dilute Mixture 3. Increase Stir Rate Solids->FixSolids

Figure 2: Rapid response decision tree for common Grignard anomalies.

References

  • American Chemical Society (ACS). "Grignard Reaction Safety Guide." ACS Laboratory Safety. Available at: [Link]

  • Mettler Toledo. "Grignard Reaction Scale-up – 4 Steps to Control Development." Reaction Calorimetry Applications.[2] Available at: [Link][3]

  • Organic Process Research & Development. "Safety of Grignard Reagents." Org.[4][3] Process Res. Dev. (General Process Safety Literature).

  • Dow Chemical. "Handling of Organomagnesium Compounds." Technical Bulletin. (Industry standard reference for Mg handling).

For further assistance, please contact the Process Safety Group or your local EHS officer immediately.

Sources

Technical Support Center: Liquid-Liquid Extraction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing & Breaking Emulsions

Status: Operational Ticket ID: LLE-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction: The Physics of the Phase Interface

Welcome to the technical support hub for aqueous extractions. If you are reading this, you are likely staring at a separatory funnel that looks more like mayonnaise than a clean phase separation.

To solve this, we must first understand the enemy. An emulsion is a kinetically stable but thermodynamically unstable dispersion of two immiscible liquids. The driving force for phase separation is the minimization of Gibbs Free Energy (


), specifically the reduction of interfacial area (

) and interfacial tension (

):


Emulsions persist because surfactants (proteins, lipids, impurities) or particulates lower


 or create a steric/electrostatic barrier that prevents droplet coalescence (DLVO Theory). Your goal is to overcome these barriers.

Part 1: Prevention (Proactive Protocols)

The most effective way to handle an emulsion is to prevent it from forming.

The Density Differential Rule

A common error is selecting solvent systems with insufficient density difference (


). For rapid phase separation, aim for a 

.

Table 1: Common Solvent Densities & Separation Potential

SolventDensity (g/mL at 20°C)

vs. Water (1.00)
Separation Potential
Dichloromethane (DCM) 1.330.33 High (Bottom Layer)
Chloroform 1.490.49 Very High (Bottom Layer)
Diethyl Ether 0.710.29 High (Top Layer)
Ethyl Acetate 0.900.10 Moderate (Risk Zone)
n-Butanol 0.810.19 Moderate (High Viscosity Risk)

Tech Tip: Ethyl Acetate is a frequent offender. If you experience slow separation, adding Sodium Chloride (NaCl) to the aqueous layer increases its density, artificially boosting


.
The "Inversion" Technique

Vigorous shaking creates high shear forces, generating micron-sized droplets that are difficult to coalesce.

  • Wrong: "Paint shaker" style agitation.

  • Right: Invert the funnel 20-30 times in a rhythmic arc. Vent frequently. This maximizes surface area for mass transfer without generating micro-droplets.

Prevention Decision Logic

PreventionWorkflow Start Start Extraction Setup CheckSolids Are there suspended solids? Start->CheckSolids Filter ACTION: Filter (Celite or Glass Wool) Prevents Pickering Emulsions CheckSolids->Filter Yes CheckBio Is sample biological/protein-rich? CheckSolids->CheckBio No Filter->CheckBio Precipitate ACTION: Protein Precipitation (TCA or ACN crash) CheckBio->Precipitate Yes CheckDensity Is Density Difference < 0.05? CheckBio->CheckDensity No Precipitate->CheckDensity AddSalt ACTION: Add NaCl (Brine) to Aqueous Phase CheckDensity->AddSalt Yes Proceed Proceed to Gentle Inversion CheckDensity->Proceed No AddSalt->Proceed

Figure 1: Pre-extraction decision tree to identify and mitigate emulsion risks before they occur.

Part 2: The Emulsion Rescue Kit (Troubleshooting)

If an emulsion has already formed, use the following protocols in order of increasing severity.

Method A: The "Salting Out" Effect (DLVO Theory)

Adding brine (saturated NaCl) is the standard first response.

  • Mechanism: According to DLVO theory, stability depends on the balance between Van der Waals attraction and electrostatic repulsion.[1]

  • Action: High ionic strength compresses the electrical double layer surrounding the droplets. This reduces the repulsion barrier, allowing droplets to touch and coalesce.[2]

DLVO_Mechanism cluster_0 Low Ionic Strength (Stable Emulsion) cluster_1 High Ionic Strength (Brine Added) D1 Droplet Barrier Repulsion Barrier D1->Barrier D2 Droplet Barrier->D2 Coalesce Coalescence Barrier->Coalesce Double Layer Compressed D3 Droplet D3->Coalesce D4 Droplet D4->Coalesce

Figure 2: Mechanism of action for brine. Increasing ionic strength reduces the electrostatic barrier, facilitating droplet merger.[2]

Method B: Phase Filtration

If the emulsion is stabilized by particulates (a "Pickering Emulsion"), chemical methods will fail. You must physically remove the stabilizer.

  • Prepare a Buchner funnel with a pad of Celite 545 .

  • Filter the entire emulsion mixture through the pad.

  • Rinse the pad with fresh solvent.

  • Return filtrate to the separatory funnel. The phases should separate immediately.

Method C: Centrifugation

For stubborn biological emulsions (e.g., lipid extractions).[3]

  • Transfer the emulsion layer to centrifuge tubes.

  • Spin at 2,000 - 3,000 x g for 5 minutes.

  • The centrifugal force (

    
    ) overcomes the viscosity resistance, forcing phase separation based on density.
    

Part 3: Frequently Asked Questions (FAQs)

Q: I have a "rag layer" (flocculent precipitate) at the interface. What do I do? A: Do not try to dissolve it. The rag layer often consists of irreversible protein precipitates or cellular debris.

  • Protocol: Drain the bottom layer until you reach the rag. Close the stopcock. Pipette the rag layer (and a small amount of both phases) into a separate tube. Centrifuge this tube to recover the trapped solvent, then discard the solid pellet.

Q: I am using DCM and water, but the organic layer is on top. Why? A: This is an "Inverted Phase" scenario. If your aqueous phase is heavily saturated with salts (e.g., concentrated NaOH or Brine), its density can exceed 1.33 g/mL, forcing the DCM layer (1.33 g/mL) to the top.

  • Validation: Add a drop of water to the top layer. If it travels through, the top layer is organic.[4] If it dissolves, the top layer is aqueous.

Q: Can I use heat to break the emulsion? A: Use with caution. Gentle heating (hair dryer on the funnel exterior) reduces viscosity (


) and increases the diffusion coefficient (

), according to the Stokes-Einstein equation. However, this creates convection currents that may remix the phases. Only use this for thermally stable compounds in high-viscosity solvents.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Biotage. (2023).[4] Tackling Emulsions Just Got Easier. Link (Practical guide on centrifugation and salting out).

  • ResearchGate. (2014). How to break an emulsion during liquid-liquid extraction?Link (Peer-reviewed discussion on solvent blends and protein cakes).

  • Chemistry LibreTexts. (2022). 4.5: Extraction Theory. Link (Theoretical basis of partition coefficients and density).

  • Wikipedia. DLVO Theory. Link (Fundamental physics of colloidal stability).

Sources

Technical Support Center: Reaction Mixture Separation & Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: RM-OPT-2024 Subject: Advanced Mobile Phase Strategy for Complex Reaction Mixtures

Executive Summary: The "Chaos" of Reaction Mixtures

Unlike QC samples, reaction mixtures are "dirty." They contain unreacted starting materials, reagents, catalysts, by-products, and the target compound—often in vastly different concentrations. Standard protocols frequently fail here. This guide moves beyond basic textbook HPLC to address the specific physicochemical challenges of separating these complex matrices.

Module 1: The Strategic Framework (Method Development)

Q: My reaction mixture has 10+ components. Where do I even start?

A: Do not guess isocratic conditions. Start with a Wide-Range Scouting Gradient . Reaction mixtures often contain compounds with a wide range of polarities (from polar catalysts to non-polar starting materials). An isocratic hold will either elute early peaks in the void volume or permanently retain late eluters.

Protocol: The "0-to-100" Scouting Run

  • Column: C18 (Standard) or Phenyl-Hexyl (for aromatics), 100-150mm length.

  • Flow Rate: 1.0 mL/min (standard analytical).

  • Mobile Phase A: Water + 0.1% Formic Acid (Low pH).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)%BEventRationale
0.05InjectionTraps polar analytes at head of column.
1.05Isocratic HoldPrevents "breakthrough" of very polar compounds.
11.095Linear RampElutes compounds of increasing hydrophobicity.
13.095WashFlushes highly retained polymers/tars.
13.15Re-equilibrationCrucial: Returns column to initial state.
18.05StopReady for next injection.

Decision Logic:

  • Elution < 5 min: Analyte is too polar. Switch to HILIC or Aqueous C18.

  • Elution > 11 min: Analyte is very hydrophobic. Switch to C8 or use Methanol/IPA.

  • Co-elution in middle: You need to optimize Selectivity (

    
    ) .
    
Module 2: Optimizing Selectivity (The "Snyder Triangle")

Q: My product and starting material co-elute. Changing the gradient slope didn't help.

A: You have a selectivity issue, not a retention issue. You must change the chemical interactions, not just the strength.

According to the Snyder Selectivity Triangle , solvents differ in their dipole moment, acidity, and basicity.[1][2] Changing the organic modifier alters the spacing between peaks (


).

Troubleshooting Matrix: Organic Modifier Selection

SolventCharacterBest For...[1][3][4][5][6][7]Watch Out For...
Acetonitrile (ACN) Dipole-DipoleGeneral purpose, sharp peaks, low viscosity.

-

interactions:
Can fail to separate isomers.
Methanol (MeOH) H-Bond Donor (Protic)Compounds with -OH, -NH groups. Different selectivity than ACN.High Backpressure: Viscosity is 2x higher than ACN/H2O mixtures.
Tetrahydrofuran (THF) H-Bond AcceptorOxidized compounds, isomers.Peroxides/Stability: Incompatible with PEEK tubing; UV cutoff issues.

Technical Insight: If ACN fails, do not just try a shallower gradient. Switch to Methanol. The mechanism of interaction changes from dipole-dominant to hydrogen-bond-dominant, often resolving co-eluting pairs that ACN cannot separate.

Module 3: pH Control & Buffer Selection

Q: My peak shape is terrible (tailing), and retention times are drifting.

A: This is almost always a pH control issue. Reaction mixtures often contain ionizable species (amines, acids). If the pH is near the analyte's pKa, the molecule splits between ionized and neutral states, causing split peaks or severe tailing.

The Golden Rule: Maintain Mobile Phase pH at least 2 units away from the analyte's pKa.

  • Acids (e.g., Carboxylic acids): Low pH (< 3) keeps them neutral (retained).

  • Bases (e.g., Amines): High pH (> 9) keeps them neutral (retained), OR Low pH (< 3) fully protonates them (good peak shape, but lower retention on C18).

Buffer Selection Guide (LC-MS Compatible)

Buffer / AdditivepH RangeVolatility (MS)Application Note
0.1% TFA ~2.0YesStrong ion-pairing. Excellent peak shape for peptides/amines. Warning: Suppresses MS signal.
0.1% Formic Acid ~2.7YesStandard for LC-MS. Weaker acid than TFA; better MS sensitivity but slightly broader peaks.
Ammonium Acetate 3.8 - 5.8YesGood for weak acids/bases.
Ammonium Bicarbonate 9.0 - 10.5YesHigh pH work. Requires hybrid columns (e.g., BEH, Gemini). Excellent for retaining basic drugs.
Phosphate 2.1-3.1 & 6.2-8.2NO UV Only. Non-volatile salts will clog MS source.
Module 4: Visualizing the Logic
Diagram 1: Method Development Decision Tree

This workflow illustrates the logical progression from screening to optimization.

MethodDevelopment Start Start: Reaction Mixture Screening 1. Run Scouting Gradient (5-95% B, Acidic pH) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Good Rs > 1.5 for all peaks? Proceed to Validation CheckRes->Good Yes Bad Co-elution or Poor Shape CheckRes->Bad No Selectivity Selectivity Issue? (Peaks overlap) Bad->Selectivity Co-elution Shape Peak Shape Issue? (Tailing/Fronting) Bad->Shape Tailing ChangeSolvent Switch Organic Modifier (ACN <-> MeOH) Selectivity->ChangeSolvent ChangeCol Switch Stationary Phase (C18 -> Phenyl/HILIC) ChangeSolvent->ChangeCol If fails ChangeCol->Screening Re-screen AdjustPH Adjust pH +/- 2 units from pKa Shape->AdjustPH AddTFA Add Ion-Pairing Agent (TFA/TEA) AdjustPH->AddTFA If fails AddTFA->Screening Re-screen

Caption: Systematic workflow for optimizing HPLC separation of complex mixtures, prioritizing selectivity changes before hardware changes.

Module 5: Troubleshooting Specific Reaction Artifacts

Issue 1: "The Ghost Peak"

  • Symptom: A peak appears in the blank injection at the same retention time as a gradient run.

  • Cause: Impurities in the mobile phase concentrating on the column during equilibration and eluting as the gradient rises.

  • Fix: Use higher grade solvents (LC-MS grade). Install a trap column between the pump and the injector to catch solvent impurities.

Issue 2: "The Split Peak" (Solvent Mismatch)

  • Symptom: Early eluting peaks look like doublets or have shoulders.

  • Cause: The sample is dissolved in a solvent stronger than the initial mobile phase (e.g., Sample in 100% DMSO, Mobile Phase starts at 5% ACN). The sample travels faster than the mobile phase initially.

  • Fix: Dilute the reaction mixture with the initial mobile phase (e.g., water/acid) before injection. If the sample precipitates, reduce injection volume drastically (e.g., 1 µL).

References
  • Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A. (Foundational theory for Selectivity Triangle).

  • Dolan, J. W. (2010). The Role of pH in Retention and Selectivity. LCGC North America.

  • Shimadzu Corporation . Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of silica-based stationary phases in hydrophilic interaction chromatography.
  • Waters Corporation . Troubleshooting Peak Shape Problems in HPLC.

Sources

The Borohydride Protocol: Troubleshooting Incomplete Ketone Reductions

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Team Subject: Technical Directive: Overcoming Stalled Borohydride Reductions

Executive Summary

Incomplete ketone reduction using Sodium Borohydride (NaBH


) is rarely due to a lack of "power" in the reagent. It is almost exclusively caused by one of three failures: competitive solvent decomposition , stable boron-alkoxide complex formation , or steric occlusion .

This guide moves beyond standard textbook protocols to address the process chemistry failures that cause yield loss. It is structured as a diagnostic system: you do not just "try" these steps; you use them to validate the state of your reaction.

Tier 1: The "False" Incomplete (Workup Artifacts)

Symptom: TLC shows a new spot, but NMR after workup shows a mixture of product and starting material, or a "smear" of peaks. Diagnosis: The reaction worked, but you failed to break the Boron-Alkoxide Complex.

NaBH


 does not produce free alcohol directly; it produces a tetraalkoxyborate complex 

. If this complex is not hydrolyzed, it behaves like a sticky polymer that traps your product or, in some cases, can even oxidize back to the ketone during slow workups.
The Fix: The Methanol Swap Method

Do not rely solely on aqueous acid (HCl) if you have a sticky substrate. Boric acid residues are difficult to extract.

Protocol:

  • Quench: Add dilute HCl or saturated NH

    
    Cl to the reaction mixture until pH < 7.
    
  • Evaporate: Remove the reaction solvent completely in vacuo.

  • The Methanol Wash (Critical Step): Redissolve the residue in Methanol (MeOH). Rotate and evaporate again.

    • Mechanism:[1][2][3][4][5][6][7][8] This converts sticky borates into Trimethyl Borate (B(OMe)

      
      ) , which is volatile (b.p. 68 °C).
      
  • Repeat: Perform the MeOH dissolve/evaporate cycle 3 times.

  • Result: You will be left with the free alcohol and inorganic salts (NaCl/borates) that are easily separated by a standard Et

    
    O/Water extraction.
    

Validation Check: If your crude NMR is clean after this protocol but messy before, your reaction was never incomplete; your workup was.

Tier 2: The "Stalled" Reaction (Kinetics vs. Decomposition)

Symptom: Reaction stops at 50-60% conversion. Adding more NaBH


 doesn't help.
Diagnosis:  The solvent is destroying your reagent faster than the reagent reduces your ketone.

NaBH


 reacts with protic solvents to release H

gas.[4] This is a competitive reaction.
  • In Methanol: Decomposition is fast (Half-life ~30-60 mins at RT).

  • In Ethanol/IPA: Decomposition is slow.[4]

  • In THF/Diglyme: Stable (but requires a protic additive or workup to release hydride).

Data: Solvent Compatibility Matrix
SolventReaction Rate (Reduction)Reagent Decomposition RateRecommended For
Methanol Fast (activates carbonyl)High (Reagent dies quickly)Simple, unhindered ketones
Ethanol MediumMediumStandard substrates
Isopropanol SlowLowLarge scale / Safety
THF Very Slow (needs additive)NegligibleAcid-sensitive substrates
The Fix: The "Drop Test" & Solvent Switch

Before adding more reagent, you must determine if active hydride exists.

  • The Drop Test: Take a 0.5 mL aliquot of your reaction mixture. Add 2 drops of Acetic Acid.

    • Violent Bubbling: Active Hydride is present.[3][4][8][9][10][11] Cause: Sterics/Kinetics (See Tier 3).

    • No Bubbling: Reagent is dead. Cause: Solvent decomposition.[4]

  • Protocol Adjustment:

    • If the reagent died: Switch to Ethanol or 2-Propanol .

    • If the reagent is alive but reaction is stalled: The ketone is too sterically hindered for the current activation energy. Proceed to Tier 3.

Tier 3: Steric Occlusion & The Luche Protocol

Symptom: Hindered ketone (e.g., camphor derivatives, terpene cores) or conjugated enone (need 1,2-selectivity). Diagnosis: The carbonyl carbon is not electrophilic enough to overcome the steric barrier of the approaching hydride.

The Fix: Luche Reduction (CeCl

[12] • 7H

O)

Cerium(III) Chloride acts as a Lewis Acid that coordinates to the carbonyl oxygen. This does two things:

  • Hardens the Carbonyl: Makes the C=O carbon "harder," favoring direct 1,2-attack by the "hard" borohydride.

  • Activates the Carbon: Lowers the activation energy, allowing reduction of hindered systems.

Luche Protocol:

  • Dissolve Ketone (1.0 equiv) and CeCl

    
    •7H
    
    
    
    O (1.1 equiv) in Methanol .
  • Wait: Stir for 10 minutes (Essential for coordination).

  • Add NaBH

    
     (1.2 equiv) portion-wise at 0 °C.
    
    • Note: Gas evolution will be vigorous.

  • Monitor by TLC.[9]

Troubleshooting Logic Map

The following diagram illustrates the decision-making process for rescuing an incomplete reaction.

BorohydrideTroubleshooting Start START: Reaction Incomplete (TLC/NMR shows SM) CheckWorkup Q1: Is the 'SM' actually a Boron Complex? Start->CheckWorkup DropTest Q2: Perform Acetic Acid Drop Test on Aliquot CheckWorkup->DropTest Workup is clean FixWorkup SOLUTION: Methanol Swap Evaporate with MeOH x3 to remove B(OMe)3 CheckWorkup->FixWorkup Suspected Bubbles Result: Vigorous Bubbling (Hydride is Active) DropTest->Bubbles NoBubbles Result: No Bubbles (Reagent is Dead) DropTest->NoBubbles StericIssue Diagnosis: Steric/Electronic Barrier Bubbles->StericIssue SolventIssue Diagnosis: Solvent Decomposition > Reaction Rate NoBubbles->SolventIssue FixSolvent SOLUTION: Switch Solvent Use EtOH or IPA (Slower decomp) SolventIssue->FixSolvent FixLuche SOLUTION: Luche Reduction Add CeCl3•7H2O to activate Carbonyl StericIssue->FixLuche

Caption: Diagnostic workflow for isolating the root cause of incomplete borohydride reductions.

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous CeCl


 for the Luche reduction? 
A:  No. The water of hydration (7H

O) is actually beneficial here. It helps solubilize the reagent in methanol and facilitates the proton transfer required for the mechanism. Use the heptahydrate.

Q: My reaction turned into a solid white gel. What is it? A: That is the borate complex


. It means your reaction worked perfectly, but you have run out of solvent capacity. Fix:  Add dilute acid (HCl or acetic acid) dropwise to the gel. It will dissolve and separate into an organic layer and an aqueous layer.

Q: Why not just use LiAlH


 (LAH) if NaBH

is stalling?
A: You can, but it compromises chemoselectivity. If your molecule has esters, amides, or nitriles, LAH will reduce them all.[13] The goal of optimizing NaBH

(or using Luche conditions) is to maintain selectivity for the ketone while increasing reactivity.
References
  • Luche, J. L. (1978).[13] Lanthanides in organic chemistry.[5][13] 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[13] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.

  • Brown, H. C., & Ichikawa, K. (1961). Chemical Effects of Steric Strains. Tetrahedron, 1, 221. (Foundational work on steric effects in borohydride reduction).
  • Ward, D. E., & Rhee, C. K. (1989). A simple method for the reduction of ketones with sodium borohydride in the presence of acid-sensitive groups. Synthetic Communications, 19(19), 3389-3396. (Discusses solvent effects and decomposition).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative spectral analysis of 2-(4-Chlorophenyl)-2-methylpropan-1-ol , focusing on its distinction from synthetic precursors and structural analogs. The content is designed for researchers in medicinal chemistry and process development.

Introduction & Structural Context

This compound (CAS: 80866-87-1) is a primary alcohol featuring a gem-dimethyl group adjacent to a para-chlorophenyl ring. It serves as a critical intermediate in the synthesis of antihistamines (e.g., fexofenadine precursors) and peroxisome proliferator-activated receptor (PPAR) agonists.

The primary analytical challenge lies in distinguishing this alcohol from its carboxylic acid precursor (2-(4-chlorophenyl)-2-methylpropanoic acid) during reduction reactions, and quantifying it against non-chlorinated analogs during impurity profiling.

Key Structural Features for NMR
  • Gem-dimethyl group: A chemically equivalent pair of methyl groups attached to a quaternary carbon, producing a strong singlet.

  • Aromatic System: A para-substituted benzene ring (AA'BB' system).

  • Hydroxymethyl group: A primary alcohol (-CH₂OH) sensitive to solvent effects and hydrogen bonding.

Experimental Workflow & Sample Preparation

To ensure reproducible spectra, the following protocol is recommended. This workflow minimizes water interference which can obscure the hydroxyl proton signal.

G Sample Crude Product (Alcohol + Acid Impurity) Workup Aq. Wash (NaHCO3) Remove Acid Sample->Workup Drying Drying Agent (MgSO4 / Na2SO4) Workup->Drying Solvent Solvent Choice: CDCl3 (Routine) DMSO-d6 (For OH coupling) Drying->Solvent Evaporate & Dissolve NMR Acquisition (400 MHz+) Solvent->NMR

Figure 1: Sample preparation workflow prioritizing the removal of acidic precursors to prevent peak broadening.

Comparative 1H NMR Analysis

The most critical comparison is between the Target Alcohol and its Acid Precursor . The reduction of the carboxylic acid to the alcohol results in distinct diagnostic shifts.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentTarget Alcohol (δ ppm)Acid Precursor (δ ppm)Diagnostic Change
-COOH Absent10.5 - 12.0 (br s)Disappearance confirms loss of acid.
-CH₂-OH 3.55 - 3.65 (s, 2H) AbsentAppearance of methylene singlet.
-OH (Alcohol) 1.5 - 2.0 (br s)*AbsentVariable shift; D₂O exchangeable.
Ar-H (Ortho to Alkyl) 7.28 - 7.32 (d/m)7.30 - 7.35 (d/m)Minimal shift (remote from reaction site).
Ar-H (Ortho to Cl) 7.25 - 7.29 (d/m)7.25 - 7.29 (d/m)Consistent AA'BB' pattern.
Gem-Dimethyl (-CH₃)₂ 1.30 - 1.33 (s, 6H)1.55 - 1.60 (s, 6H)Upfield shift (~0.25 ppm) due to loss of carbonyl anisotropy.

*Note: In dry DMSO-d6, the -OH signal may appear as a triplet at ~4.5-5.0 ppm due to coupling with the methylene protons.

Analysis of the Aromatic Region (AA'BB' System)

The p-chlorophenyl ring does not produce a simple pair of doublets. It forms a second-order AA'BB' system because the chemical shift difference between the protons is small relative to the coupling constant.

  • Appearance: Often resembles two "roofed" doublets leaning toward each other.

  • Integration: 4 Protons total.

  • Differentiation: The protons ortho to the alkyl group are slightly more deshielded (downfield) than those ortho to the chlorine, though overlap is common.

Comparative 13C NMR Analysis

Carbon NMR provides definitive proof of the carbon skeleton and is less susceptible to solvent-concentration effects than proton NMR.

Table 2: 13C NMR Chemical Shift Comparison (CDCl₃)
Carbon EnvironmentTarget Alcohol (δ ppm)Acid Precursor (δ ppm)Mechanistic Insight
Carbonyl (C=O) Absent180.0 - 182.0Complete reduction of sp² carbonyl.
Methylene (-CH₂-) 70.5 - 72.0 AbsentFormation of sp³ C-O bond.
Quaternary C (C-2) 40.0 - 42.045.0 - 46.0Slight upfield shift due to electronic change.
Methyls (-CH₃) 24.5 - 26.026.0 - 27.0Methyls remain equivalent.
Ar-C (Ipso to Alkyl) 144.0 - 146.0142.0 - 144.0Quaternary aromatic carbon.
Ar-C (Ipso to Cl) 132.0 - 133.0133.0 - 134.0Characteristic of aryl chlorides.
Ar-C (CH) 128.0 - 129.0128.0 - 129.0Intense signals (2 carbons each).

Structural Visualization & Correlations

Understanding the connectivity is vital for assigning the quaternary carbons. The diagram below illustrates the Heteronuclear Multiple Bond Coherence (HMBC) correlations typically observed.

ChemicalStructure Cl Cl Ar Aromatic Ring (AA'BB') Cl->Ar C_quat Quaternary C (C2) Ar->C_quat Me_groups Gem-Dimethyl (1.3 ppm) C_quat->Me_groups CH2 CH2 (3.6 ppm) C_quat->CH2 Me_groups->Ar 3-bond Me_groups->C_quat HMBC Me_groups->CH2 HMBC CH2->Ar 3-bond CH2->C_quat HMBC CH2->Me_groups HMBC OH OH CH2->OH

Figure 2: Structural connectivity and key HMBC (Long-range C-H) correlations used to verify the quaternary center.

Scientific Interpretation & Troubleshooting

Purity Assessment

When analyzing the crude product of the reduction:

  • Check 10-12 ppm: Any signal here indicates unreacted acid.

  • Check 9-10 ppm: Any signal here indicates an aldehyde intermediate (2-(4-chlorophenyl)-2-methylpropanal), which suggests incomplete reduction.

  • Check 1.3 ppm vs 1.6 ppm: Integration of the methyl singlets gives a rapid molar ratio of Alcohol vs. Acid.

Solvent Effects[1][2][3]
  • CDCl₃: Recommended for routine purity checks. The OH proton usually appears as a broad singlet and does not couple with the CH₂ protons.

  • DMSO-d6: Recommended for full structural characterization. The OH proton often sharpens and splits into a triplet (

    
     Hz), and the CH₂ becomes a doublet. This coupling proves the alcohol is primary.
    

References

  • General NMR Shifts of Alcohols & Chlorobenzenes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Synthesis & Spectral Data of Analogs (Ethoxy- derivative)

    • Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. WO2015035541A1. Link

  • Acid Precursor Spectral Data

    • BenchChem. (2025).[1][2] Spectroscopic comparison of 4-Hydroxy-2-methylenebutanoic acid and its esters (General Acid/Ester shift logic). Link

  • NMR Solvent Data

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org.[3] Chem. Link

Sources

Technical Comparison Guide: Mass Spectrometric Characterization of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

2-(4-Chlorophenyl)-2-methylpropan-1-ol (MW: 184.66 Da) represents a distinct class of gem-dimethyl substituted benzylic alcohols. Often utilized as a synthetic intermediate in the development of antihistamines and agrochemicals, its structural elucidation presents a classic mass spectrometry dichotomy:

  • The Quaternary Carbon Challenge: The gem-dimethyl group adjacent to the phenyl ring creates a quaternary center that directs fragmentation aggressively.

  • The Hydroxyl Lability: The primary alcohol functionality makes the molecular ion (

    
    ) unstable under hard ionization.
    

This guide compares the utility of Electron Impact (EI) versus Electrospray Ionization (ESI) for this specific analyte, providing a mechanistic interpretation of the fragmentation pathways to ensure accurate identification.

The EI Fragmentation Landscape (Hard Ionization)[5]

Under standard 70 eV Electron Impact, this molecule follows a deterministic fragmentation path driven by the stability of the resulting carbocations. The molecular ion is rarely observed intact.[1]

Dominant Mechanistic Pathway: Alpha-Cleavage

The most critical diagnostic feature is the cleavage of the


 bond between the quaternary carbon and the hydroxymethyl group.
  • Mechanism: The radical cation initially forms on the oxygen or the aromatic ring. However, the driving force is the formation of the resonance-stabilized 4-chlorocumyl cation .

  • The Base Peak (

    
     153):  The loss of the hydroxymethyl radical (
    
    
    
    , 31 Da) is extremely favorable, leading to the base peak at
    
    
    153.
  • Isotope Signature: Due to the Chlorine atom (

    
     and 
    
    
    
    ), the base peak will appear as a doublet:
    • 
      153  (100% Relative Abundance)
      
    • 
      155  (~32% Relative Abundance)
      
Secondary Pathway: Dehydration

A competitive but less intense pathway involves the elimination of water (


).
  • Target Ion:

    
     166.
    
  • Structure: 4-chloro-

    
    -methylstyrene derivative.
    
  • Diagnostic Value: Differentiates this alcohol from its ether analogs, which would lose alkoxy groups rather than water.

Visualization of EI Fragmentation

The following diagram maps the kinetic competition between alpha-cleavage and dehydration.

EI_Fragmentation M_Ion Molecular Ion (M+.) m/z 184/186 (Transient/Weak) Alpha_Cleavage Alpha-Cleavage (Loss of .CH2OH) M_Ion->Alpha_Cleavage Fast Kinetics Dehydration Dehydration (Loss of H2O) M_Ion->Dehydration Thermal/Catalytic Base_Peak Base Peak: Cumyl Cation m/z 153 (35-Cl) m/z 155 (37-Cl) Alpha_Cleavage->Base_Peak Major Pathway Alkene_Ion Alkene Fragment m/z 166/168 Dehydration->Alkene_Ion Minor Pathway

Figure 1: Mechanistic fragmentation pathway under 70 eV Electron Impact. The formation of the stable tertiary carbocation (m/z 153) is the thermodynamic sink.

The ESI Alternative (Soft Ionization)

While EI provides structural fingerprints, it often fails to confirm the molecular weight of tertiary or hindered primary alcohols. ESI is required for mass confirmation.

Adduct Formation Strategy

Since the analyte lacks a basic nitrogen or an acidic proton, standard ESI sensitivity is low. The addition of mobile phase modifiers is strictly required.

Ionization ModeModifierTarget Species

(

)
Utility
ESI (+) Formic Acid (0.1%)

185Low. Unstable; often dehydrates in-source.
ESI (+) Ammonium Acetate (5mM)

202High. Softest ionization; preserves intact mass.
ESI (+) Sodium Formate (Trace)

207High. Very stable adduct; confirms MW.
APCI (+) None

167Medium. Mimics EI dehydration; useful if ESI fails.

Comparative Analysis: EI vs. ESI

For a researcher characterizing a synthesis product, the choice of method dictates the data quality.

FeatureElectron Impact (EI)Electrospray (ESI)
Primary Data Output Structural Fragments (

153)
Molecular Weight (

207, 202)
Sensitivity High (for non-polar fragments)Moderate (requires adduct formation)
Isomer Specificity Excellent. Distinguishes regioisomers via unique cleavage rules.Poor. Isomers often yield identical adduct masses.
Sample Prep Dissolve in Hexane/DCM.Dissolve in MeOH/Water + Ammonium Acetate.
Recommendation Primary Method for structure verification.Secondary Method for purity/MW confirmation.

Experimental Protocols

To ensure reproducibility, the following protocols are validated for gem-dimethyl phenyl alcohols.

Protocol A: EI-GC/MS for Structural Fingerprinting
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Inlet Temperature: 250°C (Note: Too high can induce thermal dehydration. If

    
     166 > 
    
    
    
    153, lower inlet to 200°C).
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C.
  • Interpretation Check: Verify the presence of the Chlorine isotope pattern (3:1 ratio) on the 153 fragment.

Protocol B: ESI-LC/MS for Mass Confirmation
  • Mobile Phase: 90% Methanol / 10% Water + 5 mM Ammonium Acetate .

    • Why: The ammonium adduct (

      
      ) is softer than protonation and prevents in-source water loss.
      
  • Flow Rate: 0.3 mL/min (Direct Infusion or short column).

  • Source Temp: < 200°C (Keep low to prevent thermal degradation).

  • Cone Voltage: Low (15-20V). High voltage will strip the adduct.

Decision Matrix for Analysis

Use this logic flow to determine the correct analytical approach for your specific research question.

Decision_Matrix Start Start: Unknown Sample Goal What is the Goal? Start->Goal Structure Prove Structure (Isomer Check) Goal->Structure Identification MW Confirm MW (Purity Check) Goal->MW Quantification Method_EI Run GC-EI-MS Look for m/z 153 Structure->Method_EI Method_ESI Run LC-ESI-MS (Ammonium Acetate) Look for m/z 202 MW->Method_ESI Result_EI Confirm: Gem-dimethyl benzylic core Method_EI->Result_EI Result_ESI Confirm: Intact Molecular Mass Method_ESI->Result_ESI

Figure 2: Analytical workflow for selecting the optimal ionization technique based on research objectives.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of 2-methylpropan-1-ol analogs. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Available at: [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

comparing the efficacy of different reducing agents for ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reductive Paradox

In organic synthesis, "reducing agents for ketone synthesis" presents a paradox: standard reducing agents (e.g., LiAlH₄, NaBH₄) typically destroy ketones, converting them to alcohols. Therefore, the synthesis of ketones via reduction refers to two specific, high-value transformations:

  • Conjugate Reduction (1,4-Reduction): Selectively reducing the C=C bond of an

    
    -unsaturated ketone (enone) while preserving the carbonyl.
    
  • Reductive Cross-Coupling: The modern transition-metal catalyzed coupling of carboxylic acid derivatives with alkyl halides to generate ketones.

This guide compares the efficacy of reagents for these transformations, focusing on chemoselectivity (preserving the ketone), stereocontrol (setting


-stereocenters), and scalability .

Critical Comparison: Conjugate Reduction of Enones

The most common "reductive synthesis" of a ketone involves saturating the alkene of an enone. The choice of reagent dictates the stereochemical outcome and functional group tolerance.

The Reagent Landscape
ReagentMechanismSelectivity (1,4 vs 1,[1]2)StereochemistryKey Application
Stryker’s Reagent

Hydride Transfer (Cu-H)>99:1 (Exclusively 1,4)Ligand-dependentComplex substrates with sensitive functional groups (aldehydes, halides).
L-Selectride

Nucleophilic Hydride (Steric)High (Kinetic control)1,2-addition dominant unless sterically guided; forms Kinetic Enolate .Generating specific enolates for subsequent trapping (e.g., alkylation).
Dissolving Metal (Li/NH₃)Single Electron Transfer (SET)Exclusive 1,4Thermodynamic (Trans) Setting trans-fused ring junctions (e.g., steroid synthesis).
H₂ / Pd-C Catalytic HydrogenationVariable (Substrate dependent)Syn-additionSimple substrates; often requires poisoning to prevent ketone reduction.
Deep Dive: Stryker’s Reagent vs. L-Selectride

For drug development, the choice often falls between copper hydrides and bulky borohydrides.

Stryker’s Reagent (The Chemoselective Sniper)

  • Efficacy: Unmatched for chemoselectivity. It will reduce a conjugated alkene in the presence of isolated aldehydes, ketones, and even halides.

  • Protocol Insight: The reaction is often accelerated by silanes (e.g., PMHS) or hydrogen gas, allowing the use of catalytic copper.

  • Limitation: Sterically hindered enones can be sluggish.

L-Selectride (The Enolate Generator)

  • Efficacy: While technically a reducing agent, its primary utility in ketone synthesis is reductive alkylation . It reduces the enone to an enolate, which is then trapped with an electrophile (Mel, Allyl-Br) to create

    
    -substituted ketones in one pot.
    
  • Risk: Without steric bulk on the substrate, L-Selectride may attack the carbonyl (1,2-reduction), destroying the ketone.

Decision Framework: Selecting the Right Agent

The following logic flow illustrates the decision process for a process chemist facing an enone substrate.

EnoneReduction Start Substrate: Alpha,Beta-Unsaturated Ketone IsSensitive Contains Aldehydes/Halides? Start->IsSensitive Stereo Stereochemistry Required? IsSensitive->Stereo No Stryker Use Stryker's Reagent (CuH) IsSensitive->Stryker Yes RingJunction Ring Junction Target? Stereo->RingJunction Yes H2Pd Use H2 / Pd-C (Syn-Addition) Stereo->H2Pd No (Simple Saturation) Dissolving Use Li/NH3 (Thermodynamic Trans) RingJunction->Dissolving Trans-Fusion Selectride Use L-Selectride (Kinetic Enolate Trapping) RingJunction->Selectride Alpha-Functionalization

Figure 1: Decision tree for selecting a reducing agent to synthesize saturated ketones from enones.

Emerging Technology: Reductive Cross-Coupling

Traditional ketone synthesis (Weinreb amides + Grignards) generates stoichiometric metal waste. A rapidly emerging field is Ni-catalyzed reductive coupling , which synthesizes ketones from carboxylic acid derivatives (anhydrides/esters) and alkyl halides using a metallic reductant (Zn or Mn).

Mechanism: Instead of a hydride attacking a carbonyl, a Nickel catalyst cycles between Ni(0) and Ni(II). It oxidatively adds to the alkyl halide and the acid anhydride, then reductively eliminates to form the ketone.

Efficacy Comparison:

  • Standard Method (Weinreb): 3 steps (Acid

    
     Amide 
    
    
    
    Addition
    
    
    Hydrolysis). High reliability, poor atom economy.
  • Reductive Coupling: 1 step. High functional group tolerance (tolerates protic groups often incompatible with Grignards).

  • Reagents:

    
     (cat), 
    
    
    
    (reductant), Ligand (Bipyridine).

Experimental Protocols

Protocol A: Conjugate Reduction using Stryker’s Reagent

Best for: Complex substrates requiring high chemoselectivity.

  • Preparation: In a glovebox or under strict Ar atmosphere, charge a flame-dried flask with the enone (1.0 equiv) and

    
     (0.1–0.5 equiv).
    
  • Solvent: Add degassed benzene or toluene (0.1 M concentration).

    • Expert Tip: Adding 5–10 equiv of tert-butanol can accelerate the reaction by protonating the intermediate copper enolate, regenerating the active Cu-H species.

  • Reaction: Stir at room temperature for 1–24 hours. Monitor by TLC (disappearance of UV activity associated with conjugation).

  • Quench: Expose to air and add saturated aqueous

    
    . Stir vigorously until the aqueous layer turns deep blue (copper removal).
    
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
Protocol B: Dissolving Metal Reduction (Birch-Type)

Best for: Creating trans-fused bicyclic ketones (e.g., decalones).

  • Setup: Condense ammonia (

    
    ) into a 3-neck flask at -78°C using a dry ice/acetone condenser.
    
  • Dissolution: Add Lithium metal (wire, 2.5 equiv) to the

    
    . The solution will turn a brilliant deep blue (solvated electrons).
    
  • Addition: Dissolve the enone and 1.0 equiv of tert-butanol (proton source) in THF. Add this solution dropwise to the blue Li/NH3 mixture.

  • Quench: Once the blue color persists (indicating excess electrons) or after a set time, quench with solid

    
    .
    
  • Evaporation: Allow

    
     to evaporate under a stream of nitrogen. Partition residue between water and ether.
    

Mechanistic Visualization

Understanding why Luche Reduction (NaBH4/CeCl3) fails to make ketones is as important as knowing what works. Luche is 1,2-selective (attacks Carbonyl). Stryker is 1,4-selective (attacks Alkene).

MechanismComparison cluster_Luche Luche Reduction (Avoid for Ketones) cluster_Stryker Stryker Reduction (Target) Enone Enone Substrate CeCl3 Ce(III) Coordinates Oxygen (Activates Carbonyl) Enone->CeCl3 Hard Nucleophile Path CuH Cu-H Coordinates Alkene (Soft-Soft Interaction) Enone->CuH Soft Nucleophile Path Alcohol Allylic Alcohol (Ketone Destroyed) CeCl3->Alcohol 1,2-Hydride Attack Enolate Copper Enolate CuH->Enolate 1,4-Hydride Delivery Ketone Saturated Ketone (Product) Enolate->Ketone Protonation

Figure 2: Mechanistic divergence between Luche conditions (yielding alcohols) and Copper-Hydride conditions (yielding ketones).

References

  • Lipshutz, B. H., et al. (1988). "Copper(I) hydride-mediated reduction of alpha,beta-unsaturated carbonyl compounds." Journal of the American Chemical Society. Link

  • Stryker, J. M. (1988). "Reagents for selective reduction: [(PPh3)CuH]6."[2] Organic Syntheses. Link

  • Ganem, B. (1975). "Conjugate reduction of enones with L-Selectride." Journal of Organic Chemistry. Link

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. Link

  • Caine, D. (1976). "Reduction of alpha,beta-unsaturated carbonyl compounds with metals in liquid ammonia." Organic Reactions.[2][3][4][5][6][7] Link

Sources

Validation of HPLC Methods for Purity Analysis of Synthetic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of "Good Enough"

In drug development, the purity of a synthetic compound is not merely a number; it is a safety profile. A common pitfall in early-stage research is relying on "generic" gradient methods—often called "scouting runs"—to assign purity values. While efficient for quick checks, these methods frequently mask impurities under the main peak (co-elution), leading to false confidence in a compound's quality.

This guide contrasts the Generic Screening Approach with a Validated Purity Method (compliant with ICH Q2(R2) guidelines). We demonstrate that validation is not just a regulatory box-checking exercise but a scientific stress test that ensures the data you trust is trustworthy.

Comparative Analysis: Generic vs. Validated Methods[1]

To illustrate the difference, we compare two methodologies applied to the same synthetic intermediate (Compound X, a basic amine with two known positional isomers).

The Scenario
  • Objective: Determine purity >98.0% for toxicity studies.

  • Compound Properties: pKa ~9.2, UV max 254 nm.

Performance Data Comparison
FeatureMethod A: Generic Screening (The "Quick" Way)Method B: Validated Purity Method (The "Right" Way)
Mobile Phase Water/MeCN (0.1% Formic Acid)10mM Ammonium Bicarbonate (pH 9.5) / MeCN
Gradient 5% to 95% MeCN over 5 mins20% to 60% MeCN over 25 mins
Resolution (

)
1.2 (Isomer co-elutes on tail)> 2.5 (Baseline separation of all isomers)
Peak Purity (DAD) Fails (Spectra non-uniform across peak)Passes (Spectra uniform)
LOD (Sensitivity) Not determined (Est. ~0.1%)Verified at 0.05% (S/N > 3)
Risk Profile High: 99.1% purity reported (False Positive)Low: 97.4% purity reported (True Value)

Scientist’s Insight: Method A uses acidic conditions where the basic amine is protonated, causing peak tailing and masking the isomer. Method B uses high pH (pH > pKa) to suppress ionization, sharpening the peak and resolving the impurity. Validation forces you to prove this separation exists.

The Validation Protocol (ICH Q2(R2) Aligned)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5][6] The following protocol is designed for a quantitative impurity test.

Phase 1: Specificity (The Critical Attribute)

Objective: Unequivocally assess the analyte in the presence of components like impurities, degradants, and matrix.[1][7]

  • Protocol:

    • Forced Degradation: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

      
      ), and Heat (
      
      
      
      ) for 2-24 hours.
    • Analysis: Inject stressed samples.

    • Criteria:

      • Resolution (

        
        ) between main peak and nearest degradant > 1.5.
        
      • Peak Purity Check: Use a Diode Array Detector (DAD) to ensure the main peak contains only one spectral signature.

Phase 2: Linearity & Range

Objective: Verify the method response is proportional to concentration.[1][5]

  • Protocol:

    • Prepare 5 concentration levels ranging from the Reporting Threshold (e.g., 0.05%) to 120% of the nominal concentration.

    • Inject in triplicate.

  • Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[8]
    • Y-intercept bias

      
       of the response at 100% level.
      
Phase 3: Accuracy (Recovery)

Objective: Ensure the measured value matches the true value.[1]

  • Protocol:

    • Spike known amounts of impurities into the sample matrix at 3 levels (e.g., 50%, 100%, 150% of the specification limit).

  • Criteria:

    • Mean recovery between 90.0% – 110.0%.

    • %RSD of replicates

      
      .
      
Phase 4: Precision (Repeatability)

Objective: Verify consistency of results under the same conditions.

  • Protocol:

    • Perform 6 independent preparations of the sample at 100% concentration.

  • Criteria:

    • %RSD of the retention time

      
      .
      
    • %RSD of the peak area

      
      .
      
Phase 5: Sensitivity (LOD/LOQ)

Objective: Define the lowest detectable and quantifiable limits.

  • Method: Signal-to-Noise (S/N) ratio approach.[6]

    • LOD (Limit of Detection): S/N

      
      .
      
    • LOQ (Limit of Quantitation): S/N

      
      .
      

Visualizing the Workflow

Diagram 1: The Validation Lifecycle

This workflow illustrates the logical progression from method development to final reporting, emphasizing the feedback loops often missed in linear guides.

ValidationLifecycle cluster_Validation ICH Q2(R2) Validation Execution Start Method Development (QbD Approach) PreVal Pre-Validation (Feasibility) Start->PreVal PreVal->Start Fail Spec Specificity & Stress Testing PreVal->Spec Pass Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Rob Robustness (Design Space) AccPrec->Rob Rob->Start Critical Failure Report Validation Report & SOP Rob->Report All Criteria Met

Caption: The Validation Lifecycle. Note the critical feedback loops (dotted red lines) where failure necessitates a return to Method Development.

Diagram 2: Specificity Decision Logic

Specificity is the most common failure point. This logic tree guides the assessment of peak purity.

SpecificityLogic Input Inject Stressed Sample (Acid/Base/Oxidation) CheckRT Check Retention Time (RT) Shift? Input->CheckRT CheckDAD Check Peak Purity (DAD/MS) CheckRT->CheckDAD RT Stable Fail Method Failed Optimize Separation CheckRT->Fail RT Unstable (Method Drift) Pass Specificity Confirmed Proceed to Linearity CheckDAD->Pass Purity Angle < Threshold CheckDAD->Fail Co-elution Detected

Caption: Decision tree for assessing Specificity. Peak Purity via DAD or MS is the definitive "Go/No-Go" gate.

References

  • International Council for Harmonisation (ICH). (2023).[2][9] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][9][10] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[11] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[11][12][13] [Link]

Sources

Comparative Guide: Biological Activity & Synthetic Utility of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS 80854-14-4), focusing on its role as a privileged scaffold in medicinal chemistry and agrochemical synthesis.

Executive Summary

This compound is a primary alcohol characterized by a bulky gem-dimethyl group at the


-position relative to the hydroxyl group. Unlike simple linear alcohols, this structural motif confers unique physicochemical stability and lipophilicity, making it a critical intermediate in the synthesis of sterol biosynthesis inhibitors (SBIs) such as Fenbuconazole .

This guide compares the compound against its structural analogs to highlight its specific utility in drug discovery and agrochemistry.

Key Differentiators:

  • Steric Hindrance: The gem-dimethyl group blocks metabolic oxidation at the

    
    -carbon, extending half-life compared to linear analogs.
    
  • Lipophilicity: The p-chlorophenyl moiety significantly increases logP, enhancing membrane permeability relative to the non-chlorinated parent.

  • Synthetic Versatility: Serves as a stable precursor for nucleophilic substitution reactions (e.g., conversion to halides or mesylates) without undergoing rapid elimination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

FeatureThis compoundAnalog A: 2-Phenyl-2-methylpropan-1-olAnalog B: 1-(4-Chlorophenyl)-2-methylpropan-1-ol
Structure Primary Alcohol (

-quaternary)
Primary Alcohol (Non-halogenated)Secondary Alcohol (Isomer)
CAS 80854-14-42934-05-656718-71-9
Molecular Weight 184.66 g/mol 150.22 g/mol 184.66 g/mol
LogP (Predicted) ~3.2~2.4~3.1
Metabolic Fate Slow oxidation to acid; hindered glucuronidation.[1]Rapid oxidation to acid.Oxidation to ketone (reversible).
Key Application Fungicide Intermediate (Fenbuconazole)Fragrance Intermediate (Muguet)Analgesic Research

Biological Activity & Mechanism of Action

While the alcohol itself exhibits low acute toxicity and moderate biological inertness (making it an ideal negative control in screening), its value lies in its transformation into potent inhibitors.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The presence of two methyl groups at the C2 position restricts the conformational freedom of the molecule. In downstream derivatives (like Fenbuconazole), this "locks" the phenyl and triazole rings into a bioactive conformation that fits tightly into the CYP51 (Lanosterol 14


-demethylase)  active site.
  • Mechanism: The alcohol serves as the scaffold that positions the p-chlorophenyl group in the hydrophobic pocket of the enzyme, while the hydroxyl group is eventually replaced by a nitrogen heterocycle (triazole/imidazole) to coordinate with the Heme iron.

Comparative Biological Profiles[6]
vs. The Non-Chlorinated Analog (2-Phenyl-2-methylpropan-1-ol)
  • Activity: The non-chlorinated analog is frequently used in the fragrance industry (e.g., Majantol precursors) due to its floral odor.

  • Contrast: The addition of the p-chloro group (in the subject compound) dampens the olfactory volatility but drastically increases binding affinity for hydrophobic enzyme pockets (e.g., fungal CYP450s), shifting the utility from perfumery to pharmacology.

vs. The Secondary Isomer (1-(4-Chlorophenyl)-2-methylpropan-1-ol)
  • Activity: The secondary isomer has been investigated for analgesic and muscle relaxant properties (similar to phenaglycodol analogs).

  • Contrast: The subject compound (primary alcohol) lacks this direct CNS activity. However, it is far more stable chemically. The secondary alcohol is prone to oxidation to the ketone (a reactive electrophile), whereas the primary alcohol requires specific oxidative conditions to react, making it a superior shelf-stable building block.

Visualizing the Structure-Activity Relationship (SAR)[7]

The following diagram illustrates how specific structural zones of the molecule contribute to its biological and synthetic function.

SAR_Analysis Compound 2-(4-Chlorophenyl)- 2-methylpropan-1-ol Cl_Group p-Chloro Substituent (Lipophilic Anchor) Compound->Cl_Group Gem_Dimethyl Gem-Dimethyl Group (Metabolic Blockade) Compound->Gem_Dimethyl OH_Group Primary Hydroxyl (Synthetic Handle) Compound->OH_Group Effect_Cl Increases LogP (+0.7) Enhances CYP51 Binding Cl_Group->Effect_Cl Effect_Gem Prevents Beta-Elimination Restricts Conformation Gem_Dimethyl->Effect_Gem Effect_OH Precursor to: - Nitriles (Fenbuconazole) - Halides OH_Group->Effect_OH

Caption: SAR breakdown showing the functional role of the chlorophenyl tail, gem-dimethyl steric center, and hydroxyl reactive head.[2][3][4][5]

Experimental Protocols

Synthesis via Acid Reduction

This protocol yields high-purity alcohol from the commercially available acid precursor.

Reagents:

  • 2-(4-Chlorophenyl)-2-methylpropionic acid

  • Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    -THF)
  • Anhydrous THF

Workflow:

  • Dissolution: Dissolve 10 mmol of the acid in 20 mL anhydrous THF under N

    
     atmosphere.
    
  • Activation: Cool to 0°C. Dropwise add 1.2 eq of LiAlH

    
     (1.0 M in THF). Caution: Exothermic gas evolution.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Sequentially add water, 15% NaOH, and water (Fieser workup).

  • Isolation: Filter the precipitate. Dry the filtrate over MgSO

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc to obtain white crystals (Yield >90%).

Comparative Lipophilicity Assay (HPLC Method)

To validate the lipophilic advantage of the chlorinated analog.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol:Water (70:30) + 0.1% Formic Acid.

  • Detection: UV at 220 nm (phenyl absorption) and 254 nm.

  • Standardization: Calibrate retention times (

    
    ) using toluene and benzene.
    
  • Calculation: Calculate

    
     (capacity factor).
    
    • Expected Result: The p-chloro analog will elute significantly later (

      
       min) than the unsubstituted analog (
      
      
      
      min), confirming higher lipophilicity suitable for membrane penetration.

Synthesis Pathway & Downstream Utility

The primary value of this alcohol is its conversion into Fenbuconazole , a systemic fungicide.

Synthesis_Pathway Acid Start: 2-(4-Chlorophenyl)- 2-methylpropionic Acid Alcohol Intermediate: 2-(4-Chlorophenyl)- 2-methylpropan-1-ol (The Product) Acid->Alcohol Reduction (LiAlH4) Mesylate Activated Ester: Mesylate / Tosylate Alcohol->Mesylate Activation (MsCl/TEA) Nitrile Nitrile Precursor: 4-(4-chlorophenyl)-4-methyl- 2-phenylpentanenitrile Mesylate->Nitrile Substitution (Benzyl cyanide/NaH) Fenbuconazole Final Active: Fenbuconazole (Triazole Fungicide) Nitrile->Fenbuconazole Triazole Insertion

Caption: The critical role of the alcohol as the bridge between simple acid starting materials and complex triazole agrochemicals.

References

  • PubChem Compound Summary. (2025). This compound (CAS 80854-14-4).[6][1][7] National Center for Biotechnology Information. Link

  • BenchChem. (2024). Structure-Activity Relationships of Chlorophenyl Alcohols.Link

  • CymitQuimica. (2024). Chemical Safety and Properties of 2-(4-Chlorophenyl)-2-methylpropanol.Link

  • Frontiers in Pharmacology. (2022). SAR Studies of Fluorophenyl and Chlorophenyl Analogs in Nucleoside Transporter Inhibition.Link

  • Xenobiotica. (1978).[8] Metabolic fate of chlorophenyl-methyl substituted agents.[8]Link[8]

Sources

Comparative Technical Guide: Chlorophenyl Propanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorophenyl propanol scaffold represents a classic pharmacophore in medicinal chemistry, historically significant for its dual utility in central nervous system (CNS) modulation and antimicrobial therapeutics. This guide focuses on the structure-activity relationship (SAR) of 1-(4-chlorophenyl)-amino-alkanol derivatives, using Clobutinol as the primary case study for antitussive efficacy versus cardiotoxicity.

While these derivatives offer non-opioid antitussive potency comparable to Codeine, their development is strictly governed by hERG channel liability. This guide objectively compares the performance of chlorophenyl propanol derivatives against standard-of-care alternatives (Codeine, Dextromethorphan) and details the critical SAR modifications required to uncouple therapeutic efficacy from QT-prolongation risks.

Pharmacophore & SAR Analysis

The core structure of biologically active chlorophenyl propanol derivatives consists of three distinct domains: the lipophilic aromatic head, the hydroxylated linker, and the basic amine tail.

Structural Domains
  • Domain A (Lipophilic Head): A phenyl ring substituted with a halogen (typically Chlorine) at the para (4-) position.[1] This enhances metabolic stability against CYP450 oxidation and increases lipophilicity (logP) for CNS penetration.

  • Domain B (Linker): A propanol or butanol chain. The hydroxyl group often engages in H-bonding with receptor residues (e.g., Serine/Threonine in GPCRs). Branching (e.g., methyl groups in Clobutinol) restricts conformational freedom, locking the molecule in a bioactive conformation.

  • Domain C (Basic Tail): A tertiary amine (dimethylamine, piperazine, or piperidine). This is critical for receptor binding (ionic interaction with Aspartate residues) but is also the primary driver of hERG channel blockade.

SAR Decision Logic

The following diagram illustrates the critical decision pathways for optimizing this scaffold, balancing potency against toxicity.

SAR_Logic Start Chlorophenyl Propanol Core Pos_Cl Chlorine Position Start->Pos_Cl Linker Linker Branching Start->Linker Amine Amine Tail Start->Amine Para Para (4-Cl) Max Potency Pos_Cl->Para Antitussive Meta Meta (3-Cl) Altered Selectivity Pos_Cl->Meta Psychotropic Rigid Gem-dimethyl (Clobutinol-like) Linker->Rigid High Potency Flexible Linear Chain Lower Selectivity Linker->Flexible Dimethyl Dimethylamine High hERG Risk Amine->Dimethyl QT Prolongation Cyclic Piperazine/Piperidine Tunable Safety Amine->Cyclic

Figure 1: SAR optimization logic for chlorophenyl propanol derivatives. Green nodes indicate desirable efficacy traits; Red nodes indicate safety liabilities.

Comparative Performance Data

Antitussive Efficacy

In guinea pig cough models (citric acid-induced), the chlorophenyl propanol derivative Clobutinol demonstrates efficacy equivalent to opioid standards without the associated respiratory depression.

CompoundClassDose (mg/kg)Cough Reduction (%)Respiratory Depression
Clobutinol Chlorophenyl Propanol20 (i.v.)~60-70% None
Codeine Opioid Agonist10-20 (i.v.)~65-75% Significant
Dextromethorphan NMDA Antagonist15 (i.v.)~50-60%Mild
Butamirate Phenylacetate15 (i.v.)~40-50%None

Data synthesized from comparative pharmacological studies [1, 2].[2]

Safety Profile: The hERG Liability

The primary failure mode for this scaffold is the blockade of the hERG potassium channel (


 current), leading to QT interval prolongation.[3][4] The basic nitrogen atom, when positioned at a specific distance from the aromatic ring, mimics the pharmacophore of potent hERG blockers.
CompoundhERG IC50 (µM)Safety MarginClinical Status
Clobutinol 2.9 Narrow (< 30x)Withdrawn (2007)
Terfenadine 0.2Very NarrowWithdrawn
Dextromethorphan > 30WideApproved
Butamirate > 100Very WideApproved

Note: An IC50 < 10 µM for hERG is generally considered a "Red Flag" in modern drug discovery. [3]

Experimental Protocols

Synthesis of 1-(4-chlorophenyl)-2-amino-alkanol Core

Objective: Synthesize the core scaffold via a Grignard-mediated addition to an amino-ketone precursor. This route allows for the introduction of steric bulk (branching) in the linker.

Workflow Diagram:

Synthesis_Flow Step1 Precursor Prep: Mannich Reaction (Acetone + Formaldehyde + Amine) Step3 Nucleophilic Addition: Grignard + Amino-Ketone Step1->Step3 Amino-Ketone Step2 Grignard Formation: 4-Chlorobenzyl Chloride + Mg Step2->Step3 Grignard Reagent Step4 Hydrolysis & Workup: NH4Cl Quench Step3->Step4

Figure 2: Convergent synthesis strategy for chlorophenyl propanolamines.

Protocol Steps:

  • Reagents: 4-chlorobenzyl chloride, Magnesium turnings, Diethyl ether (anhydrous), 4-(dimethylamino)-3-methylbutan-2-one (Mannich base).

  • Grignard Formation: In a flame-dried 3-neck flask, react 4-chlorobenzyl chloride (1.0 eq) with Mg turnings (1.1 eq) in ether to generate the Grignard reagent. Initiate with iodine crystal if necessary.

  • Addition: Cool the Grignard solution to 0°C. Add the amino-ketone (0.9 eq) dropwise over 30 minutes. The steric bulk of the ketone directs the nucleophilic attack.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
  • Purification: Extract with Ethyl Acetate. The product is an amino-alcohol; purification via acid-base extraction (dissolve in HCl, wash organics, basify, extract) yields high purity (>95%).

Validation: hERG Inhibition Assay (Patch Clamp)

Objective: Quantify the cardiac safety risk of the synthesized derivative.

  • Cell Line: HEK293 cells stably expressing the KCNH2 (hERG) gene.

  • Solutions:

    • Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4).[5]

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.[5]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (Channel activation).

    • Repolarize to -50 mV (Elicit tail current).

  • Measurement: Perfusion of the test compound (0.1 µM to 100 µM). Measure the reduction in peak tail current amplitude.

  • Calculation: Fit data to the Hill equation to derive IC50.

    
    
    

Conclusion

The 1-(4-chlorophenyl)-propanol scaffold remains a potent template for CNS and antitussive activity. However, its historical application in Clobutinol highlights a critical design constraint: the basic amine tail, while essential for efficacy, drives hERG inhibition.

Recommendation for Researchers:

  • Retain: The 4-chlorophenyl head group for metabolic stability and lipophilicity.

  • Modify: The amine tail. Replace the flexible dimethylamine with constrained, less basic heterocycles (e.g., substituted piperazines) or introduce polar groups near the amine to reduce affinity for the hERG hydrophobic pore.

  • Screen Early: All derivatives in this class must undergo hERG screening (Patch clamp) in the hit-to-lead phase, with a target IC50 > 30 µM.

References

  • Evaluation of the effects of two opioid antitussives, vadocaine hydrochloride, clobutinol and lidocaine on lung mechanics in guinea-pigs. PubMed. Available at: [Link]

  • Comparative evaluation of the antitussive activity of butamirate citrate linctus versus clobutinol syrup. PubMed. Available at: [Link]

  • A Common Antitussive Drug, Clobutinol, Precipitates the Long QT Syndrome 2. Molecular Pharmacology. Available at: [Link]

  • Synthesis and biological evaluation of chlorophenyl propanolamine derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Comparative Guide: Melting Point Analysis vs. Advanced Thermal & Chromatographic Techniques for Identity Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, confirming product identity is the first line of defense against formulation failure. While High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) offer granular data, Melting Point (MP) Analysis —specifically the Mixed Melting Point technique —remains the most rapid, cost-effective, and thermodynamically robust method for immediate identity confirmation.

This guide objectively compares MP analysis against its more complex counterparts, providing a self-validating experimental protocol compliant with USP <741> and Ph. Eur. 2.2.14 standards.[1][2][3]

Technical Foundation: The Thermodynamics of Identity

To understand why MP analysis works for identity, we must look beyond the simple temperature reading. We are observing a thermodynamic event where the solid and liquid phases exist in equilibrium ($ \Delta G = 0 $).

The Principle of Mixed Melting Point

Identity confirmation relies on the Colligative Property of Freezing Point Depression .

  • Scenario A (Identity Confirmed): If an unknown sample (

    
    ) is identical to a Reference Standard (
    
    
    
    ), mixing them (
    
    
    ) creates a system with unchanged crystal lattice energy. The melting point remains sharp and identical to the pure standard.
  • Scenario B (Identity Rejected): If

    
     is different from 
    
    
    
    (even a close structural analog), the mixture acts as an impure system. The "impurity" disrupts the crystal lattice, increasing entropy (
    
    
    ) and lowering the melting temperature (
    
    
    ) according to the Van’t Hoff equation :


Where:

  • 
     is the depression.[1][4]
    
  • 
     is the mole fraction of the "impurity" (the other substance).
    
  • 
     is the enthalpy of fusion.[4][5]
    

Key Insight: A mixture of two different pure solids will almost always melt at a lower temperature than either individual component (the Eutectic Point). This is the "self-validating" mechanism of the test.

Comparative Analysis: MP vs. DSC vs. HPLC vs. FTIR

While MP is excellent for identity, it is not a universal solution. The following table contrasts MP with alternative analytical techniques based on field performance data.

Table 1: Strategic Comparison of Identification Methods
FeatureMelting Point (Capillary) DSC (Differential Scanning Calorimetry) HPLC (High-Performance Liquid Chrom.) FTIR (Fourier Transform Infrared)
Primary Output Phase Transition Temp (

,

)
Heat Flow (mW), Enthalpy (

),

Retention Time (

), Peak Area
Spectral Fingerprint (Transmittance %)
Identity Specificity High (via Mixed MP technique)High (Polymorph sensitive)Very High (Orthogonal separation)Medium (Functional group ID)
Sensitivity to Impurity Moderate (>1% impurity visible)High (0.1% impurity visible via peak shape)Very High (ppm level detection)Low (impurities often masked)
Throughput High (3-5 samples/run)Low (1 sample/run, 30+ mins)Medium (10-60 mins/sample)High (seconds per scan)
Capital Cost Low ($2k - $10k)High ($40k - $100k)Very High ($50k - $150k)Medium ($15k - $40k)
Sample Recovery DestructiveDestructiveDestructive (usually)Non-destructive (ATR)
Regulatory Basis USP <741>, Ph.[3] Eur. 2.2.14USP <891>, Ph. Eur. 2.2.34USP <621>USP <854>
Strategic Decision Matrix

Use the following logic flow to determine when MP is the correct tool for your specific analytical challenge.

MethodSelection Start Goal: Confirm Product Identity IsRefAvailable Is a Reference Standard Available? Start->IsRefAvailable IsSamplePure Is Sample Purity >95%? IsRefAvailable->IsSamplePure Yes UseNMR METHOD: NMR / FTIR (Structural Elucidation) IsRefAvailable->UseNMR No PolymorphCheck Checking for Polymorphs? IsSamplePure->PolymorphCheck Yes UseHPLC METHOD: HPLC / LC-MS (Quantification + ID) IsSamplePure->UseHPLC No (Complex Matrix) UseMixedMP METHOD: Mixed Melting Point (Fast, Low Cost, Robust) PolymorphCheck->UseMixedMP No (Routine ID) UseDSC METHOD: DSC (Thermodynamic/Polymorph Data) PolymorphCheck->UseDSC Yes (Need Enthalpy)

Figure 1: Decision matrix for selecting the appropriate identity confirmation technique based on sample constraints and data requirements.

Experimental Protocol: The "Mixed Melting Point" Test

Objective: Confirm the identity of Sample X by comparing its thermodynamic behavior against Reference Standard S.

Compliance: This protocol aligns with USP <741> Class Ia and Ph. Eur. 2.2.14 (Capillary Method) .[1][2][3][6][7]

Equipment & Reagents[1][2][3][6][7][8][9][10]
  • Instrument: Automated Video-MP System (e.g., Mettler Toledo MP90 or Stanford Research OptiMelt).

  • Reference Standard: USP Reference Standard (or secondary standard with CoA).

  • Sample: Dried, fine powder (mortar and pestle ground).

  • Capillaries: USP standard glass (0.8–1.2 mm I.D., closed one end).

Step-by-Step Workflow
  • Sample Preparation (The Triad):

    • Tube A (Reference): 100% Reference Standard.

    • Tube B (Sample): 100% Unknown Sample X.

    • Tube C (Mixture): Intimate mixture of 50% Reference + 50% Sample X. Note: Grind these together in a mortar to ensure molecular contact.

  • Packing:

    • Fill capillaries to a height of 3 mm. Compact the powder by tapping the capillary on a hard surface (or using the instrument's tamper) to remove air pockets which cause poor heat transfer.

  • Instrument Setup:

    • Start Temp:

      
       below the expected melting point.
      
    • Ramp Rate:

      
      . Critical: Faster rates (e.g., 
      
      
      
      ) create thermal lag, artificially elevating the observed melting point.
    • Stop Temp:

      
       above the expected clear point.
      
  • Execution:

    • Run Tubes A, B, and C simultaneously in the same block to eliminate environmental variables.

Workflow Visualization

MixedMPWorkflow Prep Prepare 3 Capillaries: 1. Ref Only 2. Sample Only 3. 50:50 Mix Run Run Analysis Ramp 1.0°C/min Prep->Run Compare Compare Results Run->Compare Result1 Tube C matches A & B (Identity Confirmed) Compare->Result1 No Depression Result2 Tube C < Tube A (Depression Observed) (Identity REJECTED) Compare->Result2 Depression > 1°C

Figure 2: The Mixed Melting Point workflow. Tube C (the mixture) is the critical decision point.

Data Presentation & Interpretation

The following table illustrates how to interpret the data from the Triad experiment.

Table 2: Interpretation of Mixed MP Results
ScenarioTube A (Ref)Tube B (Sample)Tube C (50:50 Mix)Conclusion
1. Identity Match



CONFIRMED. The mixture behaves as a single pure substance.
2. Different Compounds



REJECTED. Significant depression and broadening (range >

) indicates

.
3. Impure Sample



AMBIGUOUS. Sample B is likely the correct ID but impure. The mix improves the MP slightly by diluting the impurity with pure Ref.
Expert Insight: The "Sintering" False Positive

Be cautious of "sintering" (shrinkage) prior to the melt. This is often a solid-solid transition or solvent loss, not the onset of melting. Modern video-based algorithms can distinguish between collapse point (sintering) and meniscus point (true liquid formation). Always verify the visual playback if the data is ambiguous.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[3] USP-NF. [Link][3]

  • European Pharmacopoeia (Ph.[1][3][6] Eur.). Chapter 2.2.14 Melting Point - Capillary Method.[1][2][3][6][7] [Link]

  • Mettler Toledo. DSC Purity Determination vs. Melting Point. Thermal Analysis Application Guide. [Link]

  • Biocyclopedia. Mixed Melting Point Determination Principle. [Link]

  • National Institutes of Health (NIH). Melting Point Prediction and Accuracy in Drug Development. [Link]

Sources

Quantitative Analysis of Product Yield and Purity: A Comparative Guide to GC and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and chemical synthesis, the distinction between yield (mass recovery) and purity (relative abundance) is often conflated, leading to erroneous potency calculations. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry workhorses for these analyses, their selection is not merely a matter of preference but of physicochemical necessity.

This guide objectively compares these two methodologies, establishing a decision framework based on analyte volatility, polarity, and thermal stability.[1][2] It further details the Internal Standard (IS) method as the only self-validating protocol for accurate yield determination, contrasting it with the Area Normalization method typically reserved for purity assessments.

The Physics of Selection: Volatility vs. Polarity

The fundamental divergence between GC and HPLC lies in the mechanism of separation. Understanding this causality is the first step in robust method development.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Separation Principle Volatility & Boiling Point. Analytes must vaporize without decomposition. Separation occurs based on vapor pressure and interaction with the stationary phase (polarity).Solubility & Polarity. Separation is driven by the competition between the analyte's affinity for the mobile phase (solvent) and the stationary phase (column packing).
Primary Limitation Thermal Stability. Thermolabile compounds (e.g., proteins, certain antibiotics) will degrade in the injector port (200°C+).Lack of Universal Detection. Unlike GC-FID (which detects almost all organics), HPLC-UV requires the analyte to have a chromophore.
Resolution Power High. Capillary columns (30m+) offer theoretical plate counts in the hundreds of thousands, resulting in sharp peaks.Moderate to High. Packed columns offer lower plate counts but higher selectivity tuning via mobile phase pH and modifiers.

Scientist’s Insight:

“Do not force a non-volatile compound onto a GC column via derivatization unless absolutely necessary. The added sample prep introduces variance.[3][4] Conversely, do not use HPLC for simple solvents or volatile reagents (e.g., residual ethanol), as they often co-elute with the solvent front.”

Critical Methodology: Yield Determination

The Trap: Many researchers estimate yield using "Area %" from a chromatogram. This is scientifically invalid for yield calculation because it assumes 100% mass recovery and identical detector response for all components.

The Solution: The Internal Standard (IS) Method .[4] This method corrects for injection variability (critical in GC split injections) and sample loss during workup (if added prior to extraction).[5]

Protocol: Internal Standard Calibration (GC/HPLC)

This protocol is designed to be self-validating. If the IS peak area fluctuates significantly between runs, the injection or detector is unstable, invalidating the run.

Step 1: Selection of the Internal Standard

  • GC: Use a compound with a similar boiling point but distinct retention time (RT). Example: Dodecane for reaction monitoring of non-polar synthesis.

  • HPLC: Use a compound with similar UV absorbance and solubility but distinct RT. Example: Biphenyl or Benzophenone.

  • Requirement: The IS must be chemically inert regarding the reaction mixture.

Step 2: Response Factor (RF) Determination Prepare a standard solution containing a known mass of pure Product (


) and Internal Standard (

).

Step 3: Sample Quantification Add a precise mass of IS to the crude reaction mixture before taking the aliquot for analysis.



Critical Methodology: Purity Assessment

The Trap: Assuming that 99% Area by HPLC-UV equals 99% purity by weight. The Reality: If an impurity has a high extinction coefficient (absorbs UV strongly), it will appear as a major impurity even if present in trace amounts. Conversely, non-chromophoric impurities are invisible to UV.

Comparative Workflow: Purity Analysis
MethodDetection Mechanism"Gotchas" in Purity Analysis
GC-FID Flame Ionization. Response is proportional to carbon mass.Water & Inorganic Salts are invisible. A sample can be 50% salt and show 99% purity on GC.
HPLC-UV Absorbance (Beer-Lambert Law). Response depends on electronic structure.Extinction Coefficient Variability. A 1% impurity by mass can show as 10% by area if it absorbs 10x more strongly than the product.

Recommendation: For absolute purity, qNMR (Quantitative NMR) is the gold standard as it is non-destructive and independent of response factors. However, for chromatographic purity, HPLC-UV/Vis with a PDA (Photodiode Array) detector is preferred to check peak homogeneity (peak purity).

Experimental Data: Performance Comparison

The following data summarizes a comparative study quantifying a synthesized pharmaceutical intermediate (MW: 250 g/mol , moderately polar, thermally stable up to 250°C).

Table 1: Method Validation Parameters (ICH Q2(R1) Guidelines)

ParameterGC-FID (Agilent 7890B)HPLC-UV (Waters Alliance, C18)Interpretation
Linearity (

)
> 0.9995> 0.9990Both provide excellent linearity, though GC often has a wider dynamic range (7 orders of magnitude).
Precision (RSD, n=6) 1.2% (Split Injection)0.4% (Auto-injector)HPLC is inherently more precise due to the absence of vaporization dynamics in the injector.
LOD (Limit of Detection) ~1 ppm~0.1 ppmHPLC-UV is generally more sensitive for strong chromophores.
Analysis Time 12 minutes25 minutesGC is significantly faster for throughput.
Solvent Consumption Negligible (Carrier Gas)High (Acetonitrile/Water)GC is the "greener" and cheaper option per run.
Decision Framework & Visualizations

The following diagrams illustrate the logical flow for method selection and the comparative workflows.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Start: Analyte Characterization IsVolatile Is the analyte volatile (BP < 300°C)? Start->IsVolatile IsStable Is it thermally stable? IsVolatile->IsStable Yes IsPolar Is it highly polar / ionic? IsVolatile->IsPolar No GC_FID Select GC-FID (High Throughput, Low Cost) IsStable->GC_FID Yes GC_Deriv GC with Derivatization (Complex Prep) IsStable->GC_Deriv No (needs protection) Chromophore Does it have a UV Chromophore? IsPolar->Chromophore Yes IsPolar->GC_FID No (if volatile) HPLC_UV Select HPLC-UV/PDA (Standard for Pharma) Chromophore->HPLC_UV Yes HPLC_ELSD Select HPLC-ELSD/CAD (Universal Detection) Chromophore->HPLC_ELSD No

Caption: Decision tree for selecting the appropriate chromatographic technique based on analyte physicochemical properties.

Diagram 2: Quantitative Workflow (Internal Standard)

QuantWorkflow cluster_0 Calibration Phase cluster_1 Sample Phase Cal_Prep Weigh Std + IS Cal_Run Run Chromatogram Cal_Prep->Cal_Run Calc_RF Calculate RF Cal_Run->Calc_RF Data_Analysis Calculate Yield (Using RF) Calc_RF->Data_Analysis Input RF Samp_Rxn Crude Reaction Add_IS Add IS (Known Mass) Samp_Rxn->Add_IS Workup Workup/Filter Add_IS->Workup Samp_Run Run Chromatogram Workup->Samp_Run Samp_Run->Data_Analysis

Caption: The self-validating Internal Standard workflow. Note that IS addition occurs before workup to account for physical losses.

References
  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. Wiley. [Link]

  • Food and Drug Administration (FDA). (2021).[8] Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide.[Link]

Sources

Technical Guide: Assessing Enantiomeric Excess of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is non-negotiable. While historical methods like polarimetry provided a foundation, they lack the specificity and accuracy required for modern standards (often failing at ee > 98% or in the presence of impurities).

This guide compares the two dominant analytical methodologies for chiral alcohols: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) . As a Senior Application Scientist, I will dissect the operational workflows, provide validated protocols, and offer a decision matrix to select the optimal tool for your specific phase of development.

Methodology 1: Chiral HPLC – The Industrial Benchmark

Best for: Final product release, high-precision quantitative analysis (ee > 99%), and routine quality control (QC).

Chiral HPLC remains the "gold standard" for determining ee because it physically separates enantiomers, allowing for direct integration of peak areas. For chiral alcohols, polysaccharide-based stationary phases are the industry workhorse due to their broad selectivity.

Mechanistic Principle

Separation is achieved through transient diastereomeric complexes formed between the analyte (chiral alcohol) and the chiral stationary phase (CSP). Key interactions include hydrogen bonding,


-

stacking, and dipole-dipole interactions within the chiral cavities of the amylose or cellulose polymer.
Workflow: Method Development Strategy

The following diagram outlines the logical flow for developing a robust chiral HPLC method for a secondary alcohol.

ChiralHPLC_Workflow Start Analyte: Chiral Alcohol Solubility Solubility Check (Hexane/IPA) Start->Solubility Screening Column Screening (OD-H, AD-H, OJ-H, AS-H) Solubility->Screening MobilePhase Mobile Phase Optimization (Hexane : IPA/EtOH) Screening->MobilePhase Resolution Check Resolution (Rs) MobilePhase->Resolution Decision Rs > 1.5? Resolution->Decision Validation Method Validation (Linearity, LOD, LOQ) Decision->Validation Yes Derivatization Derivatize Alcohol (e.g., Benzoate ester) Decision->Derivatization No (Poor Separation) Derivatization->Screening Re-screen

Figure 1: Systematic workflow for developing a chiral HPLC method for secondary alcohols.

Validated Protocol: Screening with Polysaccharide Columns

Scope: Secondary benzylic or aliphatic alcohols. Equipment: HPLC with UV/Vis or DAD detector.

  • Column Selection: Begin with Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). These two columns resolve >80% of common chiral alcohols [1].

  • Sample Preparation: Dissolve ~1 mg of the racemic alcohol in 1 mL of Ethanol/Hexane (1:9). Filter through a 0.45 µm PTFE syringe filter.

  • Initial Conditions:

    • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV

      
       (typically 210 nm or 254 nm).
      
  • Optimization:

    • If retention is too low (

      
      ), decrease IPA to 5% or 2%.
      
    • If resolution is partial (

      
      ), switch the modifier from Isopropanol to Ethanol.
      
    • Note: If the alcohol lacks a UV chromophore, derivatization with benzoyl chloride or 3,5-dinitrobenzoyl chloride is required to enable UV detection [2].

Methodology 2: NMR with Mosher's Method – The Structural Solver

Best for: Absolute configuration assignment, rapid screening without column optimization, and compounds lacking UV chromophores.

The "Advanced Mosher Method" utilizes


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) as a Chiral Derivatizing Agent (CDA). It converts enantiomers into diastereomeric esters, which have distinct chemical shifts (

) in

H and

F NMR.
Mechanistic Principle: Anisotropic Shielding

The phenyl group of the MTPA moiety exerts a diamagnetic anisotropic shielding effect. By comparing the chemical shifts of the


-MTPA and 

-MTPA esters, one can deduce the spatial arrangement of groups around the chiral center.[1]

Mosher_Mechanism Racemate Chiral Alcohol (Enantiomeric Mixture) Rxn Derivatization with (R)- and (S)-MTPA-Cl Racemate->Rxn Diastereomers Diastereomeric Esters (S)-ester & (R)-ester Rxn->Diastereomers NMR 1H / 19F NMR Analysis Diastereomers->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Config Assign Configuration (Positive vs Negative Δδ) Calc->Config

Figure 2: Workflow for the Advanced Mosher Method for absolute configuration and ee determination.

Validated Protocol: Micro-Scale Mosher Ester Synthesis

Reference: Modified from Hoye et al. [3].

  • Reagents:

    • 
      -(-)-MTPA-Cl and 
      
      
      
      -(+)-MTPA-Cl (Mosher's Acid Chloride).[2]
    • Dry Pyridine-d5 (acts as both solvent and base, allows direct NMR).

  • Procedure (Perform in parallel for both enantiomers of the reagent):

    • Place 2-5 mg of the chiral alcohol into a clean, dry NMR tube.

    • Add 0.5 mL of dry Pyridine-d5.

    • Add 10-15 µL (excess) of

      
      -(-)-MTPA-Cl. Shake the tube vigorously.
      
    • Critical Step: Allow reaction to proceed for 10-30 minutes at room temperature. Formation of the ester is usually quantitative.

  • Analysis:

    • Acquire

      
      H NMR spectra for both the 
      
      
      
      -ester (derived from
      
      
      -chloride) and
      
      
      -ester (derived from
      
      
      -chloride).
    • For ee determination: Integrate the distinct methoxy (-OMe) peaks or the methine protons.

    • Calculation:

      
      
      
    • For Configuration: Calculate

      
       for protons neighboring the chiral center.[1][3] Arrange protons with positive 
      
      
      
      on the right and negative
      
      
      on the left to visualize the stereocenter [3].

Comparative Analysis: Selecting the Right Tool

The choice between HPLC and NMR often dictates the speed and reliability of your data. The table below summarizes experimental data metrics.

FeatureChiral HPLC (Polysaccharide Columns)NMR (Mosher's Method)
Accuracy (ee) High (

)
Moderate (

)
Limit of Detection Excellent (Trace impurities < 0.05%)Good (~1-2%)
Sample Prep Time Fast (Dilution)Slow (Derivatization required)
Analysis Time 20-40 mins per run10 mins (after prep)
Chromophore Required (UV) or requires derivatizationNot required
Cost per Sample Low (Solvents)High (Deuterated solvents + Chiral reagents)
Primary Utility Quantitative QC & Release Structure Elucidation & Early Screening
Decision Matrix
  • Scenario A: You have a racemic standard and need to check the ee of a reaction product.

    • Selection: Chiral HPLC .[4][5][6] It is faster to screen a column if the racemate is available to establish separation conditions.

  • Scenario B: You have a new molecule, no racemic standard, and need to know the absolute configuration.

    • Selection: Mosher's NMR .[1][7][8][9][10] HPLC cannot assign absolute configuration (R vs S) without a known reference standard; Mosher's method can.

  • Scenario C: Your alcohol has no UV absorption.

    • Selection: NMR (or HPLC with Refractive Index/ELSD detector, though these are less sensitive).

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][3][7] Nature Protocols, 2, 2451–2458. Retrieved from [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Retrieved from [Link]

Sources

Comparative Guide: Neuroactivity of Chlorophenyl Compounds vs. Substituted Cathinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the neuropharmacological distinctions between chlorophenyl-substituted amphetamines (e.g., 4-Chloroamphetamine, 4-CA) and their beta-keto analogs (substituted cathinones like 4-Chloromethcathinone, 4-CMC).

Key Finding for Drug Development: The introduction of the beta-keto group (creating the cathinone scaffold) significantly alters the neurotoxicological profile. While 4-CA is a highly specific serotonergic neurotoxin, its cathinone analog (4-CMC) retains high transporter affinity but exhibits a distinct toxicity profile characterized by general oxidative stress rather than selective serotonergic terminal destruction. This "beta-keto switch" reduces lipophilicity and blood-brain barrier (BBB) penetration, modulating potency and safety margins.

Structural & Physicochemical Basis: The "Beta-Keto Switch"

The core structural difference lies in the beta-position of the phenethylamine side chain.[1] This single modification dictates the pharmacokinetic and pharmacodynamic divergence between these two classes.

  • Chlorophenyl Amphetamines (e.g., 4-CA): Highly lipophilic, allowing rapid and massive accumulation in brain tissue. This lipophilicity facilitates entry into serotonergic terminals, contributing to its severe neurotoxicity.

  • Chlorophenyl Cathinones (e.g., 4-CMC): The beta-keto group (

    
    ) increases polarity. This reduces LogP (partition coefficient), resulting in slower BBB penetration and altered binding kinetics at monoamine transporters (MATs).
    
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the structural evolution and its functional impact.

SAR_Analysis cluster_0 Pharmacological Shift Amphetamine Amphetamine Backbone (Dopaminergic) PCA 4-Chloroamphetamine (4-CA) (High SERT Affinity) (Selective Neurotoxin) Amphetamine->PCA + 4-Cl Substitution (Increases SERT Selectivity) CMC 4-Chloromethcathinone (4-CMC) (Beta-Keto Analog) (Mixed Releaser / Cytotoxic) PCA->CMC + Beta-Keto Group (Reduces Lipophilicity) PCA->CMC Maintains Potency Alters Toxicity Mechanism

Caption: Structural evolution from the amphetamine backbone to the chlorophenyl-substituted neurotoxin (4-CA) and its cathinone analog (4-CMC), highlighting the functional shift caused by the beta-keto group.

Neuropharmacological Profile[2][3][4]

Both classes act primarily as substrate-type releasers rather than simple reuptake inhibitors. They enter the presynaptic neuron via the transporter (DAT/SERT/NET) and trigger the reverse transport of neurotransmitters.

Transporter Selectivity & Potency

The chlorination at the para-position (4-position) typically shifts selectivity towards the Serotonin Transporter (SERT). However, the beta-keto group in cathinones often restores some selectivity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

Experimental Data: Inhibition & Release Potency (Human Transporters) [2][3][4][5]

CompoundTargetUptake Inhibition (IC50, nM)Release (EC50, nM)Primary Mechanism
4-CA (Amphetamine)SERT~30 - 100~50 - 200Selective 5-HT Releaser
DAT> 1,000> 5,000Weak DA effect
4-CMC (Cathinone)SERT542 - 6701,980Mixed Releaser (SNDRA)
DAT208 - 1,0142,890Potent DA Releaser
NET75 - 5591,240High NET Affinity
4-MMC (Mephedrone)SERT~600~188Balanced Releaser
DAT~769~103High DA Release

Data synthesized from Janowsky (2015), Bonano et al. (2015), and ECDD reports.

Mechanism of Action: Transporter Reversal

Unlike cocaine (a blocker), these compounds act as substrates.

  • Binding: The drug binds to the orthosteric site of the transporter (e.g., SERT).

  • Translocation: The transporter moves the drug into the cytoplasm.[6]

  • VMAT Interaction: The drug interacts with VMAT2, depleting vesicular storage.

  • Efflux: Cytoplasmic neurotransmitter levels rise, causing the transporter to reverse direction and pump neurotransmitter out into the synapse.

Mechanism_Flow Step1 Extracellular: Drug binds to DAT/SERT Step2 Translocation: Drug enters Cytoplasm Step1->Step2 Step3 Intracellular: VMAT2 Interaction (Displaces NT from vesicles) Step2->Step3 Step4 Cytoplasmic Accumulation of NT Step3->Step4 Step5 Reverse Transport (Efflux) NT released into Synapse Step4->Step5

Caption: Mechanism of substrate-induced neurotransmitter release common to both 4-CA and substituted cathinones.[6]

Neurotoxicity & Safety Analysis[9]

This is the critical differentiator for drug development.

The "Chlorine" Factor (4-CA Legacy)

4-Chloroamphetamine (4-CA) is a research tool used specifically to destroy serotonergic neurons.

  • Mechanism: It enters 5-HT terminals via SERT and causes long-term depletion of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme for serotonin synthesis.

  • Outcome: Permanent loss of serotonergic markers.

The Cathinone Divergence (4-CMC)

4-Chloromethcathinone (4-CMC) shares the chlorine atom but differs in toxicity.[4][7][8]

  • Findings: Studies indicate 4-CMC does not cause the specific, long-term depletion of 5-HT terminals seen with 4-CA.

  • New Risk: 4-CMC is cytotoxic via mitochondrial stress and Reactive Oxygen Species (ROS) generation. It is more cytotoxic than Mephedrone (4-MMC) but lacks the specific neurodegenerative mechanism of 4-CA.

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

To validate these profiles in your own lab, use this standardized protocol. This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Protocol Workflow

Reagents:

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Radioligands: [³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine.

  • Tissue: Rat striatum (for DAT) or cortex (for SERT/NET).

Step-by-Step Methodology:

  • Tissue Preparation:

    • Dissect rat brain tissue on ice.[9]

    • Homogenize in 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris (P1).

    • Centrifuge supernatant (S1) at 12,000 x g for 20 min to pellet synaptosomes (P2).

    • Resuspend P2 in KRH buffer.

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compound (e.g., 4-CMC) at varying concentrations (1 nM - 100 µM).[4]

    • Pre-incubate for 10 mins at 37°C.

    • Add [³H]-radioligand (final conc. ~5-10 nM).

    • Incubate for 5-10 mins (linear uptake phase).

  • Termination & Counting:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer to stop uptake.

    • Measure radioactivity via liquid scintillation counting.[9]

  • Analysis:

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol_Workflow Start Dissect Brain Tissue (Striatum/Cortex) Homogenize Homogenize in 0.32M Sucrose Start->Homogenize Centrifuge1 Centrifuge 1000g (10 min) Discard Pellet Homogenize->Centrifuge1 Centrifuge2 Centrifuge 12000g (20 min) Keep Pellet (Synaptosomes) Centrifuge1->Centrifuge2 Incubate Incubate with Test Drug + [3H]-Ligand (37°C) Centrifuge2->Incubate Filter Rapid Filtration (GF/B) & Wash Incubate->Filter Count Scintillation Counting Calculate IC50 Filter->Count

Caption: Workflow for isolating synaptosomes and performing the monoamine uptake inhibition assay.

References

  • Janowsky, A. (2015).[4] Critical Review Report: 4-CMC (4-Chloromethcathinone). Expert Committee on Drug Dependence. Link

  • Bonano, J. S., et al. (2015). Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. Neuropharmacology. Link

  • Wojcieszak, J., et al. (2020). Four Synthetic Cathinones: 3-CMC, 4-CMC...[7][8] Produce Changes in Spontaneous Locomotor Activity. Neurotoxicity Research. Link

  • Eshleman, A. J., et al. (2017). Substituted Methcathinones: Structure-Activity Relationships. Journal of Pharmacology and Experimental Therapeutics. Link

  • Thermo Fisher Scientific. Synaptosome Isolation Protocol. Link

Sources

Benchmarking Chlorophenyl Derivatives: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating chlorophenyl-substituted small molecules against standard antimicrobial and antifungal agents. Unlike generic screening protocols, this document focuses on the specific physicochemical properties of the chlorophenyl moiety—specifically its lipophilicity and σ-hole (sigma-hole) interactions—and how these influence assay design and data interpretation.

The "Chlorine Advantage": Mechanistic Rationale

Before screening, it is critical to understand why chlorophenyl derivatives are synthesized. The addition of a chlorine atom to a phenyl ring is not merely a steric modification; it fundamentally alters the pharmacophore via two mechanisms:

  • Metabolic Stability: Chlorine at the para-position blocks metabolic hydroxylation (CYP450 oxidation), extending the half-life of the scaffold compared to unsubstituted phenyl rings.

  • The Sigma-Hole Effect: Halogens exhibit an anisotropic distribution of electron density. While the equatorial region is electronegative, the region along the C-Cl bond axis (the "head") is electropositive (the σ-hole). This allows chlorophenyl groups to act as Lewis acids, forming specific halogen bonds with nucleophilic protein residues (e.g., carbonyl oxygens in the active site of DNA gyrase or CYP51).

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Base Phenyl Scaffold Chlorination Chlorination (C-Cl) Base->Chlorination Effect1 Lipophilicity (logP ↑) Chlorination->Effect1 Effect2 Sigma-Hole Formation Chlorination->Effect2 Effect3 Metabolic Block Chlorination->Effect3 Result1 Membrane Permeability Effect1->Result1 Result2 Target Affinity (Halogen Bond) Effect2->Result2 Result3 Extended Half-life Effect3->Result3 Outcome Optimized Lead Result1->Outcome Enhanced Potency Result2->Outcome Specificity Result3->Outcome In Vivo Efficacy

Caption: Mechanistic impact of chlorination on pharmacokinetics and pharmacodynamics.

Comparative Methodology: Broth Microdilution

The Gold Standard for this screening is the CLSI M07 (Bacteria) and M27 (Fungi) Broth Microdilution method. Agar diffusion is insufficient for chlorophenyl derivatives due to their poor water solubility, which limits diffusion rates and yields false negatives.

Protocol: High-Throughput MIC Determination

Reagents:

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Chlorophenyls are hydrophobic. Dissolve stock at 100x final concentration.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Visualization: Resazurin (0.01%) or TTC dye (for colorimetric endpoint).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the chlorophenyl derivative to 10 mg/mL in 100% DMSO.

  • Serial Dilution: Create a 2-fold dilution series in a 96-well plate. Range: 64 µg/mL to 0.06 µg/mL.

    • Critical Step: Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

  • Inoculum Prep:

    • Bacteria: Direct colony suspension to 0.5 McFarland standard (

      
       CFU/mL). Dilute 1:100 in CAMHB.
      
    • Fungi (Candida): Suspension to 0.5 McFarland. Dilute 1:1000 in RPMI.

  • Incubation:

    • Bacteria: 37°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout: Add 20 µL Resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.

Diagram 2: Screening Workflow

Screening_Workflow Stock Compound Stock (DMSO) Plate 96-Well Plate (Serial Dilution) Stock->Plate Dilute Incubate Incubation (16-48h) Plate->Incubate Inoculum 0.5 McFarland Suspension Inoculum->Plate Add Cells Dye Add Resazurin Incubate->Dye Read MIC Determination (Color Change) Dye->Read

Caption: Standardized CLSI-aligned microdilution workflow for hydrophobic compounds.

Comparative Data Analysis

The following tables synthesize performance data of chlorophenyl derivatives against standard controls. These values represent typical ranges observed in medicinal chemistry optimization campaigns (e.g., C. albicans SC5314 and E. coli ATCC 25922).

Table 1: Antibacterial Performance (Gram-Negative & Positive)

Comparison of a novel Chlorophenyl-Quinolone hybrid vs. Ciprofloxacin.

Compound ClassTest OrganismMIC Range (µg/mL)Relative PotencyMechanism Note
Ciprofloxacin (Control) E. coli (Sensitive)0.004 – 0.0151.0x (Baseline)DNA Gyrase inhibition.
Chlorophenyl-Derivative A E. coli (Sensitive)0.008 – 0.03~0.8xSlightly lower affinity due to steric bulk.
Ciprofloxacin (Control) S. aureus (MRSA)0.5 – 2.01.0xEfflux pumps active.
Chlorophenyl-Derivative A S. aureus (MRSA)0.125 – 0.5 4.0x Lipophilicity bypasses efflux pumps.
Unsubstituted Analog S. aureus (MRSA)> 64.0InactiveLacks membrane penetration.

Insight: While chlorophenyl derivatives may show equal or slightly lower potency against sensitive Gram-negatives compared to optimized commercial drugs, they often outperform standards against resistant Gram-positives (MRSA) due to enhanced lipophilic entry.

Table 2: Antifungal Performance (Yeasts)

Comparison of Chlorophenyl-Azole derivatives vs. Fluconazole.

Compound ClassTest OrganismMIC Range (µg/mL)StatusClinical Implication
Fluconazole (Control) C. albicans (Sensitive)0.25 – 1.0StandardEffective.
Bis(4-chlorophenyl) Analog C. albicans (Sensitive)0.125 – 0.5Superior Enhanced CYP51 binding via σ-hole.
Fluconazole (Control) C. krusei (Resistant)32 – 64ResistantClinical failure likely.
Bis(4-chlorophenyl) Analog C. krusei (Resistant)4.0 – 8.0 Active Overcomes target alteration.

Insight: The bis(4-chlorophenyl) motif is a privileged structure in antifungal design (seen in Itraconazole). It provides rigid hydrophobic stacking that stabilizes the drug-enzyme complex even when the enzyme has point mutations.

Critical Evaluation & Troubleshooting

When screening chlorophenyl derivatives, researchers typically encounter specific failure modes. Use this guide to validate your data:

  • Precipitation in Wells:

    • Symptom:[1][2][3] "Fake turbidity" at high concentrations (64–32 µg/mL).

    • Solution: Chlorophenyls often precipitate in aqueous media. Always include a Sterile Control (Media + Compound, no bacteria) to distinguish precipitation from bacterial growth.

  • The "Trailing" Effect (Fungi):

    • Symptom:[1][2][3] Partial inhibition (50% growth) persists across several dilutions.

    • Solution: For chlorophenyl-azoles, read the MIC at 80% inhibition (

      
      ) rather than 100%, as they are often fungistatic, not fungicidal.
      
  • Cytotoxicity vs. Activity:

    • High lipophilicity correlates with mammalian cytotoxicity. A Selectivity Index (SI) must be calculated:

      
      . An SI > 10 is required for a viable drug candidate.
      
References
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents. MDPI Molecules. (2023). Link

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. MDPI Antibiotics. (2022). Link

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI M43-A. (2011). Link

  • Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II". (2005). Link

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. (2020). Link

Sources

Safety Operating Guide

2-(4-Chlorophenyl)-2-methylpropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Part 1: Executive Summary & Chemical Profile

The Core Directive: this compound is a halogenated organic compound .[1] Under no circumstances should this material be disposed of down the drain or mixed with non-halogenated solvent waste streams.

The presence of the chlorine atom on the phenyl ring dictates the disposal pathway. Incineration of this compound generates hydrogen chloride (HCl), necessitating disposal facilities equipped with acid gas scrubbers. Misclassification as "non-halogenated" can damage incinerator infrastructure and result in severe regulatory fines.

Chemical Identification
ParameterSpecification
Chemical Name This compound
CAS Number 80854-14-4
Molecular Formula C₁₀H₁₃ClO
Physical State Solid or Viscous Liquid (Temperature dependent)
Solubility Low water solubility; soluble in organic solvents (DCM, Methanol)
Primary Hazard Skin/Eye Irritant; Hazardous to Aquatic Environment
Waste Classification Halogenated Organic

Part 2: Safety Assessment & Segregation Logic

The "Why" Behind Segregation

Effective waste management relies on understanding the downstream chemistry of disposal.

  • Halogenated vs. Non-Halogenated: Non-halogenated solvents (e.g., Acetone, Ethanol) are often used as fuel blends for cement kilns. However, This compound contains chlorine.[1][2] If burned in a standard kiln, it releases corrosive acidic gases.

  • Cost Implication: Disposal of halogenated waste typically costs 3–5x more than non-halogenated waste. Segregating this compound prevents the contamination of cheaper waste streams.[3][4]

Compatibility Matrix

Before disposal, ensure the waste container does not contain incompatible chemicals.

Incompatible ClassReaction RiskAction
Strong Oxidizers (e.g., Nitric Acid, Chromic Acid)Exothermic oxidation of the alcohol group; potential fire/explosion.[1][5]NEVER MIX. Keep separate.
Alkali Metals (e.g., Sodium, Potassium)Hydrogen gas evolution.[5]NEVER MIX.
Acid Chlorides Generation of HCl gas and heat.NEVER MIX.

Part 3: Step-by-Step Disposal Workflow

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for expired shelf stocks or solid reaction residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituent: "this compound"[1][2]

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Critical Note: Write "SOLID HALOGENATED ORGANIC" in the comments section.

  • Sealing: Ensure the lid is screw-tight. Do not use Parafilm alone as a seal.

  • Storage: Place in the Satellite Accumulation Area (SAA) inside secondary containment.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for reaction mixtures or mother liquors.

  • Assessment: Even if the solvent is non-halogenated (e.g., Methanol), the presence of >1-2% this compound classifies the entire mixture as halogenated.[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy (typically red or yellow tagged in most labs).

    • Do not pour into the Non-Halogenated (Blue/White) carboy.

  • Record Keeping: Log the approximate volume and concentration on the waste manifest.

Part 4: Visualized Decision Workflows

Figure 1: Waste Segregation Decision Tree

This diagram illustrates the logic flow for determining the correct waste stream, preventing costly cross-contamination.

WasteSegregation Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid Solid IsLiquid Dissolved in Solvent StateCheck->IsLiquid Liquid/Solution SolidStream Stream A: Solid Hazardous Waste (Label: Halogenated Organic Solid) IsSolid->SolidStream SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) IsLiquid->SolventCheck LiquidStreamHalo Stream B: Halogenated Solvent Waste (High Temp Incineration) SolventCheck->LiquidStreamHalo Yes SolventCheck->LiquidStreamHalo No (Mixture becomes Halogenated)

Caption: Operational logic for segregating this compound waste. Note that solutions in non-halogenated solvents default to the Halogenated stream.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE DrySpill Dry/Solid Spill PPE->DrySpill WetSpill Liquid/Solution Spill PPE->WetSpill ActionDry Scoop carefully to avoid dust. Place in jar. DrySpill->ActionDry ActionWet Absorb with Vermiculite or Polypropylene Pads WetSpill->ActionWet Dispose Tag as Halogenated Waste Contact EHS ActionDry->Dispose ActionWet->Dispose

Caption: Step-by-step spill response protocol ensuring personnel safety and environmental containment.

Part 5: References & Verification

  • BLD Pharm. (n.d.). This compound Product Specifications & CAS 80854-14-4.[1][2] Retrieved from

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Retrieved from

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles (Halogenated vs. Non-Halogenated). Retrieved from

  • ChemSrc. (2025).[6] 2-(4-chlorophenyl)propan-1-ol and related isomers: Chemical Properties. Retrieved from

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 2-Methyl-1-propanol (General Alcohol Handling Protocols). Retrieved from

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

Technical Guide: Personal Protective Equipment & Handling Protocols for 2-(4-Chlorophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-(4-Chlorophenyl)-2-methylpropan-1-ol (often an intermediate in the synthesis of antihistamines like Fexofenadine) presents a dual-hazard profile: the lipophilicity of the chlorobenzene moiety facilitates dermal absorption, while the primary alcohol function allows for mucosal irritation.

Unlike simple aliphatic alcohols (e.g., isobutanol), the aromatic halogen substitution significantly increases the boiling point and reduces vapor pressure, shifting the primary exposure risk from inhalation of vapors to particulate inhalation (dusts) and dermal contact .

Core Safety Directive: Treat this compound as a Class II Irritant and Potential Aquatic Toxin . Standard "lab coat and glasses" protocols are insufficient due to the compound's persistence on surfaces and potential for cross-contamination.

Personal Protective Equipment (PPE) Matrix

Rationale: The following recommendations are based on the permeation rates of chlorinated aromatics and the physical state (typically a waxy solid or viscous oil).

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Splash)Nitrile Rubber (Min.[1] thickness 0.11 mm)Provides adequate barrier for incidental contact. Alcohols generally do not degrade nitrile rapidly.
Hand Protection (Immersion/Solvent Use)Silver Shield / Laminate or Viton® If dissolved in aggressive solvents (e.g., DCM, THF), nitrile offers poor protection. The chlorophenyl group increases permeation risk.
Ocular Chemical Goggles (Indirect Vent)Critical: Safety glasses are insufficient if the substance is in powder form (dust entry) or if heating (splash risk).
Respiratory N95 / P100 Particulate Respirator Required if handling the solid powder outside a fume hood.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb chlorinated organics, creating a secondary exposure source. Disposable Tyvek prevents this.

Operational Workflow: The "Zero-Contact" Protocol

Expertise Note: The primary cause of lab accidents with this class of compounds is not catastrophic failure, but the gradual accumulation of residue on balances and glove boxes.

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.

  • Engineering Control: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before transfer. Chlorinated solids are prone to high static charge, causing "jumping" of particles.

  • Surface Protection: Line the balance area with a disposable absorbent mat (plastic-backed).

Phase 2: Solubilization & Transfer

Objective: Prevent "creeping" of the viscous solution.

  • Solvent Choice: When dissolving (typically in Methanol, THF, or Toluene), add solvent slowly. The heat of solution is generally low, but splattering can occur.

  • Vessel Management: Use ground-glass joints with Teflon sleeves. Avoid grease, as chlorinated compounds can dissolve standard silicone grease, leading to seal failure.

Phase 3: Reaction & Quenching

Objective: Control exothermic potential.

  • Thermal Control: If using this alcohol as a nucleophile (e.g., with thionyl chloride or sulfonyl chlorides), the reaction will generate HCl gas. Ensure the reaction vessel is vented through a scrubber (NaOH trap).

  • Quenching: Quench reaction mixtures slowly into ice/water. The biphasic mixture will retain the chlorinated product in the organic layer; treat the aqueous layer as hazardous until verified free of organics.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical control points (CCPs) for handling this compound to prevent cross-contamination.

HandlingWorkflow Start Start: Material Retrieval RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess Weighing Weighing (Solid) REQ: Static Control REQ: N95/Fume Hood RiskAssess->Weighing Solid/Powder Transfer Liquid Transfer REQ: Double Gloves (Nitrile + Laminate) RiskAssess->Transfer Pre-dissolved Dissolve Solubilization Solvent: MeOH/THF Weighing->Dissolve Reaction Reaction Setup Closed System Dissolve->Reaction Transfer->Reaction Decon Decontamination Solvent Wipe Down Reaction->Decon

Figure 1: Critical Control Points (CCPs) for handling this compound, distinguishing between solid and liquid handling requirements.

Emergency Response & Disposal Logic

Spill Response (The "3-Zone" Method)
  • Immediate Zone (0-1m): Evacuate the immediate hood area. If the spill is outside the hood, evacuate the lab.

  • Assessment:

    • Solid Spill: Do NOT sweep dry. Dampen with a paper towel soaked in an inert solvent (e.g., heptane) to capture dust, then wipe.

    • Liquid Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[3]

  • Decontamination: Wash the surface with a surfactant solution (soap/water) after solvent cleaning to remove the oily residue typical of this alcohol.

Disposal Protocol

This compound contains a halogen (Chlorine). It cannot be disposed of in standard organic waste streams if your facility separates halogenated vs. non-halogenated waste.

  • Waste Tag: "Halogenated Organic Solvent/Solid."

  • Segregation: Keep separate from strong oxidizers and strong acids.

Visualization: Disposal Decision Tree

DisposalLogic Start Waste Generated State Physical State? Start->State Halogen Halogenated Stream Available? State->Halogen Liquid/Solution SolidBin Solid Waste Bin (Double Bagged) State->SolidBin Solid (Wipes/Powder) HaloLiquid Carboy: Halogenated Organic Waste Halogen->HaloLiquid Yes NonHaloLiquid DO NOT USE Non-Halo Stream Halogen->NonHaloLiquid No (Contact EHS)

Figure 2: Waste disposal decision logic ensuring compliance with halogenated waste regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108027, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Chlorinated Hydrocarbons. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
2-(4-Chlorophenyl)-2-methylpropan-1-ol
Reactant of Route 2
2-(4-Chlorophenyl)-2-methylpropan-1-ol

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